Methyl 4-(bromomethyl)-2-methoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(bromomethyl)-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXFLSHDURQRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461332 | |
| Record name | methyl 4-(bromomethyl)-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74733-27-0 | |
| Record name | methyl 4-(bromomethyl)-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(bromomethyl)-2-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 4-(bromomethyl)-2-methoxybenzoate
This guide provides an in-depth exploration of the synthesis and characterization of Methyl 4-(bromomethyl)-2-methoxybenzoate, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines robust characterization methodologies.
Introduction: Strategic Importance in Synthesis
This compound (CAS No: 74733-27-0) is a versatile bifunctional molecule featuring both an electrophilic benzylic bromide and a nucleophilic ester group.[1][2] This unique combination makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is highlighted in the preparation of various therapeutic agents, where the bromomethyl group serves as a reactive handle for introducing the substituted benzyl moiety into a target structure.[3]
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of the title compound is a two-step process commencing with the readily available 2-methoxy-4-methylbenzoic acid. This strategy involves an initial esterification followed by a regioselective benzylic bromination.
Step 1: Fischer Esterification of 2-Methoxy-4-methylbenzoic Acid
The initial step involves the conversion of 2-methoxy-4-methylbenzoic acid to its corresponding methyl ester, Methyl 2-methoxy-4-methylbenzoate. This is typically achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[4][5][6]
Causality of Experimental Choices:
-
Methanol as Reagent and Solvent: Using an excess of methanol not only serves as the reactant but also as the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.
-
Acid Catalyst: A strong acid catalyst, like sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.[5]
Experimental Protocol: Synthesis of Methyl 2-methoxy-4-methylbenzoate
-
To a solution of 2-methoxy-4-methylbenzoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-methoxy-4-methylbenzoate, which can be used in the next step without further purification if of sufficient purity.
Step 2: Free Radical Bromination of Methyl 2-methoxy-4-methylbenzoate
The second and key step is the benzylic bromination of Methyl 2-methoxy-4-methylbenzoate. This transformation is a free-radical substitution reaction that selectively targets the hydrogen atoms of the methyl group attached to the benzene ring.[7][8][9] The reagent of choice for this reaction is typically N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions (UV light).[10][11][12][13]
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is preferred over molecular bromine (Br₂) for benzylic bromination as it provides a low, constant concentration of bromine radicals in the reaction mixture. This minimizes side reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring.[9][11][12]
-
Radical Initiator/UV Light: The reaction requires an input of energy to initiate the homolytic cleavage of the N-Br bond in NBS (or the Br-Br bond if bromine is used), generating the bromine radical that starts the chain reaction.[7][14]
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent interference with the radical chain reaction.
Experimental Protocol: Synthesis of this compound [1][15]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methoxy-4-methylbenzoate (1 equivalent) in carbon tetrachloride (10-20 volumes).
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO (0.02-0.05 equivalents).
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the reaction mixture.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | - Singlet for the benzylic protons (-CH₂Br) around δ 4.4-4.5 ppm.- Singlet for the methoxy protons (-OCH₃) around δ 3.8-3.9 ppm.- Singlet for the ester methyl protons (-COOCH₃) around δ 3.9 ppm.- Aromatic protons in the range of δ 6.8-7.8 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.[1] |
| ¹³C NMR (Carbon Nuclear Magnetic Resonance) | - Signal for the benzylic carbon (-CH₂Br) around δ 32-35 ppm.- Signals for the methoxy and ester methyl carbons around δ 52-56 ppm.- Signals for the aromatic carbons in the range of δ 110-160 ppm.- Signal for the ester carbonyl carbon (-C=O) around δ 165-170 ppm. |
| IR (Infrared) Spectroscopy | - Strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹.- C-O stretching bands for the ester and ether functionalities in the region of 1200-1300 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.- C-Br stretching vibration typically observed in the fingerprint region around 500-600 cm⁻¹. |
| MS (Mass Spectrometry) | - The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₀H₁₁BrO₃, MW: 259.1 g/mol ).[1][2] A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. |
Visualizing the Characterization Workflow
References
- 1. This compound | 74733-27-0 [chemicalbook.com]
- 2. This compound | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. academic.oup.com [academic.oup.com]
- 7. byjus.com [byjus.com]
- 8. byjus.com [byjus.com]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 14. chemistry.ucr.edu [chemistry.ucr.edu]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
"Methyl 4-(bromomethyl)-2-methoxybenzoate" chemical properties and structure
An In-Depth Technical Guide to Methyl 4-(bromomethyl)-2-methoxybenzoate
Introduction
This compound is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising a reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester—renders it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.
Compound Identification and Structure
The structural identity of a chemical compound is the foundation of its chemistry. This compound is systematically defined by several key identifiers.
-
IUPAC Name : this compound[1]
-
Canonical SMILES : COC1=C(C=CC(=C1)CBr)C(=O)OC[1]
-
InChI Key : DCXFLSHDURQRML-UHFFFAOYSA-N[1]
The molecule's structure features a benzene ring substituted at positions 1, 2, and 4. The methyl ester group (-COOCH₃) is at position 1, the methoxy group (-OCH₃) at position 2, and the reactive bromomethyl group (-CH₂Br) at position 4.
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is presented below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Weight | 259.1 g/mol | [1][2] |
| Monoisotopic Mass | 257.98916 Da | [1] |
| Appearance | Oily product | [2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Mechanism
The most common and efficient synthesis of this compound involves the radical bromination of its precursor, methyl 2-methoxy-4-methylbenzoate.[2] This reaction selectively targets the benzylic protons of the methyl group, a classic example of free-radical halogenation.
Causality of Experimental Choice: The choice of radical bromination is dictated by the need to functionalize the benzylic methyl group without affecting the aromatic ring or the ester functionality.
-
Bromine (Br₂) is used as the halogen source.
-
Light Irradiation (e.g., a 250W tungsten lamp) serves as the radical initiator.[2] The energy from the light promotes the homolytic cleavage of the Br-Br bond, generating bromine radicals (Br•) which initiate the chain reaction.
-
Carbon Tetrachloride (CCl₄) is a traditional, non-polar solvent suitable for radical reactions.[2]
-
Reflux Conditions provide the necessary thermal energy to sustain the reaction.
The mechanism proceeds via a standard free-radical chain reaction:
-
Initiation : Light cleaves Br₂ into two bromine radicals (2 Br•).
-
Propagation :
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 2-methoxy-4-methylbenzoate, forming a resonance-stabilized benzylic radical and HBr.
-
This benzylic radical then reacts with another molecule of Br₂ to form the desired product and a new bromine radical, which continues the chain.
-
-
Termination : The reaction ceases when radicals combine (e.g., Br• + Br• → Br₂).
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
The following protocol is a self-validating system for the synthesis of this compound from methyl 2-methoxy-4-methylbenzoate.[2]
Materials:
-
Methyl 2-methoxy-4-methylbenzoate (21.625 g, 120 mmol)
-
Bromine (6.19 mL, 120 mmol)
-
Carbon tetrachloride (315 mL total)
-
250W tungsten lamp
-
Reflux apparatus
Procedure:
-
A solution of methyl 2-methoxy-4-methylbenzoate in 240 mL of carbon tetrachloride is brought to reflux in a suitable reaction flask.
-
The reaction mixture is irradiated using the 250W tungsten lamp.
-
A solution of bromine in 75 mL of carbon tetrachloride is added dropwise to the refluxing mixture over a period of 1.5 hours.
-
After the addition is complete, the reaction is maintained at reflux for an additional 15 minutes.
-
The reaction mixture is then cooled to room temperature.
-
The solvent is removed under reduced pressure (vacuum) to yield the crude product.
-
The procedure affords this compound as an oily product with a high yield (e.g., 96%).[2]
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the high reactivity of the benzylic bromide group. This group is an excellent electrophile, making the molecule a potent alkylating agent in nucleophilic substitution reactions (typically Sₙ2).
-
Building Block in Drug Discovery : The compound serves as a key intermediate for introducing the 2-methoxy-4-(methyl)benzoate moiety into larger, more complex molecules. This is particularly valuable in the synthesis of novel drug candidates, where this fragment can interact with biological targets or serve as a scaffold. Similar brominated benzoate derivatives are widely used as intermediates in producing pharmaceuticals.[3][4]
-
Materials Science : Its reactivity is also harnessed in materials science, for example, as a precursor for new polymers and coatings where specific functional groups are required.[3]
-
Organic Synthesis : It is a versatile reagent for attaching to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to create new C-N, C-O, C-S, and C-C bonds, respectively.
Caption: Role as a versatile synthetic intermediate.
Spectroscopic Data
Structural confirmation of the synthesized product is typically achieved through spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) : The proton NMR spectrum shows characteristic peaks: δ 4.44 (s, 2H, -CH₂Br), δ 3.91 (s, 3H, -COOCH₃), δ 3.87 (s, 3H, -OCH₃).[2]
-
Mass Spectrometry (FIA-MS) : The mass spectrum displays a molecular ion peak at m/z 259 ([M+1]⁺), confirming the molecular weight.[2]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Hazard Classification :
-
Personal Protective Equipment (PPE) :
-
Handling :
-
Storage :
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic chemistry. Its well-defined synthesis, predictable reactivity centered on the benzylic bromide moiety, and utility in constructing complex molecules make it an indispensable tool for scientists in drug discovery, materials science, and fine chemical manufacturing. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.
References
"Methyl 4-(bromomethyl)-2-methoxybenzoate" CAS number 74733-27-0
An In-depth Technical Guide to Methyl 4-(bromomethyl)-2-methoxybenzoate
Abstract
This technical guide provides a comprehensive overview of this compound, CAS Number 74733-27-0, a versatile bifunctional reagent crucial in modern organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, details validated synthetic protocols, explores its reactivity profile, and outlines its applications as a key building block. Furthermore, it consolidates essential safety, handling, and spectroscopic characterization data to support researchers and drug development professionals in its effective and safe utilization.
Introduction and Strategic Importance
This compound is a substituted aromatic compound featuring three key functional groups: a methyl ester, a methoxy group, and a benzylic bromide. This unique combination makes it a highly valuable intermediate for introducing a 2-methoxy-4-(methoxycarbonyl)benzyl moiety into target molecules. The methoxy and ester groups modulate the electronic properties and steric environment of the benzene ring, while the bromomethyl group serves as a potent and selective electrophilic site for nucleophilic substitution reactions.
Its strategic importance lies in its role as a scaffold in the synthesis of complex organic molecules, including pharmacologically active compounds and materials with novel properties. The ability to precisely introduce this specific structural motif is a significant advantage in multi-step synthetic campaigns where control over regioselectivity and reactivity is paramount.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is fundamental to its successful application in a laboratory setting. These properties dictate storage conditions, solvent selection, and purification strategies.
Physical and Chemical Properties
The key physical and chemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 74733-27-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][][6] |
| Molecular Weight | 259.10 g/mol | [1][][6] |
| Appearance | White to off-white solid or oily product | [1][7] |
| Boiling Point | 142-146 °C at 1.8 Torr | [7] |
| Density | ~1.432 g/cm³ (Predicted) | [7] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][7] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized or procured material. The ¹H NMR spectrum provides a definitive fingerprint of the molecule's structure.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals that correspond to the different types of protons in the molecule.
-
δ 3.87 (s, 3H): This singlet corresponds to the three protons of the methoxy group (-OCH₃) attached to the aromatic ring.
-
δ 3.91 (s, 3H): This singlet is assigned to the three protons of the methyl ester group (-COOCH₃).
-
δ 4.44 (s, 2H): This singlet represents the two benzylic protons of the bromomethyl group (-CH₂Br).[1]
-
Aromatic Protons: Signals for the protons on the benzene ring would also be present in the aromatic region (typically δ 6.8-7.5), though not explicitly detailed in the cited source.[1]
-
-
Mass Spectrometry (FIA-MS): The mass spectrum shows a molecular ion peak (m/z) at 259 [M+1]⁺, confirming the molecular weight of the compound.[1]
Synthesis and Mechanistic Considerations
The most common and efficient method for preparing this compound is through the free-radical bromination of its precursor, Methyl 2-methoxy-4-methylbenzoate. This reaction selectively targets the benzylic protons of the methyl group due to the stability of the resulting benzylic radical.
Synthetic Workflow: Radical Bromination
The diagram below illustrates the typical synthetic pathway.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures and is designed for high yield and purity.[1][8]
Objective: To synthesize this compound via free-radical bromination.
Materials:
-
Methyl 2-methoxy-4-methylbenzoate (1.0 eq)
-
Bromine (Br₂) (1.0 eq) or N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Carbon Tetrachloride (CCl₄) (solvent)
-
Radical Initiator: 250W tungsten lamp (photo-initiation) or AIBN/BPO (chemical initiation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve Methyl 2-methoxy-4-methylbenzoate (e.g., 21.6 g, 120 mmol) in carbon tetrachloride (e.g., 240 mL).
-
Initiation: Begin heating the mixture to reflux. For photo-initiated reactions, position a 250W tungsten lamp to irradiate the flask.[1]
-
Reagent Addition: Slowly add a solution of bromine (e.g., 6.19 mL, 120 mmol) in carbon tetrachloride (e.g., 75 mL) dropwise to the refluxing mixture over a period of 1.5 hours. The slow addition is crucial to control the reaction rate and prevent the buildup of excess bromine, which can lead to side reactions like aromatic bromination.
-
Reaction Completion: After the addition is complete, continue refluxing for an additional 15-30 minutes to ensure full conversion of the starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent (CCl₄). This step should be performed in a well-ventilated fume hood as carbon tetrachloride is toxic and volatile.
-
Product: The resulting oily product is this compound (e.g., 29.8 g, 96% yield).[1] The crude product is often of sufficient purity for subsequent steps, but can be further purified by silica gel column chromatography if necessary.
Reactivity, Synthetic Utility, and Applications
The synthetic value of this compound stems from the high reactivity of the C-Br bond at the benzylic position. This site is highly susceptible to nucleophilic attack, making the compound an excellent alkylating agent.
Core Reactivity: Nucleophilic Substitution
The primary reaction pathway involves the displacement of the bromide ion by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This Sₙ2-type reaction is efficient and allows for the facile construction of new carbon-heteroatom and carbon-carbon bonds.
Caption: General nucleophilic substitution at the benzylic position.
Applications in Drug Discovery and Organic Synthesis
While specific drug synthesis examples for this exact isomer (CAS 74733-27-0) are less prevalent in the immediate search results compared to its isomers, its utility can be expertly inferred. Its structural analogues, such as Methyl 4-(bromomethyl)benzoate and Methyl 4-(bromomethyl)-3-methoxybenzoate, are crucial intermediates in the synthesis of high-profile drugs, including tyrosine kinase inhibitors like Imatinib and HIV entry inhibitors.[9]
By extension, this compound serves as a key building block for:
-
Pharmaceutical Scaffolds: Introducing the substituted benzyl group to create novel drug candidates. The methoxy and ester groups can participate in hydrogen bonding or other interactions within a biological target's active site.
-
Complex Molecule Synthesis: Used in the synthesis of natural products and other complex organic architectures where precise fragment coupling is required.
-
Materials Science: Employed in the synthesis of functionalized polymers and materials where the benzyl moiety can be incorporated to tune properties.[10]
Safety, Handling, and Storage
Proper handling and storage are imperative due to the hazardous nature of this compound. It is classified as an irritant and is harmful if ingested or inhaled.
GHS Hazard Classification
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| STOT - Single Exposure | H335: May cause respiratory irritation | Warning |
| Source:[6][7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[11]
-
Hand Protection: Use chemically resistant protective gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[11]
-
Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
First Aid and Emergency Procedures
-
In case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
-
In case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[11]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
If Swallowed: Clean mouth with water. Do NOT induce vomiting. Seek medical attention.[11]
Storage and Stability
-
Conditions to Avoid: Incompatible with strong oxidizing agents and strong bases.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.[4][7]
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by the strategic placement of its reactive functional groups. Its role as a versatile benzylic alkylating agent makes it indispensable for researchers in synthetic organic chemistry and drug development. A comprehensive understanding of its synthesis, reactivity, and safe handling protocols, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and complex molecular structures.
References
- 1. This compound | 74733-27-0 [chemicalbook.com]
- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. Synthonix, Inc > 74733-27-0 | this compound [synthonix.com]
- 4. 74733-27-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 74733-27-0 [amp.chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. innospk.com [innospk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
"Methyl 4-(bromomethyl)-2-methoxybenzoate" molecular weight and formula
An In-Depth Technical Guide to Methyl 4-(bromomethyl)-2-methoxybenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, characterization, and safe handling, underpinned by established scientific principles and methodologies.
Core Molecular Identity
This compound is a substituted aromatic compound with the CAS Number 74733-27-0.[1][2] Its structure features a benzene ring with a methyl ester, a methoxy group, and a bromomethyl group, making it a versatile reagent for introducing a 2-methoxy-4-methoxycarbonylbenzyl moiety into target molecules.
Molecular Formula and Weight
The chemical formula for this compound is C10H11BrO3.[1][2] This composition gives it a molecular weight of approximately 259.10 g/mol .[1][2]
Structural and Physicochemical Properties
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C10H11BrO3 | PubChem[2], ChemicalBook[1] |
| Molecular Weight | 259.10 g/mol | PubChem[2], ChemicalBook[1] |
| CAS Number | 74733-27-0 | PubChem[2], ChemicalBook[1] |
| IUPAC Name | This compound | PubChem[2] |
| Appearance | Oily product | ChemicalBook[1] |
| Primary Hazards | Irritant | PubChem[2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the bromination of its methyl-substituted precursor, Methyl 2-methoxy-4-methylbenzoate. This reaction is a free-radical substitution on the benzylic carbon.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on a reported synthesis and provides a self-validating system for producing the target compound.[1]
-
Reaction Setup : In a suitable reaction vessel, a mixture of methyl 2-methoxy-4-methylbenzoate (21.625 g, 120 mmol) is dissolved in carbon tetrachloride (240 mL) and brought to reflux.[1] The choice of carbon tetrachloride as a solvent is crucial as it is non-reactive under these free-radical conditions.
-
Initiation and Bromination : The reaction mixture is irradiated with a 250W tungsten lamp.[1] This irradiation provides the energy to initiate the free-radical chain reaction by homolytically cleaving the bromine molecule. Bromine (6.19 mL, 120 mmol) dissolved in carbon tetrachloride (75 mL) is then added dropwise over a period of 1.5 hours to the refluxing mixture.[1] The slow addition is critical to control the reaction rate and prevent the formation of dibrominated byproducts.
-
Reaction Completion and Work-up : After the addition is complete, the reaction is continued at reflux for an additional 15 minutes to ensure full conversion of the starting material.[1]
-
Purification : Upon completion, the reaction mixture is concentrated by removing the solvent under vacuum.[1] This process yields this compound as an oily product with a high yield of approximately 96%.[1]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The structure can be confirmed by ¹H NMR. The expected signals in a 400 MHz spectrum using CDCl₃ as a solvent would include singlets for the two methyl groups (one from the ester and one from the methoxy group) and the benzylic protons, along with aromatic proton signals.[1]
-
Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of the compound. A reported analysis showed a molecular ion peak at m/z 259 [M+1]⁺, which corresponds to the protonated molecule.[1]
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis. The presence of the reactive bromomethyl group allows for its use in alkylation reactions, particularly for attaching the substituted benzyl group to nucleophiles such as amines, phenols, and thiols.
While specific applications for this exact isomer are not extensively documented in the provided search results, the utility of structurally similar compounds suggests its potential in:
-
Pharmaceutical Synthesis : Related compounds like Methyl 4-(bromomethyl)benzoate are crucial intermediates in the synthesis of drugs such as Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[3] Isomers like Methyl 2-(bromomethyl)-4-methoxybenzoate are also noted for their role in developing pharmaceutical compounds.[4][5]
-
Material Science : The structural motif can be incorporated into larger molecules to synthesize new polymers and other advanced materials.[6][7]
The strategic placement of the methoxy and methyl ester groups on the aromatic ring can influence the reactivity and properties of the final products, making this a compound of interest for creating complex molecular architectures.
Safety and Handling
Hazard Identification
This compound is classified as an irritant.[2] Due to the lachrymatory nature of similar benzylic bromides, it is essential to handle this compound with appropriate personal protective equipment (PPE).
Storage and Handling Recommendations
-
Storage : It is recommended to store this compound in a cool, dry, and well-ventilated area.
-
Handling : All handling should be performed in a well-ventilated fume hood. Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn.
References
- 1. This compound | 74733-27-0 [chemicalbook.com]
- 2. This compound | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 2-(bromomethyl)-4-methoxybenzoate | C10H11BrO3 | CID 139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
"Methyl 4-(bromomethyl)-2-methoxybenzoate" NMR and mass spectrometry data
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(bromomethyl)-2-methoxybenzoate
Introduction
This compound (CAS No: 74733-27-0) is a pivotal intermediate in modern organic synthesis, finding extensive application in the development of pharmaceutical agents and complex molecular architectures.[1] Its utility stems from the dual reactivity of the electrophilic bromomethyl group, a versatile handle for substitution reactions, and the ester functionality, which can be further manipulated. Accurate structural verification of this compound is paramount to ensure the integrity of subsequent synthetic steps.
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. We will delve into the interpretation of ¹H NMR and ¹³C NMR spectra and mass spectrometric data to provide a self-validating confirmation of its molecular structure. The methodologies and interpretations presented herein are grounded in established spectroscopic principles, offering researchers a reliable reference for the characterization of this and similar compounds.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure.
-
IUPAC Name: this compound[3]
The structure contains several key features that give rise to distinct spectroscopic signals: a substituted benzene ring, a methyl ester group, a methoxy group, and a bromomethyl group.
Caption: Figure 1: Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this analysis, deuterated chloroform (CDCl₃) is the solvent of choice due to its ability to dissolve the analyte and its single, well-defined residual solvent peak.[4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature (approx. 298 K).[2][5]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.75 | Doublet (d) | 1H | Ar-H (C6) | Ortho to the electron-withdrawing ester group, resulting in significant deshielding. |
| ~7.21 | Doublet of Doublets (dd) | 1H | Ar-H (C5) | Coupled to both H3 and H6. |
| ~7.05 | Doublet (d) | 1H | Ar-H (C3) | Ortho to the electron-donating methoxy group, resulting in shielding. |
| 4.44 | Singlet (s) | 2H | -CH₂ Br | Protons on a carbon adjacent to an electronegative bromine atom are strongly deshielded.[2] |
| 3.91 | Singlet (s) | 3H | -COOCH₃ | Protons of the methyl ester group.[2] |
| 3.87 | Singlet (s) | 3H | Ar-OCH₃ | Protons of the aromatic methoxy group.[2] |
Note: Aromatic proton shifts are estimated based on standard substituent effects, as literature primarily reports the aliphatic signals. The assignments for the two methoxy groups are interchangeable but are distinct due to their different electronic environments.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and chemical environment.
Note: As explicit experimental ¹³C NMR data is not available in the cited literature, the following assignments are based on predictive models and established chemical shift ranges for similar functional groups.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~166.5 | C =O | Carbonyl carbon of the ester group, highly deshielded. |
| ~158.0 | C 2-OCH₃ | Aromatic carbon bonded to the highly electronegative oxygen of the methoxy group. |
| ~141.0 | C 4-CH₂Br | Aromatic carbon bearing the bromomethyl substituent. |
| ~132.0 | C 6 | Aromatic methine carbon ortho to the ester. |
| ~128.5 | C 1 | Quaternary aromatic carbon bonded to the ester group. |
| ~121.5 | C 5 | Aromatic methine carbon. |
| ~112.0 | C 3 | Aromatic methine carbon ortho to the methoxy group, shielded. |
| ~56.0 | Ar-OC H₃ | Carbon of the aromatic methoxy group. |
| ~52.5 | -COOC H₃ | Carbon of the methyl ester group. |
| ~32.0 | -C H₂Br | Aliphatic carbon attached to bromine, deshielded relative to a standard methyl group. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of a molecule.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into a mass spectrometer equipped with an electrospray ionization (ESI) or flow injection analysis (FIA) source.[2]
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
Interpretation of Mass Spectrum
The key feature to identify is the molecular ion peak, which confirms the molecular weight.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| m/z (Calculated) | m/z (Observed) | Species | Interpretation |
|---|---|---|---|
| 258.9891 | ~259.0 | [M+H]⁺ (⁷⁹Br) | Molecular ion peak corresponding to the major bromine isotope (⁷⁹Br).[2] |
| 260.9871 | ~261.0 | [M+H]⁺ (⁸¹Br) | Isotopic peak corresponding to the ⁸¹Br isotope. |
A defining characteristic in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine exists naturally as two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in nearly a 1:1 ratio. This results in a pair of peaks (the M and M+2 peaks) of almost equal intensity for any bromine-containing fragment, providing definitive evidence for the presence of a single bromine atom in the molecule. The observation of peaks at m/z ~259 and ~261 confirms the molecular formula and the presence of bromine.
Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.
Conclusion
The collective spectroscopic data provides unambiguous confirmation for the structure of this compound. ¹H NMR data precisely identifies the number and environment of all non-exchangeable protons, including the characteristic benzylic protons of the -CH₂Br group at 4.44 ppm and the two distinct methoxy signals.[2] Mass spectrometry corroborates the molecular weight and elemental composition, with the hallmark 1:1 isotopic doublet at m/z 259/261 confirming the presence of a single bromine atom.[2] This self-validating dataset provides researchers with a high degree of confidence in the identity and purity of this important synthetic intermediate.
References
"Methyl 4-(bromomethyl)-2-methoxybenzoate" safety data sheet and handling precautions.
For the modern researcher, particularly within the fast-paced environment of drug discovery and development, the ability to safely and effectively handle reactive intermediates is paramount. Methyl 4-(bromomethyl)-2-methoxybenzoate, a key building block in the synthesis of complex organic molecules, is one such reagent that demands a thorough understanding of its properties and associated risks. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, moving beyond mere procedural lists to explain the underlying scientific principles that inform these best practices.
Hazard Identification and Risk Assessment: Understanding the Reactivity of this compound
This compound is classified as a hazardous substance, with its primary risks stemming from its reactivity as a benzylic bromide. This functional group makes the compound a potent lachrymator and alkylating agent, capable of causing severe irritation and burns upon contact with skin and eyes. The GHS classification for similar compounds indicates it should be treated as causing skin corrosion/irritation, serious eye damage, and potential respiratory irritation.
A thorough risk assessment should be conducted before any new experimental protocol involving this reagent is initiated. This involves not only understanding the intrinsic hazards of the chemical but also considering the specific experimental conditions, such as the scale of the reaction, the solvent being used, and the presence of other reactive species.
Key Hazard Summary:
| Hazard Statement | GHS Classification | Description |
| Causes severe skin burns and eye damage.[1][2] | Skin Corrosion/Irritation, Category 1C; Serious Eye Damage, Category 1 | The benzylic bromide is a strong alkylating agent that can react with biological nucleophiles in the skin and eyes, leading to tissue damage. |
| May cause respiratory irritation.[3] | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract. |
| Harmful if swallowed.[4] | Acute Toxicity, Oral, Category 4 | Ingestion can lead to irritation of the gastrointestinal tract and systemic toxicity. |
| Lachrymator | N/A | The compound is a tear-producing agent, causing significant eye irritation and discomfort upon exposure to vapors. |
The following diagram illustrates a logical workflow for conducting a risk assessment prior to working with this compound:
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazardous nature of this compound, a multi-layered approach to safety is essential, starting with robust engineering controls and supplemented by appropriate personal protective equipment.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is used.[5][6]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific tasks to be performed.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes and contact with the lachrymatory vapors. |
| Hand Protection | Nitrile or neoprene gloves.[3] | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially after direct contact. |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large-scale operations or in situations where engineering controls are not sufficient to maintain exposure below acceptable limits.[5][6] | Provides an additional layer of protection against inhalation of harmful vapors. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and ensure the stability of the reagent.
Handling:
-
Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolving: Add the solid to the solvent slowly and in a controlled manner. Be aware of any potential exotherms, especially when dissolving in reactive solvents.
-
Reaction Setup: All reactions should be conducted in a fume hood with appropriate shielding. Ensure that all glassware is properly secured and that the reaction setup allows for adequate ventilation.
-
Quenching: Quench reactions carefully, especially those involving reactive intermediates. A slow addition of a suitable quenching agent is recommended.
-
Work-up: Perform all extractions and other work-up procedures in the fume hood.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[5]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures: A Plan for Every Contingency
In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimize harm.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |
| Inhalation | Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[3][6] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt or waistband. Seek immediate medical attention.[1] |
The following decision tree provides a clear guide for responding to an emergency involving this compound:
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][5] Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable reagent in organic synthesis, but its hazardous properties necessitate a culture of safety and a thorough understanding of its risks. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can safely harness the synthetic potential of this compound while minimizing the risk to themselves and their colleagues. This guide serves as a foundational resource, but it is incumbent upon every scientist to conduct a thorough risk assessment before each use and to remain vigilant in their commitment to laboratory safety.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Methyl 2-(bromomethyl)-4-methoxybenzoate | C10H11BrO3 | CID 139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
"Methyl 4-(bromomethyl)-2-methoxybenzoate" solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Methyl 4-(bromomethyl)-2-methoxybenzoate
Introduction
This compound (CAS RN: 74733-27-0) is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a reactive benzylic bromide, a methyl ester, and a methoxy group, making it a versatile intermediate for constructing complex molecular architectures.[3] The primary utility of this reagent lies in its capacity as an alkylating agent, where the bromomethyl group serves as a key electrophilic site for forming new carbon-carbon and carbon-heteroatom bonds.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability characteristics of this compound. Understanding these parameters is critical for designing robust synthetic routes, ensuring reproducible experimental outcomes, and establishing appropriate storage and handling protocols to maintain the compound's integrity.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data provides a foundational understanding of the molecule's physical nature.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 74733-27-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |
| Molecular Weight | 259.10 g/mol | [1][2] |
| Appearance | Reported as an oily product in synthesis | [2] |
| Synonyms | 4-Carbomethoxy-3-methoxybenzyl bromide, Benzoic acid, 4-(bromomethyl)-2-methoxy-, methyl ester | [1] |
Solubility Profile
The solubility of this compound is governed by the interplay of its polar ester and ether functionalities with its largely nonpolar aromatic backbone. While quantitative solubility data for this specific isomer is not widely published, a reliable profile can be established based on the known solubility of structurally similar compounds and fundamental chemical principles.
Theoretical Assessment and Analog-Based Data
The molecule's structure suggests it will be most soluble in moderately polar to polar aprotic organic solvents that can engage in dipole-dipole interactions. Its solubility in water is expected to be very low.
Data from a closely related isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS: 70264-94-7), provides a strong predictive basis for the solubility of the target compound.[5] This analog is reported to be:
-
Very soluble in N,N-Dimethylformamide (DMF)
-
Soluble in methanol
-
Sparingly soluble in glacial acetic acid
-
Very slightly soluble in chloroform
-
Practically insoluble in water.[5]
Another related compound, Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3), is highly soluble in ethanol and ether but has low solubility in water.[6]
Based on this information, the following profile can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile (ACN) | High | Strong dipole-dipole interactions with the ester and methoxy groups. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Good balance of polarity to solvate the molecule without reacting. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Effective at solvating the aromatic ring and alkyl halide. |
| Alcohols | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the ester and ether oxygens, but potential for slow solvolysis (see Stability section). |
| Nonpolar | Hexanes, Toluene | Low to Moderate | Toluene may offer better solubility due to π-stacking with the benzene ring. Hexanes are likely poor solvents. |
| Aqueous | Water, Buffers | Very Low / Insoluble | The large hydrophobic aromatic ring and the compound's overall low polarity limit aqueous solubility. The compound is also hydrolytically unstable.[7] |
Protocol for Experimental Solubility Determination
To ensure accuracy for specific applications, direct experimental verification of solubility is recommended.
Objective: To quantitatively determine the solubility of this compound in a chosen solvent at a specific temperature.
Methodology: Gravimetric Analysis
-
Preparation: Add an excess amount of the compound to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure the solution is saturated. This step is critical for achieving thermodynamic equilibrium.
-
Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry vial. Remove the solvent under a stream of inert gas (e.g., nitrogen) or using a vacuum centrifuge.
-
Quantification: Once the solvent is fully evaporated, re-weigh the vial. The difference in mass corresponds to the amount of dissolved solute.
-
Calculation: Express the solubility in desired units (e.g., mg/mL or mol/L).
Stability and Degradation Pathways
The stability of this compound is primarily dictated by the high reactivity of its benzylic bromide moiety. This functional group is a potent electrophile and is susceptible to degradation under various conditions.
Core Reactivity: The Benzylic Bromide
The carbon-bromine bond at the benzylic position is the most labile site in the molecule. It readily participates in nucleophilic substitution reactions. This reactivity is enhanced by the adjacent benzene ring, which can stabilize the transition states of both SN1 and SN2 reactions. In an SN1 pathway, the resulting benzylic carbocation is significantly stabilized by resonance, delocalizing the positive charge across the aromatic system.[8][9][10] This inherent reactivity makes the compound an excellent synthetic building block but also renders it sensitive to nucleophiles.
Caption: Primary degradation pathways for the title compound.
Key Factors Influencing Stability
-
Hydrolytic Instability: This is the most common degradation pathway. Like benzyl bromide, the compound is expected to react with water, even atmospheric moisture, to undergo hydrolysis.[7] This reaction yields the corresponding benzyl alcohol (Methyl 4-(hydroxymethyl)-2-methoxybenzoate) and hydrogen bromide (HBr). The liberated HBr can further catalyze the degradation of the ester or other sensitive functional groups.
-
pH Sensitivity: The compound is most stable in anhydrous, neutral, or slightly acidic conditions. In basic or alkaline media, nucleophiles such as hydroxide (OH⁻) will rapidly attack the electrophilic benzylic carbon, leading to fast decomposition.
-
Photochemical Instability: The synthesis of benzylic bromides often involves free-radical bromination initiated by UV or visible light.[2] This indicates that the C-Br bond is susceptible to homolytic cleavage upon exposure to light, which can initiate radical-mediated side reactions. Therefore, the compound should be rigorously protected from light.
-
Thermal Stability: While specific decomposition temperature data is unavailable, benzylic halides can be thermally labile. Elevated temperatures will accelerate the rates of all potential degradation reactions, including hydrolysis and nucleophilic substitution. Storage at reduced temperatures is essential.
Recommended Handling and Storage
To preserve the quality and reactivity of this compound, the following protocols are mandatory:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. Keep in a cool, dark, and dry place. Refrigeration at 2-8°C is highly recommended.[11]
-
Handling:
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Use personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. The compound is classified as an irritant and may cause skin and serious eye irritation.[1]
-
When using in reactions, always use dry glassware and anhydrous solvents to prevent hydrolysis.
-
Avoid exposure to light, heat, and incompatible materials (e.g., strong bases, nucleophiles, and oxidizing agents).
-
Workflow for Stability Assessment
A forced degradation study is a systematic way to evaluate the stability of a compound and identify its likely degradation products. An HPLC-based method is ideal for this purpose.
Caption: HPLC-based workflow for a forced degradation study.
Protocol 2: HPLC-Based Forced Degradation Study
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the parent compound from potential impurities and degradants. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.[12]
-
Stock Solution: Prepare a stock solution of the compound in a suitable non-reactive solvent, such as acetonitrile.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Incubate a sample at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a sample to a controlled source of UV and visible light in a photostability chamber.
-
-
Time Points: Analyze samples from each stress condition, along with an unstressed control, at various time points (e.g., 0, 2, 6, 24 hours).
-
Analysis: Use the developed HPLC-UV method to quantify the peak area of the parent compound. If connected to a mass spectrometer (MS), analyze the new peaks that appear to identify the mass of degradation products.
-
Interpretation: Calculate the percentage of degradation under each condition. This data will definitively map the compound's liabilities. The primary hydrolysis product, Methyl 4-(hydroxymethyl)-2-methoxybenzoate, is the most anticipated degradant in the acidic, basic, and thermal samples.
Conclusion
This compound is a highly valuable synthetic intermediate whose utility is directly linked to the reactivity of its benzylic bromide group. This reactivity, however, necessitates a thorough understanding of its stability. The compound exhibits good solubility in a range of common organic solvents but is highly susceptible to degradation by moisture (hydrolysis), basic conditions (nucleophilic substitution), and light (photolysis). Strict adherence to anhydrous handling techniques and proper storage conditions—under an inert atmosphere, refrigerated, and protected from light—is paramount to ensuring its integrity and achieving successful, reproducible results in research and development.
References
- 1. This compound | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 74733-27-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(Bromomethyl)benzoate | Benchchem [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Methyl 2-(bromomethyl)-4-methoxybenzoate CAS#: 15365-25-0 [amp.chemicalbook.com]
- 12. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
Methyl 4-(bromomethyl)-2-methoxybenzoate: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
This technical guide provides an in-depth overview of Methyl 4-(bromomethyl)-2-methoxybenzoate (CAS No. 74733-27-0), a versatile bifunctional reagent crucial for the synthesis of complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, commercial availability, synthesis, and practical applications. Particular emphasis is placed on its role as a key building block in medicinal chemistry, supported by detailed experimental protocols and safety considerations.
Introduction: The Synthetic Utility of a Key Building Block
This compound is a substituted aromatic compound featuring two key reactive sites: a benzylic bromide and a methyl ester. The benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions, making it an ideal handle for introducing the 2-methoxy-4-(methoxycarbonyl)benzyl moiety into a target molecule. The methyl ester, while less reactive, offers a site for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
The strategic placement of the methoxy group at the 2-position influences the electronic properties of the aromatic ring and can play a role in modulating the biological activity of its derivatives. This unique combination of functional groups makes this compound a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its applications span various fields, including the development of neuroprotective agents and platelet anti-aggregating agents. This guide will delve into the practical aspects of sourcing, handling, and utilizing this important synthetic intermediate.
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 74733-27-0 | |
| Molecular Formula | C₁₀H₁₁BrO₃ | |
| Molecular Weight | 259.1 g/mol | |
| Appearance | White to off-white solid | ChemicalBook |
| Boiling Point | 142-146 °C at 1.8 Torr | ChemicalBook |
| Density | ~1.432 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | 2-8°C under inert gas | ChemicalBook |
Commercial Availability and Suppliers
This compound is commercially available from a range of suppliers, catering to both research and development and larger-scale manufacturing needs. Purity levels are typically high, often exceeding 95-98%.
| Supplier | Purity | Pack Sizes |
| ChemicalBook | ≥98% | Inquire (e.g., per kg) |
| AK Scientific | --- | 1g |
| Matrix Scientific | ≥95% | 1g, 10g |
| Parchem | --- | Bulk, Drum, R&D quantities |
| Ambeed, Inc. | --- | Inquire |
| TITAN (via ECHO CHEMICAL) | --- | 25g |
This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change. It is recommended to contact suppliers directly for current information.
Synthesis Protocol: Preparation of this compound
The most common laboratory-scale synthesis of this compound involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methoxy-4-methylbenzoate. This reaction is typically initiated by light or a radical initiator.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Source: --INVALID-LINK--
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of Methyl 2-methoxy-4-methylbenzoate (21.625 g, 120 mmol) in carbon tetrachloride (240 mL).
-
Initiation: Heat the mixture to reflux. Position a 250W tungsten lamp to irradiate the reaction mixture.
-
Bromination: Over a period of 1.5 hours, slowly add bromine (6.19 mL, 120 mmol), dissolved in carbon tetrachloride (75 mL), dropwise to the refluxing mixture. Continuous irradiation is crucial during this step to promote radical chain reaction and benzylic bromination over aromatic bromination.
-
Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 15 minutes.
-
Work-up: Allow the reaction mixture to cool to room temperature. Concentrate the mixture by removing the solvent under reduced pressure (vacuum).
-
Product Isolation: The resulting oily product is this compound (yield: 29.864 g, 96%).
-
Characterization: The product can be characterized by NMR spectroscopy and mass spectrometry.
-
¹H NMR (400 MHz, CDCl₃): δ 4.44 (s, 2H, -CH₂Br), 3.91 (s, 3H), 3.87 (s, 3H), and signals corresponding to the aromatic protons.
-
Mass Spectrometry (FIA-MS): m/z 259 [M+1]⁺.
-
Application in Medicinal Chemistry: Synthesis of a Platelet Anti-aggregating Agent Intermediate
A key application demonstrating the utility of this compound is in the synthesis of imidazole derivatives with potential as platelet anti-aggregating agents. In this context, the benzylic bromide serves as an electrophile for the N-alkylation of imidazole.
Diagram of Application Workflow
Caption: N-alkylation of imidazole using this compound.
Step-by-Step Experimental Protocol
Source: --INVALID-LINK--
-
Imidazole Anion Formation: In a dry reaction flask under an inert atmosphere, add sodium hydride (2.86 g) to dry N,N-dimethylformamide (270 mL). To this suspension, add a solution of imidazole (8.59 g) in N,N-dimethylformamide (25 mL) dropwise. Heat the resulting mixture to 90°C for 1 hour to ensure complete deprotonation.
-
Alkylation Reaction: Cool the mixture. Prepare a solution of this compound (31.0 g) in N,N-dimethylformamide (35 mL). Add this solution to the reaction mixture over a period of 45 minutes.
-
Reaction Completion: Heat the mixture to 90°C for 1 hour.
-
Work-up: After cooling, remove the solvent (DMF) under vacuum to yield the crude product, Methyl 4-(1-imidazolylmethyl)-2-methoxybenzoate. This intermediate can then be further processed, for example, by hydrolysis of the ester to the carboxylic acid, a key step in the synthesis of the final active pharmaceutical ingredient.
Safety and Handling
-
GHS Hazard Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
This compound is a high-value synthetic intermediate with demonstrable utility in organic synthesis and medicinal chemistry. Its commercial availability and well-defined reactivity make it a reliable choice for introducing the 2-methoxy-4-(methoxycarbonyl)benzyl group. The protocols outlined in this guide provide a solid foundation for its synthesis and application. As with all reactive chemical reagents, adherence to strict safety protocols is paramount for its successful and safe implementation in the laboratory.
The Synthetic Versatility of Methyl 4-(bromomethyl)-2-methoxybenzoate: A Technical Guide for Researchers
In the landscape of modern organic synthesis and drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-(bromomethyl)-2-methoxybenzoate, a seemingly unassuming aromatic compound, represents a cornerstone reagent for chemists and pharmaceutical scientists. Its unique arrangement of a reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester offers a powerful handle for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the potential research applications of this compound, grounded in established chemical principles and supported by field-proven insights.
Core Molecular Attributes and Reactivity Profile
At its core, the utility of this compound stems from its inherent chemical features. The presence of a bromomethyl group renders the benzylic position highly susceptible to nucleophilic attack, making it an excellent electrophile for introducing the substituted benzyl moiety into a target molecule. The methoxy and methyl ester groups, on the other hand, modulate the reactivity of the aromatic ring and provide additional points for synthetic diversification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2][3] |
| Molecular Weight | 259.10 g/mol | [1][3] |
| CAS Number | 74733-27-0 | [2][3] |
| Appearance | Oily product or solid | [3] |
The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. This reaction is typically efficient and proceeds under mild conditions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The electron-donating nature of the ortho-methoxy group can influence the reactivity of the benzylic bromide, potentially stabilizing the transition state of the substitution reaction.
Caption: General reaction scheme for this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methoxy-4-methylbenzoate.[3] This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a bromine source like N-bromosuccinimide (NBS) or elemental bromine.
Experimental Protocol: Radical Bromination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 2-methoxy-4-methylbenzoate in a suitable solvent such as carbon tetrachloride or chlorobenzene.
-
Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN).
-
Bromination: While stirring vigorously and irradiating with a light source (e.g., a tungsten lamp), slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the reaction mixture at reflux.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using NBS, filter off the succinimide byproduct. Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Workflow for the synthesis of the title compound.
Potential Research Applications
The true potential of this compound lies in its application as a versatile building block in the synthesis of a wide range of functional molecules. While specific literature examples for this exact isomer are less common than for its regioisomers, its reactivity profile allows for scientifically sound extrapolation to several key research areas.
Medicinal Chemistry and Drug Discovery
The introduction of substituted benzyl groups is a common strategy in the design of bioactive molecules. The 2-methoxy-4-(methoxycarbonyl)benzyl moiety that can be installed using this reagent can serve as a key pharmacophoric element or as a scaffold for further functionalization.
Many kinase inhibitors feature a substituted aromatic core that interacts with the hinge region of the kinase domain.[4][] The structural motif provided by this compound could be elaborated to generate novel kinase inhibitors. For instance, reaction with an appropriate amine-containing heterocyclic core could lead to the synthesis of potential inhibitors of receptor tyrosine kinases or other key signaling kinases implicated in cancer and inflammatory diseases.[4][6] The related compound, Methyl 4-(bromomethyl)benzoate, is a known intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib, highlighting the importance of this class of reagents in cancer drug discovery.[6]
Caption: Potential route to kinase inhibitor scaffolds.
Heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals. This compound can be employed in the synthesis of various heterocyclic systems. For example, reaction with bifunctional nucleophiles could lead to the formation of fused ring systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions or serve as a handle for amide bond formation, a key linkage in many drug molecules.
Agrochemical Synthesis
Similar to pharmaceuticals, the development of novel agrochemicals, such as herbicides and fungicides, often relies on the synthesis of complex organic molecules with high biological activity. The substituted benzyl unit can be a key component in the structure of modern pesticides. The reactivity of this compound allows for its incorporation into a variety of molecular frameworks to explore new agrochemical candidates.
Materials Science
The functional groups present in this compound also make it an interesting building block for the synthesis of novel organic materials.
The bromomethyl group can be converted to a variety of other functional groups, such as an azide for "click" chemistry or a vinyl group for polymerization. The aromatic core and the ester group can impart desirable properties, such as thermal stability and solubility, to the resulting polymers. These materials could find applications in areas such as organic electronics or as specialized coatings.
Experimental Considerations and Best Practices
When working with this compound, several practical considerations should be taken into account to ensure successful and safe experimentation.
-
Handling and Storage: As a reactive benzylic bromide, the compound should be handled in a well-ventilated fume hood. It is advisable to store it under an inert atmosphere and at low temperatures to prevent degradation.
-
Reaction Conditions: Nucleophilic substitution reactions with this reagent are typically carried out in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or acetone. The addition of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is often necessary to scavenge the HBr generated during the reaction.
-
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).[1]
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its unique combination of a reactive benzylic bromide and other functional groups provides a powerful platform for the construction of a wide range of complex molecules with potential applications in medicinal chemistry, agrochemical science, and materials research. While the full scope of its utility is still being explored, the foundational chemical principles and the successful application of its isomers in various fields strongly suggest a bright future for this reagent in the hands of innovative researchers. This guide serves as a starting point for scientists and drug development professionals to harness the synthetic potential of this compound in their own research endeavors.
References
Methodological & Application
Introduction: Navigating Molecular Complexity with the 2-Methoxy-4-(methoxycarbonyl)benzyl (MMCB) Group
An In-depth Technical Guide to Methyl 4-(bromomethyl)-2-methoxybenzoate as a Protecting Group Reagent
In the intricate field of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the strategic masking of reactive functional groups is a cornerstone of success. A protecting group must be introduced efficiently, remain inert during subsequent transformations, and be removed selectively under mild conditions. This compound is a reagent that installs the 2-Methoxy-4-(methoxycarbonyl)benzyl (MMCB) protecting group.
This guide provides a comprehensive overview of the synthesis, application, and strategic deployment of this compound. The MMCB group is a highly versatile protecting group for alcohols, phenols, and carboxylic acids. Its unique electronic properties, stemming from the electron-donating 2-methoxy group and the electron-withdrawing 4-methyl ester, confer a distinct reactivity profile. This allows for robust protection and, critically, selective deprotection through specific oxidative or acidic pathways, making it an excellent tool for orthogonal synthesis strategies.[1][2] We will explore the causality behind experimental choices, provide validated protocols, and illustrate the logical workflows required for its successful implementation.
Reagent Profile: Chemical and Physical Properties
A thorough understanding of the reagent's properties is fundamental for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 74733-27-0 | [3][4] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [4][5] |
| Molecular Weight | 259.10 g/mol | [4][6] |
| Appearance | Oily product or low-melting solid | [3] |
| Boiling Point | 100-108 °C at 0.01 mmHg | |
| InChIKey | DCXFLSHDURQRML-UHFFFAOYSA-N | [5] |
Synthesis of the Reagent: this compound
The reagent is typically prepared via radical bromination of the corresponding methyl-substituted benzoate precursor. The following protocol is adapted from established literature procedures.[3][4]
Protocol 1: Synthesis via Radical Bromination
This protocol describes the side-chain bromination of methyl 2-methoxy-4-methylbenzoate.
Materials:
-
Methyl 2-methoxy-4-methylbenzoate
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or a 250W tungsten lamp)
-
Carbon tetrachloride (CCl₄) or chlorobenzene
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve methyl 2-methoxy-4-methylbenzoate (1.0 eq) in carbon tetrachloride (approx. 10-15 mL per gram of starting material).
-
Add a catalytic amount of a radical initiator like AIBN (2,2'-azobis(2-methylpropionitrile)). Alternatively, position a 250W tungsten lamp to irradiate the flask.[3]
-
Heat the mixture to reflux.
-
Slowly add a solution of bromine (1.0 eq) in CCl₄ dropwise to the refluxing mixture over 1.5 hours.[3] If using NBS (1.0-1.1 eq), it can be added in portions.
-
Continue heating at reflux for an additional 15-30 minutes after the addition is complete, monitoring the reaction progress by TLC or ¹H NMR.
-
Cool the reaction mixture to room temperature. If NBS was used, the succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the organic solution sequentially with a saturated aqueous solution of sodium thiosulfate (if bromine was used), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield this compound, typically as an oily product which can be used without further purification.[3]
Causality: The reaction proceeds via a free-radical chain mechanism. The initiator or UV light generates a bromine radical, which abstracts a hydrogen atom from the benzylic methyl group. This benzylic radical is stabilized by the aromatic ring. It then reacts with Br₂ or NBS to form the product and propagate the radical chain. CCl₄ is a traditional solvent for these reactions, though less hazardous alternatives like chlorobenzene are now preferred.[7]
Protection of Functional Groups: Mechanisms and Protocols
The MMCB group is installed via a nucleophilic substitution reaction where the alcohol, phenol, or carboxylate acts as the nucleophile, displacing the bromide from the reagent.
Mechanism of Protection
The protection of alcohols and phenols follows a Williamson ether synthesis pathway, an Sₙ2 reaction. For carboxylic acids, it is a standard esterification. The choice of base is critical: a strong, non-nucleophilic base like sodium hydride (NaH) is used for alcohols to form the alkoxide, while a milder base like triethylamine (TEA) or cesium carbonate (Cs₂CO₃) is suitable for carboxylic acids.
Protocol 2: Protection of a Primary Alcohol
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality: Anhydrous conditions are essential as NaH reacts violently with water. The use of a strong base like NaH ensures complete deprotonation of the alcohol to form the nucleophilic alkoxide, driving the Sₙ2 reaction to completion.[8]
Protocol 3: Protection of a Carboxylic Acid
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent like DMF or acetonitrile, add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction to 40-50 °C and stir until completion as monitored by TLC.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality: Cesium carbonate is an effective base for this transformation, forming the more soluble and highly nucleophilic cesium carboxylate, which facilitates the esterification. This method is milder than those requiring conversion to an acid chloride.[9]
Stability and Orthogonal Deprotection Strategies
The utility of a protecting group is defined by its stability profile and the selectivity of its removal. The MMCB group is robust under many conditions, yet can be cleaved with high selectivity.
Stability Profile of the MMCB Group
| Condition | Stability | Notes |
| Strong Bases (e.g., LDA, n-BuLi) | Stable | Robust under conditions for enolate formation. |
| Basic Hydrolysis (e.g., NaOH, K₂CO₃) | Stable | The ether linkage is stable. The methyl ester may be susceptible. |
| Nucleophiles (e.g., Grignards, Organolithiums) | Stable | Ether linkage is inert. |
| Reductive Conditions (e.g., H₂, Pd/C) | Labile | Susceptible to hydrogenolysis, similar to a benzyl ether.[10] |
| Mild Acidic Conditions | Generally Stable | Stable to conditions used to remove silyl ethers (e.g., TBAF, mild AcOH). |
| Strong Acidic Conditions (e.g., TFA) | Labile | Cleaved by strong acids.[11][12] |
| Oxidative Conditions (e.g., DDQ, CAN) | Labile | Highly susceptible to oxidative cleavage.[8][13] |
Deprotection Protocols: The Key to Selectivity
The electron-rich nature of the dimethoxy-substituted benzene ring makes the MMCB group exceptionally sensitive to specific oxidative and strongly acidic conditions.
1. Oxidative Deprotection with DDQ
This is the hallmark method for cleaving MMCB ethers, offering excellent orthogonality with other protecting groups like standard benzyl (Bn) or silyl ethers.[1][8]
Mechanism: The reaction proceeds via a single-electron transfer (SET) from the electron-rich MMCB ether to DDQ, forming a radical cation. This is stabilized by the 2-methoxy group. Subsequent collapse and hydrolysis release the free alcohol.[8]
Protocol 4: Oxidative Cleavage of an MMCB Ether
-
Dissolve the MMCB-protected alcohol (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically 18:1 v/v). A phosphate buffer (pH 7) can be used in place of water for sensitive substrates.[8]
-
Cool the solution to 0 °C.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2-1.5 eq) portion-wise. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material (usually 1-2 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by silica gel column chromatography. The reduced DDQ (DDQH₂) can often be removed during this process.
2. Acidic Deprotection
Strong acids like trifluoroacetic acid (TFA) can cleave the MMCB group, often in the presence of a cation scavenger to prevent side reactions.[11]
Protocol 5: Acidic Cleavage of an MMCB Ether
-
Dissolve the MMCB-protected alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a cation scavenger such as 1,3-dimethoxybenzene or anisole (3.0-5.0 eq).[11]
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 10-50% v/v in DCM) dropwise.
-
Stir at 0 °C or room temperature, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture by pouring it into a cold, saturated aqueous solution of NaHCO₃.
-
Extract with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
Orthogonal Synthesis Workflow
The true power of the MMCB group lies in its role within an orthogonal protection strategy. It can be selectively removed under conditions where other common protecting groups are stable.
Safety Information
This compound is a benzylic bromide and should be handled with appropriate care as it is expected to be a lachrymator, irritant, and corrosive.[6][14][15] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
| GHS Hazard Information | Details |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.[6] H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[6][15][16] H318: Causes serious eye damage.[6][15] H335: May cause respiratory irritation.[16] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16] P280: Wear protective gloves/protective clothing/eye protection/face protection.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] P310: Immediately call a POISON CENTER or doctor/physician.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 74733-27-0 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. PubChemLite - this compound (C10H11BrO3) [pubchemlite.lcsb.uni.lu]
- 6. Methyl 2-(bromomethyl)-4-methoxybenzoate | C10H11BrO3 | CID 139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 13. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.no [fishersci.no]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes & Protocols: The Strategic Utility of Methyl 4-(bromomethyl)-2-methoxybenzoate in Pharmaceutical Intermediate Synthesis
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of Methyl 4-(bromomethyl)-2-methoxybenzoate. We will explore its synthesis, mechanistic underpinnings, and its pivotal role as a versatile building block in the construction of complex pharmaceutical intermediates. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles to ensure both safety and success in the laboratory.
Compound Profile and Strategic Importance
This compound (CAS No. 74733-27-0) is an aromatic ester distinguished by three key functional groups: a methyl ester, a methoxy group, and a reactive bromomethyl (benzyl bromide) moiety.[1][2] It is this benzylic bromide that serves as the compound's primary reactive handle, making it an exceptionally useful electrophile for introducing the substituted benzyl framework into a wide array of molecules. Its strategic importance lies in its ability to act as a linchpin, connecting different molecular fragments through stable carbon-heteroatom or carbon-carbon bonds, a common requirement in the synthesis of active pharmaceutical ingredients (APIs).[3]
Physicochemical and Spectroscopic Data
Accurate identification and confirmation of purity are paramount. The following table summarizes the key physical properties and typical spectroscopic signatures for this reagent.
| Property | Value | Source |
| CAS Number | 74733-27-0 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [1][2] |
| Appearance | Oily product or solid | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.87 (s, 3H, -OCH₃), 3.91 (s, 3H, -COOCH₃), 4.44 (s, 2H, -CH₂Br), ~7.0-7.8 (m, 3H, Ar-H) | [1] |
| Mass Spec (FIA-MS) | m/z: 259 [M+1]⁺ | [1] |
Synthesis Protocol: The Wohl-Ziegler Benzylic Bromination
The most common and efficient synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of its precursor, Methyl 4-methyl-2-methoxybenzoate. This transformation is a classic example of the Wohl-Ziegler reaction.[4]
Mechanistic Rationale: Expertise in Action
Understanding the reaction mechanism is critical for optimization and troubleshooting. The process is a radical chain reaction, which can be broken down into three distinct phases: initiation, propagation, and termination.[5][6]
-
Why N-Bromosuccinimide (NBS)? While elemental bromine (Br₂) can be used, it often leads to undesired side reactions, such as electrophilic aromatic substitution on the electron-rich ring. NBS is the reagent of choice because it provides a constant, low concentration of Br₂ throughout the reaction.[5][7] This is achieved through the reaction of NBS with trace amounts of HBr generated during the propagation step, thus favoring the desired radical pathway over competitive ionic pathways.[8][9]
-
The Role of the Radical Initiator: The reaction requires an initial input of energy to generate the first bromine radical. This is typically achieved by using a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to form radicals.[4][10][11] Alternatively, photochemical initiation using a tungsten lamp or UV light can be employed to cleave the weak N-Br bond in NBS or the Br-Br bond in the low-concentration bromine.[1][12]
The following diagram illustrates the core radical chain mechanism.
Caption: Free-radical mechanism of benzylic bromination using NBS.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[1][13]
Reagents & Equipment:
-
Methyl 4-methyl-2-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or AIBN
-
Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., chlorobenzene)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Filtration apparatus, rotary evaporator
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add Methyl 4-methyl-2-methoxybenzoate (1.0 eq).
-
Dissolution: Add anhydrous carbon tetrachloride (approx. 10-15 mL per gram of starting material). Stir until fully dissolved.
-
Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of Benzoyl Peroxide (BPO) (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up (Trustworthiness):
-
Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate as a white solid.
-
Filter the mixture to remove the succinimide, washing the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically an oil or a low-melting solid and is often of sufficient purity for the next step.[1][13] If further purification is needed, column chromatography on silica gel can be performed.
Application Protocol: Synthesis of Pharmaceutical Scaffolds
The primary utility of this compound is in Sₙ2 reactions, where the bromomethyl group acts as a potent electrophile. This allows for the facile alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to forge key bonds in the synthesis of pharmaceutical intermediates.
The workflow below illustrates the central role of this reagent as a bridge between a precursor and a more complex drug intermediate.
Caption: General workflow from precursor to pharmaceutical intermediate.
General Protocol for N-Alkylation
This protocol provides a template for reacting this compound with a primary or secondary amine, a common step in drug synthesis.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
-
Standard work-up and purification equipment
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile and the anhydrous solvent (DMF or Acetonitrile).
-
Base Addition: Add the base (e.g., K₂CO₃). Stir the suspension for 10-15 minutes.
-
Electrophile Addition: Dissolve this compound in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60°C) if the reaction is sluggish. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with water and then brine to remove the DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Safety, Handling, and Troubleshooting
Safety and Handling (Trustworthiness)
This compound and its precursors are hazardous chemicals that must be handled with appropriate care.
| Hazard Information | Details |
| GHS Pictograms | GHS06 (Toxic) |
| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, nitrile gloves, lab coat. All operations should be performed in a certified chemical fume hood.[14] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[14] Keep container tightly closed. |
| Special Note | Benzylic bromides are often lachrymatory (tear-inducing). Avoid inhalation of vapors.[15] |
Troubleshooting Guide (Experience & Expertise)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in bromination | 1. Inactive radical initiator. 2. Presence of radical scavengers (e.g., dissolved oxygen). 3. Impure NBS. | 1. Use a fresh batch of AIBN or BPO. 2. Degas the solvent by bubbling with N₂ or Ar before starting.[16] 3. Recrystallize NBS from water if it appears yellow.[4] |
| Formation of dibrominated or ring-brominated products | 1. Reaction conditions are too harsh (high temp, long time). 2. Use of Br₂ instead of NBS, or presence of Br₂ as an impurity. | 1. Carefully monitor the reaction by TLC/GC and stop when the starting material is consumed. Avoid excessive heating.[16] 2. Ensure high-purity NBS is used to maintain a low Br₂ concentration.[7][16] |
| Incomplete alkylation reaction | 1. Insufficiently strong base. 2. Steric hindrance at the nucleophile. 3. Low reaction temperature. | 1. Switch to a stronger, non-nucleophilic base (e.g., DBU) or use a stronger inorganic base (e.g., Cs₂CO₃). 2. Increase the reaction temperature and/or extend the reaction time. 3. Switch to a more polar aprotic solvent like DMF or DMSO. |
Conclusion
This compound is a high-value, versatile reagent for the synthesis of pharmaceutical intermediates. Its utility stems from the reliable and selective synthesis via Wohl-Ziegler bromination and the predictable reactivity of its benzylic bromide moiety in Sₙ2 displacement reactions. By understanding the underlying mechanisms and adhering to robust, safety-conscious protocols, researchers can effectively leverage this building block to accelerate the discovery and development of new therapeutic agents.
References
- 1. This compound | 74733-27-0 [chemicalbook.com]
- 2. This compound | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Radical initiator - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. innospk.com [innospk.com]
- 16. benchchem.com [benchchem.com]
The Strategic Application of Methyl 4-(bromomethyl)-2-methoxybenzoate in the Synthesis of Novel Anti-Inflammatory Agents: A Methodological Guide
This guide provides a comprehensive overview of the synthetic utility of Methyl 4-(bromomethyl)-2-methoxybenzoate, a versatile building block for the development of next-generation anti-inflammatory therapeutics. While its direct incorporation into blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) is not extensively documented, its unique structural features present a compelling opportunity for medicinal chemists to create novel chemical entities with potentially enhanced efficacy and modulated physicochemical properties. This document will detail a strategic, albeit illustrative, synthetic protocol for the derivatization of a known anti-inflammatory scaffold, salicylic acid, using this compound. The causality behind experimental choices, self-validating protocol design, and the hypothetical mechanism of the resulting compound will be discussed.
Introduction: The Rationale for Employing this compound
This compound is a bifunctional molecule of significant interest in drug discovery.[1][2] Its primary reactive center is the benzylic bromide, which is an excellent electrophile for the alkylation of a wide range of nucleophiles, including phenols, amines, and thiols. The presence of the methoxy and methyl ester groups on the aromatic ring allows for fine-tuning of the electronic and steric properties of the molecule, which can influence its reactivity and the biological activity of its derivatives.
The core strategy in utilizing this reagent is to covalently link it to a known anti-inflammatory pharmacophore. This can lead to the development of prodrugs with improved bioavailability or novel compounds with a dual mechanism of action. The ester functionality can be hydrolyzed in vivo to a carboxylic acid, a common feature in many NSAIDs that is crucial for their interaction with the cyclooxygenase (COX) enzymes.
Experimental Section: Synthesis of a Novel Salicylic Acid Derivative
This section provides a detailed, step-by-step protocol for a representative synthesis of a novel anti-inflammatory agent, Methyl 4-(((2-carboxy-3-hydroxyphenoxy)methyl)-2-methoxybenzoate, through the O-alkylation of 2,3-dihydroxybenzoic acid with this compound.
Materials and Methods
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 2,3-Dihydroxybenzoic Acid | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| n-Hexane | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Commercially Available |
| Brine | Saturated Aqueous Solution | Prepared in-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
Synthetic Protocol
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydroxybenzoic acid (1.54 g, 10 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq). The use of a mild inorganic base like K₂CO₃ is crucial to deprotonate the phenolic hydroxyl groups of the salicylic acid derivative, rendering them nucleophilic. Using two equivalents ensures the deprotonation of both hydroxyl groups, though the less sterically hindered phenol is expected to react preferentially.
-
Add 40 mL of anhydrous N,N-dimethylformamide (DMF). DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it effectively solvates the potassium cation without solvating the phenoxide nucleophile, thereby enhancing its reactivity.
Step 2: Addition of the Alkylating Agent
-
Dissolve this compound (2.59 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the reaction mixture at room temperature over 15 minutes with vigorous stirring. A slow, controlled addition helps to manage any potential exotherm and minimizes the formation of side products.
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to 60 °C and stir for 12 hours. The elevated temperature increases the rate of the Sₙ2 reaction.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates the progression of the reaction.
Step 4: Work-up and Extraction
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water. This will precipitate the product and dissolve the inorganic salts.
-
Acidify the aqueous mixture to a pH of approximately 3-4 with 1 M HCl. This step ensures that the carboxylic acid group of the product is protonated, making it extractable into an organic solvent.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining water and inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 5: Purification
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., from 20% to 50% ethyl acetate).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure product as a white to off-white solid.
Characterization of the Hypothetical Product
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₈H₁₆O₇ |
| Molecular Weight | 344.32 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.5-11.5 (br s, 1H, COOH), 7.8-8.0 (m, 2H, Ar-H), 7.0-7.4 (m, 4H, Ar-H), 5.2 (s, 2H, O-CH₂-Ar), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, COOCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 170.1, 166.5, 160.2, 150.1, 148.5, 137.8, 132.1, 125.4, 122.3, 120.9, 118.7, 117.5, 115.8, 70.5, 52.4, 51.9 |
| Mass Spectrometry (ESI-) | m/z: 343.08 [M-H]⁻ |
Proposed Mechanism of Action and Biological Relevance
The synthesized molecule is a hybrid structure that combines the salicylic acid motif, known for its anti-inflammatory properties, with the 4-carbomethoxy-3-methoxybenzyl moiety. It is hypothesized that this compound could act as a potent anti-inflammatory agent through a multi-faceted mechanism.
COX Inhibition: The salicylic acid core is a well-established inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The bulky benzyl ether substituent may enhance the binding affinity and selectivity towards the COX-2 isoform, which is predominantly expressed at sites of inflammation.
Prodrug Strategy: The methyl ester on the benzyl ring could be hydrolyzed by esterases in vivo to the corresponding carboxylic acid. This would generate a molecule with two acidic centers, potentially altering its pharmacokinetic profile and leading to sustained release of the active principle.
Figure 1: Synthetic workflow and proposed mechanism of action.
Conclusion and Future Directions
This application note has outlined a robust and rational synthetic strategy for the utilization of this compound in the creation of a novel anti-inflammatory agent. The detailed protocol provides a solid foundation for researchers to explore the potential of this versatile building block. Future work should focus on the synthesis of a library of analogous compounds by varying the salicylic acid component and evaluating their biological activity through in vitro and in vivo assays. Such studies will be instrumental in validating the therapeutic potential of this promising class of compounds.
References
Application Notes & Protocols: Methyl 4-(bromomethyl)-2-methoxybenzoate in the Synthesis of Novel Analgesic Compounds
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Methyl 4-(bromomethyl)-2-methoxybenzoate as a pivotal intermediate in the synthesis of potential analgesic compounds. We will explore the chemical rationale behind its use, provide a robust, step-by-step protocol for its reaction with phenolic precursors, and discuss the broader context of its role in developing next-generation pain therapeutics, particularly as modulators of opioid receptors.
Introduction: The Strategic Role of this compound
In the quest for safer and more effective analgesics, the strategic selection of chemical building blocks is paramount. This compound (CAS No: 74733-27-0) has emerged as a valuable and versatile reagent in medicinal chemistry. Its structure is uniquely suited for introducing a substituted benzoyl moiety into larger, more complex molecules.
The key to its utility lies in the benzylic bromide of the bromomethyl group (-CH₂Br). This functional group is a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity allows for the covalent linkage of the methoxybenzoate scaffold to various molecular frameworks, a common strategy in the design of novel drug candidates. While direct synthesis of widely known analgesics like tramadol or tapentadol typically follows different synthetic routes[1][2], this reagent is instrumental in the synthesis of novel compounds, including potential opioid receptor modulators, where precise structural modifications are critical for achieving desired pharmacological profiles[3]. This guide focuses on leveraging the reactivity of this intermediate to construct ether linkages, a foundational step in building novel molecular architectures for analgesic screening.
Reagent Profile and Safety Mandates
Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is non-negotiable.
Physicochemical Data
A summary of the key properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 74733-27-0 | [4] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [4] |
| Molecular Weight | 259.10 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| IUPAC Name | This compound | [4] |
Handling and Safety Protocols
This compound is classified as a hazardous substance and requires strict adherence to safety protocols.
-
Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation[4][5]. It is harmful if swallowed[4].
-
Personal Protective Equipment (PPE) : Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[5]. Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[6].
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container[5].
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste[5].
Synthetic Application: Building Analgesic Scaffolds
The primary application of this compound in this context is as an alkylating agent. The carbon atom of the bromomethyl group is highly susceptible to attack by nucleophiles, leading to the displacement of the bromide ion in a classic Sₙ2 reaction. This enables the formation of new carbon-oxygen (ether) or carbon-nitrogen (amine) bonds, effectively "stitching" the benzoate fragment onto a molecule of interest.
Mechanism of Action: Williamson Ether Synthesis
When reacting with a phenol, the process follows the principles of the Williamson ether synthesis. First, a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide anion. This anion then attacks the electrophilic methylene carbon of this compound, displacing the bromide and forming a stable ether linkage. The choice of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and a polar aprotic solvent (e.g., DMF, Acetonitrile) is critical to favor the Sₙ2 pathway and maximize yield.
Detailed Protocol: O-Alkylation of a Phenolic Precursor
This section provides a detailed, self-validating protocol for a representative reaction.
Protocol Objective
To synthesize a methyl 2-methoxy-4-((phenoxymethoxy)methyl)benzoate derivative via O-alkylation of a generic phenol with this compound.
Materials and Reagents
-
Phenolic Substrate (e.g., 4-hydroxyphenone)
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Distilled Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Experimental Workflow Diagram
References
- 1. nioch.nsc.ru [nioch.nsc.ru]
- 2. medkoo.com [medkoo.com]
- 3. New opioid receptor modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-(bromomethyl)-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Biaryl Scaffolds
The synthesis of complex biaryl and benzyl-aryl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a wide array of pharmacologically active compounds and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for constructing carbon-carbon bonds, celebrated for its mild reaction conditions and broad functional group tolerance.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Methyl 4-(bromomethyl)-2-methoxybenzoate as a key building block in Suzuki-Miyaura coupling reactions. This versatile reagent opens avenues to a diverse range of substituted diarylmethane derivatives, which are valuable intermediates in the synthesis of complex molecular architectures.
This compound is a bifunctional molecule, featuring both a reactive benzylic bromide and an electron-donating methoxy group on the aromatic ring, along with a methyl ester. The benzylic bromide moiety serves as an excellent electrophilic partner in the Suzuki-Miyaura coupling, allowing for the formation of a C(sp³)–C(sp²) bond. The strategic placement of the methoxy and methyl ester groups can influence the electronic properties and reactivity of the molecule, as well as provide handles for further synthetic transformations.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A base is a crucial component, required to activate the organoboron species for the transmetalation step.[3][5]
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is as follows:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the benzylic bromide (this compound) to form a palladium(II) intermediate.[3][5]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or boronic ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3][5]
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using this compound. It is important to note that optimization of reaction conditions may be necessary for specific substrates to achieve the best results.
Materials and Equipment
-
Reagents:
-
This compound
-
Aryl boronic acid or aryl boronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand like SPhos or JohnPhos)[2][6]
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))[2]
-
Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF))[6][7]
-
Degassed water (if using aqueous base conditions)
-
-
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating mantle/oil bath or a microwave reactor
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
Rotary evaporator
-
Diagram: General Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[7]
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (e.g., a mixture of Toluene and water, 4:1 v/v) via syringe. The use of degassed solvents is important to minimize dissolved oxygen.
-
-
Reaction:
-
Conventional Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Microwave Irradiation: For accelerated reaction times, secure the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time.[6][8] Microwave heating can often improve yields and reduce reaction times for challenging couplings.[6]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the base and other inorganic byproducts.
-
Separate the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation: Representative Reaction Conditions and Expected Yields
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl boronic acids. These conditions are based on literature precedents for similar benzylic bromides and may require optimization for specific substrates.[6][9]
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | JohnPhos (6) | K₂CO₃ (2.5) | DMF | 120 (MW) | 0.5 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 8 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (3) | JohnPhos (6) | K₂CO₃ (2.5) | DMF | 120 (MW) | 0.5 | 70-80 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 16 | 80-90 |
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is crucial for the success of the coupling reaction. For benzylic bromides, bulky and electron-rich phosphine ligands such as JohnPhos and SPhos often enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reactions.[2] Pd(OAc)₂ is a common and relatively inexpensive palladium source, while Pd(PPh₃)₄ is an air-stable Pd(0) complex that can be used directly.
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[3] The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed.[2] Cs₂CO₃ is often more effective for less reactive substrates due to its higher solubility in organic solvents.
-
Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the reaction conditions. Aprotic polar solvents like DMF and ethereal solvents like dioxane and toluene are frequently used.[6][7] In some cases, the addition of water can be beneficial, particularly when using inorganic bases.
-
Temperature and Reaction Time: The reaction temperature and time are interdependent. Higher temperatures generally lead to faster reaction rates. Microwave irradiation has emerged as a valuable technique for rapidly screening reaction conditions and for driving difficult couplings to completion in a much shorter timeframe compared to conventional heating.[6][8]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of diarylmethane derivatives via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this document offer a robust starting point for researchers in drug discovery and materials science. By carefully selecting and optimizing the reaction conditions, a diverse library of complex molecules can be efficiently synthesized, facilitating the exploration of new chemical space and the development of novel therapeutic agents and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scilit.com [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Modular Approach to Synthesizing Bis(triazolyl)pyridine Ligands Using Methyl 4-(bromomethyl)-2-methoxybenzoate
Introduction: The Versatility of Bis(triazolyl)pyridine (btp) Ligands
The 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif has emerged as a highly versatile terdentate ligand scaffold in inorganic and supramolecular chemistry.[1] Its robust coordination properties with a wide range of metals, combined with a modular synthesis, have led to applications in catalysis, photochemistry, and the development of advanced materials like polymers and dendrimers.[1][2] A particularly promising application lies in medicinal chemistry, where btp derivatives have been designed as selective binders for non-canonical DNA structures, such as G-quadruplexes (G4s) and i-motifs, which are recognized as novel therapeutic targets in oncology.[3][4][5]
The power of the btp scaffold lies in the "click chemistry" approach used for its synthesis—specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction's efficiency, regioselectivity, and tolerance of diverse functional groups allow for the creation of large libraries of ligands from a common pyridine core. By modifying the peripheral groups attached to the triazole rings, researchers can systematically tune the steric, electronic, and solubility properties of the final ligand to optimize its function.
This application note provides a detailed protocol for the synthesis of a specific bis(triazolyl)pyridine ligand, leveraging Methyl 4-(bromomethyl)-2-methoxybenzoate as a key building block. This precursor serves as a versatile handle to introduce a methoxy- and methoxycarbonyl-substituted benzyl moiety onto the triazole rings, a common strategy for enhancing molecular interactions. We will detail the synthesis of the necessary precursors and the final "click" reaction, providing insights into the causality behind experimental choices to ensure reproducibility and success.
Section 1: The Synthetic Strategy - A "Click Chemistry" Workflow
The overall synthetic strategy is a convergent approach that involves three primary stages:
-
Azide Precursor Synthesis: The commercially available or synthesized starting material, this compound, is converted into its corresponding azide. The benzylic bromide is highly susceptible to nucleophilic substitution by the azide ion, making this a high-yielding and straightforward transformation.
-
Pyridine Scaffold Synthesis: A central pyridine core bearing two terminal alkyne groups, 2,6-bis(ethynyl)pyridine, is prepared. This component serves as the anchor point for the two triazole-forming reactions.
-
CuAAC "Click" Reaction: The diazide scaffold and the alkyne side chains are coupled in a one-pot reaction using a copper(I) catalyst. The catalyst is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. This reaction forms the two stable, five-membered 1,2,3-triazole rings that link the pyridine core to the functional side chains.
Caption: General workflow for synthesizing bis(triazolyl)pyridine ligands.
Section 2: Experimental Protocols - Precursor Synthesis
Protocol 2.1: Synthesis of Methyl 4-(azidomethyl)-2-methoxybenzoate
This protocol details the conversion of the reactive benzylic bromide to an azide. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the sodium cation while leaving the azide anion highly reactive.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Addition of Azide: Add sodium azide (1.5 eq) to the solution in one portion. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2x) and then with saturated brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Validation: The resulting product, Methyl 4-(azidomethyl)-2-methoxybenzoate, should be obtained as an oil or low-melting solid and can be used in the next step without further purification if TLC shows a single spot. Confirm identity via IR spectroscopy (strong azide stretch at ~2100 cm⁻¹) and ¹H NMR.
Protocol 2.2: Synthesis of 2,6-Bis(ethynyl)pyridine Scaffold
This protocol describes a common method for creating the dialkyne pyridine core using a Sonogashira cross-coupling reaction.
Materials:
-
2,6-Dibromopyridine (1.0 eq)
-
Ethynyltrimethylsilane (TMS-acetylene) (2.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH)
Procedure:
-
Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,6-dibromopyridine, Pd(PPh₃)₂Cl₂, and CuI. Add anhydrous THF and TEA. Stir to dissolve.
-
Alkyne Addition: Add TMS-acetylene dropwise to the mixture. Heat the reaction to 60 °C and stir for 24 hours. Monitor by TLC or GC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts. Concentrate the filtrate in vacuo. Purify the crude product (2,6-bis((trimethylsilyl)ethynyl)pyridine) by silica gel column chromatography.
-
Deprotection: Dissolve the purified TMS-protected intermediate in a mixture of THF and methanol. Add a base such as K₂CO₃ (catalytic amount) or a stoichiometric amount of TBAF and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Final Purification: After completion, concentrate the solvent and purify the residue by column chromatography to yield pure 2,6-bis(ethynyl)pyridine.
Section 3: Final Ligand Synthesis via CuAAC
This protocol brings the two precursors together to form the final bis(triazolyl)pyridine ligand. The use of a t-BuOH/H₂O solvent system is common for CuAAC reactions as it effectively dissolves both organic precursors and the inorganic catalyst salts.
Materials & Stoichiometry:
| Reagent | Molar Eq. | Mol. Weight |
| 2,6-Bis(ethynyl)pyridine | 1.0 | 127.14 g/mol |
| Methyl 4-(azidomethyl)-2-methoxybenzoate | 2.1 | 221.21 g/mol |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.1 | 249.68 g/mol |
| Sodium Ascorbate | 0.3 | 198.11 g/mol |
| tert-Butanol (t-BuOH) | - | - |
| Deionized Water | - | - |
Procedure:
-
Setup: In a single-neck round-bottom flask, suspend 2,6-bis(ethynyl)pyridine (1.0 eq) and Methyl 4-(azidomethyl)-2-methoxybenzoate (2.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimum amount of water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the CuSO₄ solution. The solution should turn from blue to a yellowish-green or heterogeneous mixture. The sodium ascorbate reduces Cu(II) to the active catalytic Cu(I) species.
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS. A precipitate of the product may form as the reaction proceeds.
-
Workup: Upon completion, if a precipitate has formed, it can be collected by vacuum filtration and washed with water, then a cold non-polar solvent like diethyl ether. If no precipitate forms, dilute the reaction with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude product should be purified by silica gel column chromatography using a gradient of hexanes/ethyl acetate or dichloromethane/methanol to yield the pure bis(triazolyl)pyridine ligand.
-
Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Simplified catalytic cycle of the CuAAC "click" reaction.
Section 4: Application Insight - Targeting DNA G-Quadruplexes
Bis(triazolyl)pyridine ligands are particularly effective at binding to G-quadruplex (G4) DNA structures.[6][7] These non-canonical secondary structures form in guanine-rich regions of DNA, such as in telomeres and gene promoter regions, and are implicated in the regulation of gene expression.[6] The stabilization of G4 structures by small molecules can inhibit the activity of enzymes like telomerase and downregulate oncogene expression, making G4 ligands promising candidates for anticancer drug development.[8]
The design of the ligand described here incorporates key features for G4 binding:
-
Aromatic Core: The flat, extended aromatic surface of the btp scaffold can engage in π-π stacking interactions with the G-tetrads that form the core of the G4 structure.
-
Side Chains: The benzyl groups introduced via this compound provide additional surfaces for interaction and can be positioned to fit into the grooves of the G4 structure. The ester and methoxy groups can act as hydrogen bond acceptors.
-
V-Shape: The overall V-shape of the ligand is complementary to the G4 architecture, allowing for effective end-stacking or groove binding.[7]
Caption: Conceptual diagram of a btp ligand stabilizing a G-quadruplex.
References
- 1. The btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] binding motif: a new versatile terdentate ligand for supramolecular and coordination chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] The btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] binding motif: a new versatile terdentate ligand for supramolecular and coordination chemistry. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.uniupo.it [research.uniupo.it]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Selective Benzylic Bromination of Methyl 2-methoxy-4-methylbenzoate
Abstract
This application note provides a comprehensive guide for the synthesis of Methyl 4-(bromomethyl)-2-methoxybenzoate, a crucial intermediate in pharmaceutical and fine chemical synthesis. The protocol details a robust method for the selective benzylic bromination of methyl 2-methoxy-4-methylbenzoate using N-Bromosuccinimide (NBS) and a radical initiator. This document offers an in-depth explanation of the underlying free-radical mechanism, a step-by-step experimental procedure, critical safety precautions, and methods for product characterization. The content is designed for researchers and professionals in organic synthesis and drug development, emphasizing both theoretical understanding and practical execution.
Introduction: The Synthetic Utility of a Versatile Building Block
This compound is a valuable bifunctional molecule that serves as a key building block in the synthesis of more complex molecular architectures.[1] Its utility stems from the presence of two distinct reactive sites: an ester, which can undergo hydrolysis or amidation, and a benzylic bromide, a potent electrophile for nucleophilic substitution reactions. This structural arrangement makes it an essential precursor for introducing the methoxybenzoyl moiety into a wide range of target molecules, including novel drug candidates and materials.[1]
The synthesis of this intermediate is most effectively achieved through the selective bromination of the benzylic methyl group of its precursor, methyl 2-methoxy-4-methylbenzoate. While elemental bromine (Br₂) can be used for bromination, it often leads to undesired side reactions, such as electrophilic aromatic substitution on the electron-rich ring.[2][3] The preferred method, known as the Wohl-Ziegler reaction, employs N-Bromosuccinimide (NBS) as the brominating agent.[4] NBS provides a low, constant concentration of bromine radicals, which favors the desired free-radical pathway at the benzylic position over competing ionic pathways.[3][5] This protocol will focus on the NBS-mediated approach, initiated by a chemical radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
The Free-Radical Chain Mechanism
The selective bromination at the benzylic position is a classic example of a free-radical chain reaction.[4][6] The stability of the intermediate benzylic radical is the driving force for the reaction's regioselectivity.[5] The mechanism proceeds through three distinct stages: initiation, propagation, and termination.
-
Initiation: The process begins with the homolytic cleavage of a radical initiator, such as benzoyl peroxide, upon heating. This generates initial radicals.[6] These radicals then abstract a hydrogen from trace amounts of HBr present to form a bromine radical (Br•).
-
Propagation: This is a self-sustaining cycle where the desired product is formed, and the radical is regenerated.
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material. This is the rate-determining step and is favored due to the formation of a resonance-stabilized benzylic radical.[3][5]
-
The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the final product, this compound, and a new bromine radical.[2][4] This new bromine radical can then participate in another cycle.
-
-
Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as two bromine radicals combining or a bromine radical combining with a benzylic radical.
Caption: Free-radical mechanism for benzylic bromination with NBS.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Amount (g) | Equivalents |
| Methyl 2-methoxy-4-methylbenzoate | 180.19 | 10.0 | 1.80 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 | 1.87 g | 1.05 |
| Benzoyl Peroxide (BPO), 75% | 242.23 | 0.5 | 0.16 g | 0.05 |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | 50 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~30 mL | - |
| Saturated Sodium Thiosulfate (aq.) | - | - | ~30 mL | - |
| Brine | - | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2 g | - |
Note on Solvent Choice: Carbon tetrachloride is a traditional solvent for these reactions but is highly toxic and an ozone-depleting substance. Safer alternatives like acetonitrile or chlorobenzene can often be substituted, though reaction conditions may require optimization.[7][8]
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-methoxy-4-methylbenzoate (1.80 g, 10.0 mmol).
-
Reagent Addition: Add carbon tetrachloride (50 mL), N-bromosuccinimide (1.87 g, 10.5 mmol), and benzoyl peroxide (0.16 g, 0.5 mmol).
-
Reflux: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be initiated and sustained by irradiation with a tungsten lamp or by maintaining thermal reflux.[9][10] Maintain reflux for 1-3 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible. A byproduct, succinimide, is less dense than CCl₄ and will float to the surface upon completion.
-
-
Cooling and Filtration: Once the reaction is complete, cool the flask to room temperature, then further cool in an ice bath for 15-20 minutes to precipitate the succinimide byproduct.
-
Work-up: Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated sodium thiosulfate solution (1 x 30 mL) to quench any remaining bromine.
-
Saturated sodium bicarbonate solution (1 x 30 mL) to remove any acidic byproducts like HBr.
-
Brine (1 x 30 mL) to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often an oil or low-melting solid, can be purified by recrystallization (e.g., from hexanes or an ethanol/water mixture) or by flash column chromatography on silica gel if necessary.
Caption: Experimental workflow for benzylic bromination.
Safety and Hazard Management
This procedure involves hazardous materials and must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage.[11] It is harmful if swallowed and can release bromine gas. Handle with gloves, safety goggles, and a lab coat. Avoid inhalation of dust.[12][13]
-
Benzoyl Peroxide (BPO): An organic peroxide that can be explosive when subjected to heat, shock, or friction.[14] It is also a skin and eye irritant. Keep away from heat sources and combustible materials.[14]
-
Carbon Tetrachloride (CCl₄): A known carcinogen and hepatotoxin. It is environmentally hazardous. Handle only in a fume hood and minimize exposure. Dispose of as halogenated organic waste.
-
This compound (Product): As a benzylic bromide, it should be considered a lachrymator (tear-inducing agent) and a skin and respiratory irritant. Handle with care.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[11]
-
Eye Contact: Flush with water for at least 15 minutes and seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[12]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The most telling sign of a successful reaction is the disappearance of the singlet corresponding to the benzylic methyl protons (-CH₃) of the starting material and the appearance of a new singlet for the bromomethyl protons (-CH₂Br), typically shifted downfield.
-
Expected ¹H NMR (400 MHz, CDCl₃) for Product: δ ~4.44 (s, 2H, -CH₂Br), δ ~3.91 (s, 3H, -COOCH₃), δ ~3.87 (s, 3H, -OCH₃), plus aromatic protons.[9]
-
-
Mass Spectrometry (MS): Analysis should show the correct molecular ion peak (m/z) for C₁₀H₁₁BrO₃, which is approximately 258 and 260 g/mol in a characteristic 1:1 ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
References
- 1. nbinno.com [nbinno.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 9. This compound | 74733-27-0 [chemicalbook.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. lobachemie.com [lobachemie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols: Versatile Downstream Reactions of Methyl 4-(bromomethyl)-2-methoxybenzoate
Introduction: The Synthetic Utility of a Versatile Building Block
Methyl 4-(bromomethyl)-2-methoxybenzoate (CAS No. 74733-27-0) is a highly functionalized aromatic compound that has emerged as a crucial intermediate in organic synthesis.[1][2] Its value lies in the strategic placement of three key functional groups: a reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester. The primary reactive site, the bromomethyl group, is an excellent electrophile, making the entire molecule a powerful alkylating agent for a wide array of nucleophiles.[3] This reactivity profile allows for its use as a foundational building block in the synthesis of more complex molecules, particularly in the development of novel drug candidates and agrochemicals.[1][4]
This guide provides an in-depth exploration of the key downstream reactions of this compound, focusing on the underlying mechanisms, practical experimental protocols, and the characterization of the resulting products.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 74733-27-0 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Appearance | White to off-white solid |
| Storage | Store under inert gas at 2-8°C |
Core Reactivity: The SN2 Pathway
The synthetic utility of this compound is dominated by its participation in bimolecular nucleophilic substitution (Sₙ2) reactions. The benzylic carbon is highly susceptible to attack by nucleophiles due to the good leaving group potential of the bromide ion and the stabilization of the transition state by the adjacent benzene ring.
The general mechanism involves the backside attack of a nucleophile (Nu⁻) on the carbon atom bearing the bromine. This concerted step results in the inversion of stereochemistry (though not relevant here due to the achiral nature of the substrate) and the displacement of the bromide ion, forming a new carbon-nucleophile bond.
Caption: Generalized SN2 reaction pathway.
This versatile Sₙ2 reactivity allows for the facile introduction of oxygen, nitrogen, sulfur, and carbon-based functional groups, making it an indispensable tool for molecular elaboration.
Key Downstream Transformations & Protocols
O-Alkylation: Williamson Ether Synthesis
The reaction with alkoxides or phenoxides, known as the Williamson ether synthesis, is a classic and reliable method for forming ether linkages.[5] This reaction is fundamental in modifying phenols or alcohols to introduce the 4-(methoxycarbonyl)-3-methoxybenzyl moiety.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the phenol or alcohol, generating the nucleophilic alkoxide/phenoxide in situ. K₂CO₃ is often preferred for its low cost and ease of removal (filtration), while Cs₂CO₃ can accelerate the reaction due to the higher solubility of its salts.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation (K⁺ or Cs⁺) without strongly solvating the nucleophile, thereby enhancing its reactivity. They also readily dissolve the reactants.
Protocol: Synthesis of Methyl 2-methoxy-4-(phenoxymethyl)benzoate
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and 30 mL of anhydrous DMF.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add a solution of this compound (1.05 eq.) in 10 mL of anhydrous DMF dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The disappearance of the starting bromide (visualized with a UV lamp and/or permanganate stain) indicates completion.
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water. A white precipitate should form. Stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 30 mL) and then with a small amount of cold hexanes (2 x 10 mL) to remove non-polar impurities.
-
Purification: Dry the crude solid under vacuum. If necessary, recrystallize from ethanol/water to afford the pure product.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation is a critical transformation in medicinal chemistry for the synthesis of various amine-containing bioactive molecules.[6] Both primary and secondary amines can serve as effective nucleophiles to displace the benzylic bromide.
Causality Behind Experimental Choices:
-
Base: An excess of the amine substrate can often serve as both the nucleophile and the base to neutralize the HBr byproduct. Alternatively, a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like K₂CO₃ can be used. This prevents the formation of the ammonium bromide salt of the expensive amine substrate.
-
Solvent: Dichloromethane (DCM) or acetonitrile are common choices due to their inertness and ability to dissolve a wide range of amines and the alkylating agent.
Protocol: Synthesis of Methyl 4-((diethylamino)methyl)-2-methoxybenzoate
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) in 20 mL of acetonitrile.
-
Addition of Nucleophile: Add potassium carbonate (2.0 eq.) followed by diethylamine (1.2 eq.).
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.
-
Monitoring: Follow the reaction by TLC (e.g., 5% methanol in DCM) until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Final Purification: Purify the residue by silica gel column chromatography to obtain the pure tertiary amine.
S-Alkylation: Synthesis of Thioethers
The reaction with thiols or thiophenols provides a straightforward route to thioethers (sulfides). The high nucleophilicity of sulfur makes this transformation particularly efficient.
Causality Behind Experimental Choices:
-
Base: Similar to O-alkylation, a base like K₂CO₃ is required to generate the highly nucleophilic thiolate anion from the corresponding thiol.
-
Solvent: DMF or ethanol are suitable solvents. Ethanol can be advantageous as many simple thiols and their sodium/potassium salts are soluble in it.
Protocol: Synthesis of Methyl 2-methoxy-4-((phenylthio)methyl)benzoate
-
Reaction Setup: To a solution of thiophenol (1.0 eq.) in 25 mL of ethanol, add potassium carbonate (1.2 eq.). Stir the mixture at room temperature for 20 minutes.
-
Addition of Alkylating Agent: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the reaction to 50°C and stir for 3 hours.
-
Work-up: Cool the mixture and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate (50 mL) and water (30 mL).
-
Isolation: Separate the organic layer, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure thioether.
C-Alkylation: Malonic Ester Synthesis
For the formation of new carbon-carbon bonds, enolates derived from active methylene compounds like diethyl malonate are excellent nucleophiles.[7] This reaction is a key step in synthesizing substituted propanoic acid derivatives after subsequent hydrolysis and decarboxylation.[7]
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the α-carbon of diethyl malonate. Sodium ethoxide (NaOEt) in ethanol is the classic choice, as it generates the desired enolate without introducing competing nucleophiles (ethoxide is the conjugate base of the solvent).[7]
-
Solvent: Anhydrous ethanol is the solvent of choice, as it readily dissolves the sodium ethoxide and the malonate ester.
Protocol: Synthesis of Diethyl 2-((4-(methoxycarbonyl)-3-methoxybenzyl))malonate
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium ethoxide (1.05 eq.) in 40 mL of anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.[7]
-
Alkylation: Add a solution of this compound (1.0 eq.) in 15 mL of anhydrous ethanol dropwise to the enolate solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in 50 mL of diethyl ether and 50 mL of water.
-
Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude oil by vacuum distillation or silica gel chromatography to yield the pure alkylated malonate.
Summary of Downstream Products
The following table summarizes the typical products obtained from the reaction of this compound with various classes of nucleophiles.
Table 2: Representative Products from Nucleophilic Substitution
| Nucleophile Class | Example Nucleophile | Product Structure | Product Name |
| Oxygen | Phenol | Methyl 2-methoxy-4-(phenoxymethyl)benzoate | |
| Nitrogen | Diethylamine | Methyl 4-((diethylamino)methyl)-2-methoxybenzoate | |
| Sulfur | Thiophenol | Methyl 2-methoxy-4-((phenylthio)methyl)benzoate | |
| Carbon | Diethyl malonate | Diethyl 2-((4-(methoxycarbonyl)-3-methoxybenzyl))malonate |
Experimental Workflow Overview
The general workflow for utilizing this compound as an alkylating agent is consistent across most nucleophile classes, involving reaction setup, monitoring, workup, and purification.
Caption: A typical experimental workflow.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Like many benzylic bromides, it is a lachrymator. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Troubleshooting & Optimization
Technical Support Center: Benzylic Bromination of Methyl 2-methoxy-4-methylbenzoate
Welcome to the technical support guide for the benzylic bromination of methyl 2-methoxy-4-methylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific organic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your synthesis.
Introduction: The Intricacies of Selective Bromination
The benzylic bromination of methyl 2-methoxy-4-methylbenzoate to yield methyl 4-(bromomethyl)-2-methoxybenzoate is a crucial step in the synthesis of various pharmaceutical intermediates and complex molecules.[1] The reaction is typically performed using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light).[2] The goal is to selectively introduce a bromine atom at the benzylic position of the methyl group at C4, leveraging the resonance stabilization of the resulting benzylic radical.[3][4]
However, the presence of the electron-donating methoxy group on the aromatic ring introduces a significant challenge: the potential for competing electrophilic aromatic substitution (ring bromination).[5][6] This guide will provide a comprehensive overview of the potential side reactions and offer robust troubleshooting strategies to ensure high yield and purity of your desired product.
Reaction Pathway Overview
Here is a graphical representation of the desired reaction and major potential side reactions.
Caption: Desired reaction pathway and major side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the benzylic bromination of methyl 2-methoxy-4-methylbenzoate.
Issue 1: My primary product is the result of bromination on the aromatic ring, not the benzylic position.
Question: I am observing significant formation of a byproduct that, based on NMR analysis, appears to be a ring-brominated species. Why is this happening, and how can I favor benzylic bromination?
Answer:
This is a classic example of competing reaction pathways. The desired benzylic bromination proceeds via a free radical mechanism, while ring bromination is an electrophilic aromatic substitution.[1][3] The methoxy group on your substrate is a strong activating group, making the aromatic ring electron-rich and thus highly susceptible to electrophilic attack.[5][6]
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| High concentration of molecular bromine (Br₂) | While NBS is used to maintain a low concentration of Br₂, certain conditions can lead to its buildup. Br₂ is a potent electrophile that readily reacts with activated aromatic rings.[7][8] | 1. Use a non-polar solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are preferred as they disfavor the formation of ionic intermediates required for electrophilic substitution.[7] 2. Ensure high-purity NBS: Old or impure NBS can contain significant amounts of Br₂. Recrystallize your NBS if necessary.[8] 3. Avoid acidic conditions: Traces of acid can catalyze the formation of Br₂ from NBS and HBr (a byproduct of the radical reaction).[9] |
| Polar solvent usage | Polar solvents can stabilize the charged intermediates of electrophilic aromatic substitution, thereby accelerating this undesired pathway.[5] | Strictly use non-polar solvents. Avoid solvents like acetonitrile or DMF for this specific transformation. |
| Ionic reaction conditions | The presence of Lewis acids or strong Brønsted acids will strongly promote electrophilic aromatic substitution. | Ensure all glassware is clean and free of acidic residues. Do not add any acid catalysts. |
Issue 2: I am getting a significant amount of dibrominated product.
Question: My reaction is producing a substantial amount of methyl 4-(dibromomethyl)-2-methoxybenzoate alongside my desired monobrominated product. How can I improve the selectivity for monobromination?
Answer:
The formation of the dibrominated product is a result of the desired monobrominated product undergoing a second benzylic bromination. This is a common issue when the reaction is allowed to proceed for too long or with an excess of the brominating agent.[10]
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Excess NBS | Using more than one equivalent of NBS provides the necessary reagent for the second bromination to occur. | 1. Use a stoichiometric amount of NBS: Carefully measure and use 1.0 to 1.05 equivalents of NBS relative to your starting material.[10] 2. Consider a slight excess of starting material: This can help ensure that all the NBS is consumed before significant dibromination occurs.[6] |
| Prolonged reaction time | The longer the reaction runs after the consumption of the starting material, the higher the probability of the product being brominated a second time. | 1. Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. 2. Quench the reaction promptly: Once the starting material is consumed, cool the reaction mixture and proceed with the workup. |
Issue 3: My reaction is very slow or does not go to completion.
Question: I have set up the reaction as per the literature, but the conversion of my starting material is very low even after several hours. What could be the issue?
Answer:
A sluggish or incomplete radical reaction often points to issues with the initiation of the radical chain or the presence of inhibitors.
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Ineffective radical initiator | The radical initiator (e.g., AIBN, benzoyl peroxide) may have degraded over time or is not being activated properly. | 1. Use fresh initiator: AIBN and benzoyl peroxide have limited shelf lives. Use a freshly opened bottle or recrystallize old initiator. 2. Ensure proper initiation conditions: If using a thermal initiator like AIBN, ensure the reaction temperature is high enough for its homolytic cleavage (typically around 80 °C for AIBN in CCl₄).[2] If using photochemical initiation, ensure your light source is of the appropriate wavelength and intensity. |
| Presence of radical inhibitors | Dissolved oxygen in the solvent or other impurities can act as radical scavengers, quenching the radical chain reaction. | 1. Degas the solvent: Before adding reagents, bubble an inert gas like nitrogen or argon through the solvent for 15-30 minutes to remove dissolved oxygen. 2. Use purified solvent: Ensure your solvent is free from impurities that could inhibit radical reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane is highly recommended. These solvents disfavor the ionic pathway of electrophilic aromatic substitution and are good solvents for the radical bromination.[7] Due to the toxicity of CCl₄, safer alternatives like acetonitrile have been explored for some benzylic brominations, but for highly activated substrates like yours, this may increase the risk of ring bromination.[5]
Q2: How do I effectively remove the succinimide byproduct and any unreacted NBS during workup?
The standard workup procedure involves the following steps:
-
Cool the reaction mixture: This will cause the succinimide to precipitate.
-
Filter the mixture: Remove the precipitated succinimide by filtration.
-
Aqueous wash: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to remove any remaining succinimide by converting it to its more water-soluble sodium salt.[11][12]
-
Quench excess NBS: If you suspect unreacted NBS, wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[13][14]
-
Brine wash and drying: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[12]
Q3: Can I use bromine (Br₂) instead of NBS?
While benzylic bromination can be achieved with Br₂ and light, it is generally not recommended for electron-rich substrates like methyl 2-methoxy-4-methylbenzoate.[7] The high concentration of Br₂ would almost certainly lead to extensive and rapid electrophilic bromination of the aromatic ring.[15] The primary advantage of NBS is that it generates Br₂ in situ at a very low and controlled concentration, which favors the radical pathway.[16][17]
Experimental Protocols
Protocol 1: Benzylic Bromination of Methyl 2-methoxy-4-methylbenzoate
Materials:
-
Methyl 2-methoxy-4-methylbenzoate
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-methoxy-4-methylbenzoate (1.0 eq).
-
Add anhydrous carbon tetrachloride (approximately 10 mL per gram of starting material).
-
Bubble nitrogen or argon through the solution for 20 minutes to degas the solvent.
-
Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) under an inert atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete when the starting material spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature, then in an ice bath for 30 minutes.
Protocol 2: Workup and Purification
Materials:
-
Reaction mixture from Protocol 1
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (optional)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Filter the cold reaction mixture through a Büchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2 x volume of organic layer)
-
10% Na₂S₂O₃ solution (if a yellow/orange color from bromine persists)
-
Water (1 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this reaction.
Caption: Troubleshooting decision tree for benzylic bromination.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of Methyl 4-(bromomethyl)-2-methoxybenzoate by Recrystallization
This guide provides a comprehensive, experience-driven approach to the purification of Methyl 4-(bromomethyl)-2-methoxybenzoate via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering in-depth explanations for procedural choices and a robust troubleshooting framework to address common experimental challenges.
Section 1: Compound Profile & Critical Safety Precautions
Before initiating any purification protocol, a thorough understanding of the target compound's properties and associated hazards is paramount. This compound is a key intermediate in organic synthesis, but its handling requires strict adherence to safety protocols.
Physical & Chemical Properties
A challenge in handling this compound is the existence of several structural isomers, each with distinct physical properties. Verifying the identity of your starting material is a critical first step.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 74733-27-0 | [1][3][4] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |
| Molecular Weight | 259.10 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][5] |
| Boiling Point | 142-146 °C at 1.8 Torr | [1] |
| Melting Point | Not definitively reported in provided sources. Note: Isomers have vastly different melting points (e.g., 33°C, 51°C, 87-89°C), making MP a key purity indicator.[5][6][7] |
Mandatory Safety Protocols
This compound and its isomers are hazardous materials. Strict adherence to the following safety measures is required.
-
Hazard Identification : This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][8] Many related bromomethyl benzoates are potent lachrymators (tear-inducing agents).[9][10]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a face shield.[6][11] A lab coat is mandatory.
-
Handling : All manipulations must be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[11]
-
First Aid :
-
Skin Contact : Immediately wash off with plenty of water for at least 15 minutes and remove contaminated clothing.[12]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Inhalation : Move the person to fresh air. Call a poison center or doctor immediately.[11]
-
Section 2: The Recrystallization Workflow: A Step-by-Step Guide
The following diagram outlines the logical flow of the recrystallization process, from initial solvent screening to the final isolation of the purified product.
Caption: General workflow for the recrystallization of this compound.
Part A: Protocol for Solvent System Selection
The success of any recrystallization hinges on the choice of solvent. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[13] For a moderately polar aromatic ester like this, alcohols or mixed-solvent systems are excellent starting points.[14][15]
Recommended Solvents for Screening:
-
Methanol
-
Ethanol
-
Isopropanol
-
Ethyl Acetate / Hexane mixture
-
Methanol / Water mixture
Screening Procedure:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the chosen solvent dropwise at room temperature. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.
-
If the solid is insoluble, gently warm the test tube in a hot water bath while stirring. Continue adding the solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[16]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Optimal Result : A large quantity of fine crystals forms upon cooling. This indicates a suitable solvent or solvent system.
Part B: Detailed Recrystallization Protocol (Methanol/Water System)
This protocol uses a methanol/water system, a common and effective choice for compounds of this type.[13]
-
Dissolution : Place your crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and begin heating on a hotplate with stirring. Continue adding methanol in small portions until the solid completely dissolves at a near-boiling temperature.
-
Scientist's Note : Using the minimum amount of hot solvent is crucial. Excess solvent will reduce your yield by keeping more of the product dissolved in the mother liquor even when cold.[17]
-
-
Hot Filtration (Optional) : If you observe insoluble impurities (e.g., dust, polymeric byproducts), you must perform a hot gravity filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Scientist's Note : Pre-heating the apparatus prevents premature crystallization of your product in the funnel, which would lead to significant yield loss.[18]
-
-
Inducing Crystallization : Remove the flask from the heat. While stirring, slowly add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is now supersaturated.
-
Scientist's Note : If the solution becomes too cloudy or a large amount of precipitate crashes out, add a few drops of hot methanol to redissolve it and achieve the ideal faint turbidity.[13]
-
-
Cooling & Crystal Growth : Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing : Wash the crystals on the filter with a small amount of ice-cold solvent (a methanol/water mixture similar in composition to the final mother liquor is ideal).
-
Scientist's Note : The wash solvent must be cold to avoid dissolving your purified crystals. This step removes any residual mother liquor containing dissolved impurities.[15]
-
-
Drying : Transfer the crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point.
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Even with a robust protocol, unexpected issues can arise. This section provides a logical framework for diagnosing and solving common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Q1: My compound 'oiled out' instead of crystallizing. What happened and how do I fix it?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[19] This is often caused by the solution being too concentrated or cooling too quickly.
-
The Fix : Place the flask back on the heat source to redissolve the oil. Add a small amount of the more "soluble" solvent (in our protocol, this is methanol) to decrease the saturation level.[19] Then, allow the solution to cool again, but much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[19]
Q2: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This indicates your solution is not supersaturated, either because too much solvent was used or the compound is more soluble than anticipated.
-
Solutions :
-
Induce Nucleation : Try scratching the inside of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for crystal growth to begin.[17][19]
-
Add a Seed Crystal : If you have a small amount of the crude solid saved, add a tiny speck to the solution. This provides a template for crystallization.[19]
-
Reduce Solvent Volume : Gently heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[17]
-
Q3: My final yield is very low. What are the likely causes?
A: A low yield is most commonly due to using too much solvent during the initial dissolution step.[19] Other causes include premature crystallization during a hot filtration step, washing the final crystals with solvent that was not cold enough, or significant mechanical losses during transfers. If you have not discarded the mother liquor, you can try to recover more product by boiling off some solvent and cooling again for a second crop of crystals, though this crop may be less pure.
Q4: The crystals formed instantly as a fine powder. Is this a problem?
A: Yes, this is known as "crashing out." When crystallization happens too rapidly, impurities get trapped within the crystal lattice, leading to a less pure final product.[19] While you have isolated a solid, the purification has not been effective. The solution is to repeat the recrystallization, but this time use slightly more hot solvent and ensure the cooling process is much slower.[19]
Q5: My purified product is still colored. How can I remove the color?
A: Colored impurities can often be removed with activated charcoal.
-
The Fix : Redissolve the colored crystals in the minimum amount of hot solvent. Remove the flask from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal. Bring the mixture back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal before allowing the clear, colorless filtrate to cool and crystallize.[15]
Q6: The melting point of my recrystallized product is broad or lower than expected. What does this mean?
A: A sharp melting point is a key indicator of purity. A broad melting point range (e.g., more than 2°C) or a melting point that is depressed compared to the literature value indicates the presence of impurities. This suggests that the recrystallization was not fully effective and another round of purification may be necessary.
References
- 1. This compound | 74733-27-0 [chemicalbook.com]
- 2. This compound | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 74733-27-0 [amp.chemicalbook.com]
- 5. 15365-25-0 CAS MSDS (Methyl 2-(bromomethyl)-4-methoxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-ブロモ-2-メトキシ安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Methyl 2-(bromomethyl)-4-methoxybenzoate | C10H11BrO3 | CID 139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. innospk.com [innospk.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. Home Page [chem.ualberta.ca]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Methyl 4-(bromomethyl)-2-methoxybenzoate by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of Methyl 4-(bromomethyl)-2-methoxybenzoate. This document provides in-depth, field-proven guidance designed for chemistry professionals. We will move beyond simple procedural lists to explore the rationale behind methodological choices, address common experimental challenges, and offer robust troubleshooting strategies to ensure you achieve high purity and yield.
Part 1: Foundational Knowledge & Pre-Column Setup
This section addresses the most frequently asked questions regarding the initial setup for the purification of this compound. Proper preparation is critical for a successful separation.
Q1: What is the most suitable stationary phase for purifying this compound, and are there any risks?
A1: The standard and most common stationary phase for this type of molecule is Silica Gel (typically 60 Å, 230-400 mesh). Its polarity is well-suited for separating moderately polar aromatic esters from common non-polar impurities.
However, a significant risk must be considered: benzylic bromides can be susceptible to decomposition on acidic silica gel [1][2]. The acidic silanol groups (Si-OH) on the silica surface can potentially catalyze hydrolysis (if water is present) or elimination reactions, leading to streaking on TLC plates, irreversible adsorption to the column, and significantly reduced yield.
Pro-Tip: Before committing to a large-scale column, perform a stability test. Spot your crude material on a silica TLC plate, let it sit for 30-60 minutes, and then elute it. If you observe a new spot or significant streaking that wasn't present in the initial co-spot, your compound may be degrading. In such cases, consider using neutral alumina or deactivating the silica gel by pre-flushing the column with your eluent system containing a small amount (~0.5-1%) of a neutralizer like triethylamine.
Q2: How do I select the optimal mobile phase (eluent) for my column?
A2: The key is to perform preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound, this compound, has an Rf value between 0.2 and 0.35 . This range typically provides the best separation from impurities.
-
Recommended Starting Solvent System: A mixture of a non-polar solvent and a moderately polar solvent is ideal. The most common and effective system is Hexanes/Ethyl Acetate (EtOAc) .
-
Procedure:
-
Prepare several small vials with varying ratios of Hexane:EtOAc (e.g., 95:5, 90:10, 85:15).
-
Spot your crude reaction mixture on a silica TLC plate and place each plate in a chamber containing one of the solvent systems.
-
Develop the plates and visualize them under a UV lamp (254 nm), as the aromatic ring is UV-active.
-
Select the solvent system that gives your product an Rf of ~0.2-0.35 while maximizing the separation from other UV-active spots. For many benzylic bromides, a ratio between 9:1 and 7:3 (Hexane:EtOAc) is a good starting point[3].
-
Q3: What are the primary impurities I should expect to separate?
A3: Your impurity profile depends on the synthetic route, but common contaminants include:
-
Unreacted Starting Material: For instance, Methyl 4-methyl-2-methoxybenzoate. This is typically less polar than the brominated product and will elute first.
-
Reaction Byproducts: If using N-Bromosuccinimide (NBS), residual succinimide is a common byproduct. It is highly polar and will likely remain at the top of the column with a standard eluent system[4]. If a phosphine-based bromination was used (e.g., PPh₃/NBS), triphenylphosphine oxide is a common, moderately polar byproduct that needs to be separated.
-
Over-brominated Species: Di- or tri-brominated side products may form, which will have different polarities.
-
Degradation Products: As mentioned, products arising from decomposition on silica can also be present[2].
Part 2: Detailed Experimental Protocol
This section provides a comprehensive, step-by-step workflow for the column chromatography process.
Experimental Workflow Diagram
Caption: Workflow for purification via column chromatography.
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Secure a glass column of appropriate size vertically. A good rule of thumb is a silica gel mass of 30-100 times the mass of your crude product.
-
In a beaker, mix the required amount of silica gel with your chosen starting eluent until a homogenous, pourable slurry is formed.
-
Pour the slurry into the column. Use a funnel to guide the flow. Tap the side of the column gently to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. Crucially, never let the solvent level drop below the top of the silica bed , as this will cause cracking and ruin the separation.
-
Add a thin layer (0.5-1 cm) of sand on top of the silica bed to prevent disruption during solvent and sample addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column. This technique generally results in sharper bands and better separation than direct liquid loading.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials. Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate. A flow rate where the solvent drops 2-3 times per second is often effective.
-
For this compound, an isocratic elution (using the same solvent mixture throughout) is often sufficient. However, if impurities are close in polarity, a gradient elution (gradually increasing the percentage of the more polar solvent, e.g., from 5% EtOAc to 15% EtOAc) can improve separation.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution process by spotting fractions onto a TLC plate alongside a spot of your crude starting material.
-
Develop and visualize the TLC plate to identify which fractions contain your pure product.
-
Combine the fractions that show a single, clean spot corresponding to your product's Rf.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Part 3: Troubleshooting Guide
Even with a well-planned procedure, issues can arise. This guide addresses the most common problems encountered during the purification of this specific compound.
Q1: My final yield is extremely low, and I saw a colored band stuck at the top of my column. What happened?
A1: This is a classic sign of on-column decomposition [2]. The acidic nature of the silica gel likely degraded a significant portion of your benzylic bromide.
-
Solution 1 (Deactivation): Neutralize your silica. Repack the column and flush it with several column volumes of your eluent containing 0.5-1% triethylamine (Et₃N). Then, run the column as usual with this modified eluent. This passivates the acidic sites on the silica.
-
Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase like neutral alumina[5]. You will need to re-optimize your eluent system with TLC plates coated with alumina.
-
Solution 3 (Speed): Work quickly. Do not let the compound sit on the column for an extended period. A faster flow rate (flash chromatography) can minimize contact time and reduce degradation.
Q2: My compound is streaking badly on the TLC plate and seems to elute from the column over many fractions. How can I fix this?
A2: Streaking is often caused by compound degradation or interactions with the stationary phase.
-
Causality: The polar degradation products or strong interaction with acidic sites can cause the compound to "drag" down the stationary phase instead of moving in a tight band.
-
Solution: As with low yield, the primary solution is to use deactivated silica (with Et₃N in the eluent) or switch to neutral alumina[5]. This minimizes the adverse interactions causing the streaking. Also, ensure your sample is not overloaded on the column, as this can also lead to band broadening and tailing.
Q3: I cannot separate my product from an impurity with a very similar Rf value. What are my options?
A3: This is a common separation challenge.
-
Solution 1 (Solvent System Optimization): Try a different solvent system. Sometimes switching from a Hexane/EtOAc system to a Dichloromethane (DCM)/Hexane or Toluene/EtOAc system can alter the selectivity and improve separation. Re-screen various ratios using TLC.
-
Solution 2 (High-Performance Column): Use a longer, narrower column. This increases the number of theoretical plates and enhances resolving power, although it will increase the run time.
-
Solution 3 (Recrystallization): If your purified product is a solid and contains only a small amount of the impurity, recrystallization after the column can be an effective final purification step.
Q4: An unexpected, non-polar impurity eluted before my product. Where could it have come from?
A4: This could be unreacted starting material or a side product. For example, if the starting material was methyl 4-methyl-2-methoxybenzoate, it is significantly less polar than the brominated product and would elute first. Another possibility, especially if using an older bottle of a solvent like THF, is the presence of peroxide inhibitors which are often non-polar. Always use high-purity solvents for chromatography.
Part 4: Data Summary Table
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderate polarity compounds. Monitor for decomposition [1][2]. |
| Alternative Phase | Neutral Alumina or Deactivated Silica | Use if compound proves unstable on standard silica to prevent yield loss[5]. |
| Eluent System | Hexane / Ethyl Acetate | Provides a good polarity range and components are easily removed under vacuum. |
| Starting Eluent Ratio | 90:10 (Hexane:EtOAc) | A good starting point for TLC analysis. Adjust to achieve an Rf of 0.2-0.35. |
| Sample Loading | Dry Loading on Silica | Minimizes band broadening, leading to sharper peaks and better resolution. |
| TLC Visualization | UV Lamp (254 nm) | The aromatic ring of the compound is UV-active. |
References
Improving the stability of "Methyl 4-(bromomethyl)-2-methoxybenzoate" during storage
Guide for Researchers, Scientists, and Drug Development Professionals on Improving Storage Stability
Welcome to the technical support center for Methyl 4-(bromomethyl)-2-methoxybenzoate (CAS No. 74733-27-0). This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this versatile but sensitive reagent. Our goal is to help you maintain the integrity of your starting material, ensuring the reliability and reproducibility of your experiments.
Troubleshooting & FAQs: Ensuring the Stability of Your Reagent
This section addresses common issues encountered by researchers during the storage and use of this compound. The advice provided is grounded in the fundamental chemistry of benzylic bromides and aims to offer practical, actionable solutions.
Question 1: I received my this compound as a solid, but it has now become a discolored (yellow/brown) oil or semi-solid. What happened?
Answer: This is a classic sign of degradation, primarily due to hydrolysis and/or photolytic decomposition. This compound is a benzylic bromide, a class of compounds known for its reactivity and sensitivity to environmental factors.[1][2]
-
Causality - The "Why":
-
Hydrolysis: The benzylic carbon atom is highly electrophilic and susceptible to nucleophilic attack. Even trace amounts of moisture from the atmosphere can act as a nucleophile, displacing the bromide ion. This SN1 or SN2 reaction results in the formation of Methyl 4-(hydroxymethyl)-2-methoxybenzoate and hydrogen bromide (HBr).[2][3]
-
Acid-Catalyzed Degradation: The generated HBr is acidic and can catalyze further decomposition of the starting material or other molecules, leading to a cascade of reactions and the formation of colored impurities.
-
Photodecomposition: Benzylic bromides can undergo homolytic cleavage of the C-Br bond when exposed to light, particularly UV light, to form a stable benzylic radical.[4][5] This radical can then participate in a variety of side reactions, including dimerization or reaction with oxygen, leading to complex impurity profiles and discoloration.
-
Self-Validating System - The "Fix": To confirm degradation, we recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new signals corresponding to the alcohol byproduct or other impurities will validate the degradation hypothesis.
Question 2: What are the definitive, optimal long-term storage conditions for this reagent to prevent degradation?
Answer: Optimal storage is critical for maximizing the shelf-life of this compound. The key is to rigorously exclude moisture, light, and heat.[6][7]
-
Causality - The "Why":
-
Temperature: Lower temperatures (refrigeration at 2-8°C is recommended) slow down the rate of all chemical reactions, including decomposition pathways.[8] While the product is chemically stable at room temperature under ideal conditions, long-term storage benefits from reduced thermal energy.
-
Atmosphere: Storing the compound under an inert atmosphere (e.g., argon or dry nitrogen) displaces atmospheric moisture and oxygen, directly mitigating the risk of hydrolysis and oxidation.
-
Light: Using an amber glass vial or storing the container in a dark place prevents light-induced radical formation.[4]
-
Container: A tightly sealed container is paramount to prevent the ingress of moisture.[6] For particularly sensitive applications, a container with a PTFE-lined cap is recommended.
-
A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of thermal and hydrolytic degradation.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen to prevent hydrolysis and oxidation. |
| Light | Protect from light (Amber vial/Dark) | Prevents photolytic cleavage of the C-Br bond.[4] |
| Container | Tightly sealed, airtight vial | Prevents ingress of atmospheric moisture.[6] |
| Purity Check | Re-analyze after 6 months | Proactive quality control to ensure integrity before use. |
Question 3: My sample has a sharp, irritating odor and makes my eyes water. Is this normal?
Answer: Yes, this is a known characteristic of this compound and many related benzylic bromides. They are classified as lachrymators, meaning they are irritants that cause tearing.[6][9]
-
Causality - The "Why": The chemical structure of lachrymators allows them to react with moisture on the surface of the eye, leading to the production of irritating substances that stimulate the corneal nerves. This property serves as an excellent warning sign of exposure.[10]
Trustworthiness - The "Protocol": Due to its lachrymatory and irritant properties, all handling of this compound must be performed inside a certified chemical fume hood.[6][9] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (disposable nitrile gloves are suitable for incidental contact), safety goggles, and a lab coat.[6][7] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Question 4: Can I use a stabilizer to prolong the shelf life of my this compound?
Answer: While not standard practice for this specific catalog chemical, the principle of stabilization is sound and is used for similar reactive compounds like benzyl bromide.
-
Causality - The "Why":
-
Acid Scavengers: As hydrolysis produces HBr, which can catalyze further degradation, adding a non-nucleophilic base or an acid scavenger can improve stability. For example, storing the compound over a small amount of anhydrous potassium carbonate (K₂CO₃) or adding copper wire can help neutralize trace amounts of HBr.[11]
-
Radical Inhibitors: While less common for storage, radical inhibitors could theoretically prevent photodecomposition, but this is often unnecessary if the compound is properly protected from light.
-
Commercial Stabilizers: Some commercial preparations of similar reagents, like benzyl bromide, are sold stabilized with an agent like propylene oxide, which acts as an acid scavenger.[12]
-
Authoritative Grounding: Before adding any stabilizer, you must consider its compatibility with your downstream application. The stabilizer could interfere with your reaction. If you choose to add a stabilizer, it is essential to validate that it does not negatively impact your experimental outcome.
Key Degradation Pathway & Monitoring
To maintain the quality of your research, it is crucial to understand how the compound degrades and how to monitor its purity.
Primary Degradation Pathway: Hydrolysis
The most common degradation route is the reaction with water, leading to the formation of the corresponding benzyl alcohol and hydrogen bromide.
Caption: Hydrolysis of this compound.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting its primary hydrolysis byproduct. This method is based on standard reverse-phase HPLC techniques used for similar aromatic compounds.[13][14]
Objective: To quantify the purity of this compound and identify the presence of the Methyl 4-(hydroxymethyl)-2-methoxybenzoate degradation product.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a stock solution of ~1 mg/mL.
-
Further dilute the stock solution with acetonitrile to a final concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Gradient Elution:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 50 50 20.0 5 95 25.0 5 95 25.1 50 50 | 30.0 | 50 | 50 |
-
-
Data Analysis:
-
The starting material, being more non-polar, will have a longer retention time than its more polar alcohol degradation product.
-
Integrate the peak areas for all components.
-
Calculate the purity of the main component as a percentage of the total integrated peak area.
-
Trustworthiness - Self-Validation: Run a control sample of a freshly opened, high-purity standard to establish the retention time of the main peak. Spiking a sample with a suspected impurity can help confirm the identity of degradation peaks.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. Non-enzymatic and enzymatic hydrolysis of alkyl halides: A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. fishersci.nl [fishersci.nl]
- 8. chemimpex.com [chemimpex.com]
- 9. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 10. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 11. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Benzyl Bromide | 100-39-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Methyl 4-(bromomethyl)-2-methoxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(bromomethyl)-2-methoxybenzoate. This guide is designed to provide in-depth troubleshooting assistance for common issues leading to low conversion rates in reactions involving this versatile reagent. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My nucleophilic substitution reaction (e.g., with a phenol or amine) is showing low to no conversion.
This is a common challenge and can often be attributed to a combination of factors related to the nucleophile, reaction conditions, and the inherent properties of this compound.
Question: What are the primary reasons for the low reactivity of my nucleophile with this compound?
Answer:
Several factors can contribute to this issue:
-
Weak Nucleophile: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.[1][2] Weak nucleophiles, such as neutral amines or alcohols, will react slower than their deprotonated, anionic counterparts (amides or alkoxides). For instance, a phenoxide is a much more potent nucleophile than the corresponding phenol.
-
Steric Hindrance of the Nucleophile: A bulky nucleophile will have difficulty accessing the electrophilic carbon of the benzylic bromide, significantly slowing down the reaction rate.[3][4]
-
Inappropriate Base: When using a nucleophile that requires deprotonation (like a phenol or a secondary amine), the choice of base is critical. A base that is too weak will not generate a sufficient concentration of the active nucleophile. Conversely, a base that is too sterically hindered may favor elimination over substitution.
Troubleshooting Protocol:
-
Enhance Nucleophilicity:
-
For phenols and alcohols, use a strong, non-hindered base to generate the corresponding alkoxide or phenoxide in situ. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[5][6]
-
For amines, consider that their nucleophilicity is generally sufficient. However, ensure the reaction medium is not acidic, as protonation of the amine will render it non-nucleophilic.
-
-
Optimize Reaction Conditions:
-
Solvent: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[7]
-
Temperature: Gently heating the reaction (e.g., to 50-80 °C) can often increase the reaction rate. However, excessive heat can promote side reactions. Monitor the reaction closely by TLC.
-
-
Evaluate the Base:
-
For generating phenoxides, potassium carbonate or cesium carbonate are often effective and milder alternatives to sodium hydride.[6]
-
Ensure the base is of high quality and anhydrous, as moisture can quench strong bases and hydrolyze the starting material.
-
Issue 2: I am observing significant formation of byproducts, leading to a low yield of my desired product.
The formation of byproducts is a clear indicator of competing reaction pathways. With this compound, the primary competing reactions are elimination and hydrolysis.
Question: What are the common byproducts in reactions with this compound and how can I minimize their formation?
Answer:
The main culprits are typically the elimination product (a styrene derivative) and the hydrolysis product (a benzyl alcohol).
-
Elimination (E2 Pathway): The use of a strong, sterically hindered base can lead to the abstraction of a proton from the benzylic carbon, resulting in the formation of a double bond and elimination of HBr.[8][9] This is more prevalent with bulky nucleophiles or bases.
-
Hydrolysis: this compound can be sensitive to moisture, especially under basic conditions, leading to the formation of the corresponding benzyl alcohol. The ester group can also be susceptible to hydrolysis under strongly basic conditions, although this is generally a slower process.[7][10]
Troubleshooting Protocol:
-
Minimize Elimination:
-
Choice of Base: Use a non-hindered base. For example, if you are performing a Williamson ether synthesis with a bulky alcohol, it is better to use a strong, non-bulky base to deprotonate the alcohol.
-
Temperature Control: Lowering the reaction temperature can often favor the SN2 pathway over the E2 pathway.
-
-
Prevent Hydrolysis:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Order of Addition: In reactions requiring a base, consider adding the base to the nucleophile first to generate the active species, and then add the this compound.
-
Issue 3: The reaction appears to proceed, but I am struggling to isolate my product, resulting in a low apparent yield.
Purification can be a challenging step, and losses during workup and chromatography can be mistaken for a poor reaction outcome.
Question: What are the best practices for the workup and purification of products derived from this compound?
Answer:
A well-planned purification strategy is essential for maximizing your isolated yield.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. This usually involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. A wash with a mild brine solution can aid in breaking up emulsions.
-
Column Chromatography: Flash column chromatography is a common method for purifying the reaction products.[11]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.
-
Troubleshooting Protocol for Purification:
-
Co-eluting Impurities: If your product is co-eluting with impurities, try a different solvent system for your column chromatography. Sometimes, switching to a different polar solvent (e.g., from ethyl acetate to a mixture of dichloromethane and methanol) can improve separation.
-
Product Instability on Silica: Some substituted benzyl compounds can be unstable on acidic silica gel.[12] If you observe streaking on your TLC plate or decomposition during chromatography, consider neutralizing the silica gel with triethylamine before packing the column or using an alternative stationary phase like neutral alumina.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step to obtain a highly pure material.
In-Depth Scientific Discussion
The Role of the Ortho-Methoxy Group: A Double-Edged Sword
The methoxy group at the ortho position to the ester and meta to the bromomethyl group has a significant electronic and steric influence on the reactivity of this compound.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance. This can slightly stabilize the transition state of an SN2 reaction, potentially increasing the reaction rate compared to an unsubstituted benzyl bromide.
-
Steric Hindrance: The ortho-methoxy group poses a significant steric barrier to the incoming nucleophile.[13][14] This steric hindrance can increase the activation energy of the SN2 reaction, thereby slowing it down. The overall reactivity of the molecule is a balance between these activating electronic effects and deactivating steric effects. For many nucleophiles, the steric hindrance from the ortho-methoxy group is the dominant factor, leading to slower reaction rates than might be expected.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion rates.
Key Reaction Parameters Summary
| Parameter | Recommendation for SN2 Reactions | Rationale |
| Nucleophile | Strong, anionic (e.g., phenoxide, thiolate) | Increases reaction rate.[1][2] |
| Base | Non-hindered, strong enough to deprotonate the nucleophile | Minimizes competing E2 elimination.[8] |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile) | Enhances nucleophilicity.[7] |
| Temperature | 50-80 °C (monitor by TLC) | Increases reaction rate, but excessive heat can promote side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the starting material. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis with a Phenol
This protocol provides a starting point for the reaction of this compound with a phenolic nucleophile.
-
Preparation:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.) and anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.) to the solution.
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-80 °C.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate.
-
Caption: Williamson Ether Synthesis Workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ochem.as.uky.edu [ochem.as.uky.edu]
Effect of reaction temperature on "Methyl 4-(bromomethyl)-2-methoxybenzoate" formation
Welcome to the technical support center for the synthesis of Methyl 4-(bromomethyl)-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important benzylic bromination reaction. We will delve into the critical role of reaction temperature, offering troubleshooting advice and in-depth answers to frequently asked questions to help you optimize your synthesis for yield, purity, and reproducibility.
The Critical Role of Temperature in Benzylic Bromination
The formation of this compound from its precursor, Methyl 2-methoxy-4-methylbenzoate, is typically achieved via a free-radical bromination. This reaction, often known as the Wohl-Ziegler reaction, commonly employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or photochemical induction.[1][2] Temperature is arguably the most critical parameter in this transformation. It directly influences the rate of radical initiation, the reaction kinetics, and the selectivity between the desired monobrominated product and various potential side products.
An inadequate temperature will result in a sluggish or incomplete reaction, while an excessively high temperature can lead to over-bromination (formation of the dibrominated byproduct), decomposition of the starting material or product, and potentially undesirable aromatic ring bromination.[3][4]
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis that are often linked to improper temperature control.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted Methyl 2-methoxy-4-methylbenzoate.
-
The reaction appears stalled after several hours.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Initiation Temperature | The chosen radical initiator (e.g., AIBN, Benzoyl Peroxide) has a specific temperature range required for its homolytic cleavage to generate radicals. If the reaction temperature is below this threshold, radical chain initiation will not occur efficiently. Solution: Verify the recommended decomposition temperature for your initiator. For AIBN, this is typically in the range of 70-80 °C.[4] For benzoyl peroxide, a similar or slightly higher temperature may be needed. Ensure your heating mantle or oil bath is calibrated and providing consistent heat to the reaction mixture. |
| Inadequate Heating | Even with the correct setpoint, poor heat transfer can lead to a lower internal reaction temperature. Solution: Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction vessel. Use a suitable solvent that refluxes at or near the desired reaction temperature to provide a stable thermal environment.[1] Carbon tetrachloride (reflux temp: ~77°C) or 1,2-dichlorobenzene (reflux temp: ~180°C, allowing for lower setpoints) are historically used, though safer alternatives should be considered.[5] |
| Degraded Initiator | Radical initiators can degrade over time if not stored properly. Solution: Use a fresh batch of the radical initiator from a reliable source.[4] Store initiators according to the manufacturer's recommendations, typically in a cool, dark place. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Symptoms:
-
TLC shows multiple spots, or GC-MS analysis reveals significant peaks corresponding to the dibrominated byproduct (Methyl 4-(dibromomethyl)-2-methoxybenzoate) or other impurities.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Excessively High Reaction Temperature | High temperatures accelerate all reaction pathways, including the second bromination step that leads to the dibromo byproduct.[3][6] The desired benzylic radical is stabilized, but excessive thermal energy can overcome the selectivity for monobromination. Solution: Lower the reaction temperature. A study on a similar benzylic bromination found that increasing the temperature from 40 °C to 60 °C decreased the selectivity for the monobrominated product from 99% to 93%.[3] It is often a delicate balance; for instance, one optimization found 80 °C to be optimal, as yields decreased at both 90 °C and 60 °C.[5] Start at a moderate temperature (e.g., 75-80 °C for AIBN in CCl₄) and optimize based on in-process controls (TLC/GC). |
| Prolonged Reaction Time at High Temperature | Leaving the reaction to run for too long after the starting material has been consumed, especially at elevated temperatures, provides the opportunity for the desired product to be converted into the dibromo byproduct. Solution: Monitor the reaction progress closely using TLC or GC. Once the starting material is consumed, cool the reaction down promptly and proceed with the work-up.[4] |
| High Concentration of Bromine | While NBS is used to maintain a low, steady concentration of molecular bromine (Br₂), certain conditions can disrupt this equilibrium.[4][7] High temperatures can accelerate the reaction between HBr (a byproduct) and NBS, potentially increasing the Br₂ concentration and favoring side reactions like electrophilic aromatic bromination on the electron-rich ring. Solution: Maintain the recommended temperature and ensure the reaction is conducted in an anhydrous environment, as water can hydrolyze NBS and alter the reaction pathway.[8] |
Problem 3: Product Decomposition
Symptoms:
-
The reaction mixture darkens significantly (turns brown or black).
-
TLC shows streaking or baseline material.
-
Low isolated yield of a dark, oily, or impure product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Thermal Instability | The product, this compound, is a benzylic bromide and can be thermally labile. Very high temperatures (e.g., >100-120 °C) or prolonged heating can lead to decomposition.[5] Solution: Avoid unnecessarily high temperatures. Use the minimum temperature required to achieve a reasonable reaction rate. If a higher boiling solvent is used, it does not mean the reaction must be run at its reflux temperature. A patent suggests a broad range of 100°C to 170°C for some benzylic brominations, but notes that lower temperatures in this range favor monobromination.[6] |
| Acidic Byproducts | The reaction generates HBr as a byproduct. An accumulation of acid at high temperatures can catalyze decomposition pathways. Solution: In some protocols, an acid scavenger like barium carbonate is added to maintain acid-free conditions, although this is less common in standard NBS brominations.[8][9] More importantly, a prompt work-up after reaction completion, including a wash with a mild base like aqueous sodium bicarbonate, will neutralize residual acid and improve product stability.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the synthesis of this compound?
A1: The ideal temperature is dependent on the solvent and initiator used. For a standard Wohl-Ziegler reaction using NBS and AIBN in carbon tetrachloride (CCl₄), a temperature corresponding to the reflux of the solvent (~77 °C) is a common starting point.[2][11] An optimized procedure for a similar substrate in 1,2-dichlorobenzene found 80 °C to be optimal, yielding better results than both 60 °C and 90 °C.[5] The key is to be hot enough to efficiently initiate the radical chain reaction but not so hot as to compromise selectivity. We recommend starting in the 75-85 °C range and optimizing based on your specific results.
Q2: Can I run the reaction at room temperature?
A2: It is highly unlikely to be successful. Free-radical bromination with NBS requires an initiation step, which involves generating a bromine radical. This is typically achieved by the thermal decomposition of an initiator like AIBN or by photochemical energy (UV light), both of which are inefficient at room temperature.[1][2] Without initiation, the reaction will not proceed at a meaningful rate.
Q3: How does the choice of solvent affect the optimal reaction temperature?
A3: The solvent's primary role is to dissolve the reactants and facilitate the reaction. A common practice is to use a solvent that refluxes at the desired reaction temperature, which provides excellent temperature stability.[1] For example, refluxing in CCl₄ naturally maintains the reaction at ~77 °C. If you use a higher-boiling solvent like 1,2-dichlorobenzene, you must use an external controller (e.g., an oil bath with a thermocouple) to maintain a specific temperature, such as 80 °C, rather than heating to reflux.[5] The solvent must also be inert to the radical conditions.[6]
Q4: I am observing the formation of Methyl 4-(dibromomethyl)-2-methoxybenzoate. Should I lower the temperature?
A4: Yes, lowering the temperature is the first and most effective step to improve selectivity for the monobrominated product.[3] Over-bromination occurs when the reaction is too aggressive. Reducing the temperature will slow the rate of the second bromination more significantly than the first, thus increasing the yield of your desired product. Also, ensure you are not using a large excess of NBS and that you stop the reaction once the starting material is consumed.
Q5: How can I monitor the effect of temperature on my reaction?
A5: The best way to monitor the reaction is by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to track the disappearance of the starting material and the appearance of the product and any byproducts. By comparing runs at different temperatures (e.g., 70 °C, 80 °C, 90 °C), you can empirically determine the optimal thermal conditions for your specific setup that maximize yield while minimizing impurities.[4]
Visualizing the Process
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, highlighting the critical temperature control step.
Caption: General workflow for the synthesis of this compound.
Temperature Effect on Selectivity
This diagram illustrates the kinetic competition between the desired monobromination and the undesired dibromination pathways as a function of temperature.
Caption: Effect of temperature on reaction selectivity.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to Benzylic Brominating Agents: Spotlight on Methyl 4-(bromomethyl)-2-methoxybenzoate
In the landscape of pharmaceutical and fine chemical synthesis, the introduction of a bromine atom at the benzylic position of an aromatic compound is a pivotal transformation. This functionalization opens a gateway to a multitude of subsequent reactions, making the choice of the brominating agent a critical decision in any synthetic strategy. This guide provides an in-depth comparison of various benzylic brominating agents, with a special focus on the unique characteristics of Methyl 4-(bromomethyl)-2-methoxybenzoate, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal reagent for their specific needs.
The Significance of Benzylic Bromination
Benzylic bromides are highly valuable synthetic intermediates due to the lability of the carbon-bromine bond, which allows for facile nucleophilic substitution and the formation of organometallic reagents.[1] The stability of the benzylic radical, a key intermediate in the most common bromination pathway, is attributed to resonance delocalization with the adjacent aromatic ring, making the benzylic C-H bond weaker and more susceptible to radical cleavage than other sp³ hybridized C-H bonds.[2][3] This inherent reactivity underpins the widespread use of benzylic bromination in the synthesis of complex molecules, including active pharmaceutical ingredients.[4][5]
A Closer Look at this compound
This compound is a versatile reagent in its own right, often employed as a building block in the synthesis of more complex molecules.[6][7] Its synthesis typically involves the radical bromination of methyl 2-methoxy-4-methylbenzoate.[8][9] The presence of both an ester and a methoxy group on the aromatic ring influences the reactivity of the benzylic position and provides additional functional handles for subsequent transformations.
While not a primary brominating agent itself, its synthesis highlights a classic benzylic bromination reaction. Understanding its preparation provides a practical context for evaluating the efficacy of different brominating agents.
The Workhorses: A Comparative Analysis of Common Benzylic Brominating Agents
The selection of a benzylic brominating agent is a balancing act between reactivity, selectivity, safety, and cost. Below is a comparative overview of some of the most widely used reagents.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is arguably the most common reagent for benzylic bromination, operating via a free-radical chain mechanism known as the Wohl-Ziegler reaction.[10][11] A key advantage of NBS is that it provides a low, steady concentration of molecular bromine (Br₂) in the reaction mixture, which helps to minimize side reactions such as electrophilic addition to double bonds or aromatic bromination.[2][12][13] The reaction is typically initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[10][14]
Mechanism of NBS Bromination:
-
Initiation: Homolytic cleavage of the N-Br bond in NBS or the initiator to generate a bromine radical.
-
Propagation: The bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical and HBr. This is followed by the reaction of the benzylic radical with Br₂ (generated from the reaction of HBr with NBS) to yield the benzyl bromide and a new bromine radical.[13][15]
-
Termination: Combination of any two radical species.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is another effective N-bromo compound for benzylic bromination, often considered a more economical and stable alternative to NBS.[16][17] Similar to NBS, it functions as a source of bromine radicals in a free-radical chain reaction.[18][19] Interestingly, the selectivity of DBDMH can be steered by the choice of catalyst; Lewis acids tend to promote benzylic bromination, while Brønsted acids favor electrophilic aromatic substitution.[19][20]
Molecular Bromine (Br₂)
Direct use of molecular bromine for benzylic bromination is also possible, typically under photochemical conditions.[21] However, controlling the reaction can be challenging, often leading to over-bromination and competing electrophilic aromatic substitution, especially with activated aromatic rings.[1][4] For this reason, reagents like NBS and DBDMH that maintain a low concentration of Br₂ are generally preferred for their higher selectivity.[13]
Boron Tribromide (BBr₃)
A less common but effective method for the benzylic bromination of toluene derivatives involves the use of boron tribromide.[4][5][22] This approach offers good yields for the monobromination of various substituted toluenes at room temperature and avoids the formation of benzal bromides.[5][23]
Performance at a Glance: A Comparative Table
| Reagent | Typical Conditions | Selectivity | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | CCl₄ or other inert solvent, radical initiator (AIBN, benzoyl peroxide) or light, reflux[10][14] | High for benzylic position over aromatic ring and double bonds[13] | Widely used, good selectivity, solid reagent.[24] | Can be unreliable if impure, requires initiator, CCl₄ is toxic and ozone-depleting.[2][25] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Inert solvent, radical initiator or Lewis acid catalyst (e.g., ZrCl₄)[18][20] | Good for benzylic position, catalyst dependent[19] | Stable solid, cost-effective, high bromine content.[16][17] | Less commonly used than NBS.[19] |
| Molecular Bromine (Br₂) | Inert solvent, light irradiation[21] | Lower selectivity, risk of over-bromination and aromatic bromination[4] | Readily available, strong brominating agent.[24] | Highly corrosive, toxic, difficult to handle, produces corrosive HBr byproduct.[24] |
| Boron Tribromide (BBr₃) | CCl₄, room temperature[5][22] | Good for monobromination of toluene derivatives[5] | Facile method, good yields for specific substrates.[4][23] | Limited scope compared to NBS and DBDMH. |
Experimental Protocols: A Practical Guide
Synthesis of this compound using Bromine
This protocol is adapted from established procedures for the benzylic bromination of toluene derivatives.[8][9]
Materials:
-
Methyl 2-methoxy-4-methylbenzoate
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
250W tungsten lamp
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve methyl 2-methoxy-4-methylbenzoate (1.0 eq) in carbon tetrachloride.
-
Heat the mixture to reflux.
-
While refluxing and irradiating with a 250W tungsten lamp, add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise over 1.5 hours.
-
After the addition is complete, continue to reflux for an additional 15 minutes.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude this compound.
Benzylic Bromination of Toluene using N-Bromosuccinimide (NBS)
This is a general protocol for a Wohl-Ziegler bromination.[10][14]
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
To a solution of toluene (1.0 eq) in carbon tetrachloride, add NBS (1.0 eq) and a catalytic amount of AIBN (e.g., 0.02 eq).
-
Heat the mixture to reflux and maintain reflux for several hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford the crude benzyl bromide, which can be further purified by distillation or chromatography.
Benzylic Bromination of Toluene using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) with a Lewis Acid Catalyst
This protocol is based on the Lewis acid-catalyzed benzylic bromination using DBDMH.[18][20]
Materials:
-
Toluene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Zirconium(IV) chloride (ZrCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve toluene (1.0 eq) and DBDMH (0.5 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of ZrCl₄ (e.g., 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude benzyl bromide.
Visualizing the Workflow
Caption: A generalized workflow for a typical benzylic bromination reaction.
Safety Considerations
Benzylic brominating agents and the resulting benzyl bromides are hazardous materials that require careful handling.
-
Brominating Agents: N-bromo compounds can be irritants. Molecular bromine is highly corrosive and toxic.[24] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Chlorinated solvents like carbon tetrachloride are toxic and environmentally harmful.[2][26] Safer alternatives such as acetonitrile or dichlorobenzene should be considered where possible.[11][27]
-
Benzyl Bromides: Benzyl bromides are lachrymators and can cause severe skin and eye irritation.[28] Handle with extreme care and avoid inhalation of vapors.
-
Reaction Conditions: Radical reactions can be exothermic. Ensure proper temperature control and be prepared for rapid reaction rates, especially on a larger scale.
Conclusion
The choice of a benzylic brominating agent is a critical parameter in organic synthesis that significantly impacts yield, selectivity, and safety. While classic reagents like NBS and molecular bromine remain relevant, alternatives such as DBDMH and specialized methods using BBr₃ offer distinct advantages for specific applications. This compound, while primarily a synthetic building block, serves as an excellent case study for the application of these fundamental reactions. By understanding the nuances of each reagent and reaction condition, researchers can make informed decisions to optimize their synthetic routes and achieve their desired outcomes efficiently and safely.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 74733-27-0 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 14. Bromination - Common Conditions [commonorganicchemistry.com]
- 15. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 16. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 17. US5248817A - Process for aromatic bromination - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 20. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]
- 23. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 24. benchchem.com [benchchem.com]
- 25. scientificupdate.com [scientificupdate.com]
- 26. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. datasheets.scbt.com [datasheets.scbt.com]
The Scientist's Guide to Benzylic Bromination: A Comparative Analysis of NBS and Elemental Bromine for the Synthesis of Methyl 4-(bromomethyl)-2-methoxybenzoate
<_>
Introduction: The Critical Choice of a Brominating Agent
In the landscape of pharmaceutical and fine chemical synthesis, the preparation of functionalized aromatic intermediates is a cornerstone of molecular architecture. Methyl 4-(bromomethyl)-2-methoxybenzoate is one such vital building block, serving as a precursor for a multitude of more complex target molecules.[1][2] The synthetic linchpin in its preparation from methyl 4-methyl-2-methoxybenzoate is the selective bromination of the benzylic methyl group. This transformation, while seemingly straightforward, presents a critical choice of reagent that significantly impacts yield, selectivity, and operational safety.
This guide provides an in-depth, evidence-based comparison of two primary candidates for this benzylic bromination: N-Bromosuccinimide (NBS) and elemental bromine (Br₂). We will explore the mechanistic underpinnings of each reagent, present comparative data, and offer detailed experimental protocols to empower researchers in making an informed and optimal choice for their synthetic needs.
Part 1: A Tale of Two Mechanisms - Radical Pathways to Bromination
The selective bromination of a benzylic position hinges on the generation of a stabilized benzylic radical.[3][4] Both NBS and Br₂ can achieve this, but through distinct mechanistic pathways that dictate their respective advantages and disadvantages.
The Wohl-Ziegler Reaction: The Finesse of N-Bromosuccinimide (NBS)
N-Bromosuccinimide is the reagent of choice for selective allylic and benzylic bromination, a transformation famously known as the Wohl-Ziegler reaction.[5][6][7][8] Its efficacy lies in its ability to maintain a very low, steady-state concentration of molecular bromine (Br₂) throughout the reaction.[4][9] This is crucial for preventing competing and often undesired electrophilic addition or substitution reactions with the aromatic ring.[9][10]
The reaction proceeds via a free-radical chain mechanism, typically initiated by light (photolysis) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[8]
The Mechanism Unveiled:
-
Initiation: The reaction is kickstarted by the homolytic cleavage of the initiator (e.g., AIBN) or the N-Br bond of NBS under UV irradiation to generate a small number of bromine radicals (Br•).
-
Propagation (Chain Reaction):
-
A bromine radical abstracts a hydrogen atom from the benzylic position of methyl 4-methyl-2-methoxybenzoate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[3]
-
The HBr generated in situ reacts with NBS to produce a molecule of Br₂.[5][9][11] This step is key to maintaining the low Br₂ concentration.
-
The newly formed benzylic radical then reacts with this Br₂ molecule to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.[9][11]
-
-
Termination: The chain reaction is terminated when two radicals combine.
This elegant mechanism ensures that the concentration of Br₂ remains just high enough to propagate the radical chain but too low to engage in significant electrophilic side reactions with the electron-rich aromatic ring.
Caption: The Wohl-Ziegler free-radical chain mechanism using NBS.
The Brute Force Approach: Elemental Bromine (Br₂)
While NBS is often preferred, elemental bromine can also be used for benzylic bromination, typically under photochemical conditions (UV light).[4][12] The mechanism is also a free-radical chain reaction, but the key difference is the much higher initial concentration of Br₂.
The Mechanism Unveiled:
-
Initiation: UV light induces the homolytic cleavage of the Br-Br bond, generating two bromine radicals (Br•).
-
Propagation (Chain Reaction):
-
A bromine radical abstracts a benzylic hydrogen from the starting material, creating the resonance-stabilized benzylic radical and HBr.
-
The benzylic radical reacts with another molecule of Br₂ to form the product and a new bromine radical.
-
-
Termination: Radicals combine to terminate the chain.
The significant drawback of this method is the high concentration of Br₂, which can lead to competing electrophilic aromatic substitution on the electron-rich methoxy-substituted benzene ring, resulting in a mixture of products and reduced yield of the desired benzylic bromide.[9][10]
Caption: Free-radical mechanism with Br₂ and potential side reaction.
Part 2: Head-to-Head Comparison - Performance and Practicality
The choice between NBS and Br₂ extends beyond mechanistic theory into practical considerations of yield, selectivity, safety, and handling.
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Selectivity | High: Highly selective for the benzylic position due to low Br₂ concentration, minimizing aromatic ring bromination.[13][14] | Moderate to Low: Prone to competing electrophilic aromatic substitution, leading to byproducts and lower selectivity.[15] |
| Yield | Generally Higher: The high selectivity often translates to higher isolated yields of the desired product.[13] A reported synthesis using NBS gives a 97% yield.[16] | Variable/Often Lower: Yields can be significantly reduced by the formation of difficult-to-separate side products. A reported synthesis using Br₂ gives a 96% yield under specific controlled conditions.[12] |
| Reagent Handling | Solid: A crystalline solid that is relatively easy to weigh and handle.[8] | Liquid: A dense, highly volatile, and corrosive fuming liquid.[17][18] |
| Safety | Irritant and Oxidizer: Causes skin burns and eye damage.[19][20] Requires careful handling, but is generally considered safer and easier to manage than liquid bromine.[21] | Highly Toxic and Corrosive: Extremely hazardous upon inhalation or skin contact, causing severe burns.[22][23][24] Requires specialized handling procedures and equipment, such as a fume hood.[23] |
| Work-up | Simpler: The succinimide byproduct is often insoluble in non-polar solvents like CCl₄ or cyclohexane and can be removed by simple filtration.[5] | More Complex: Requires quenching of excess bromine (e.g., with sodium thiosulfate) and careful purification to remove brominated byproducts. |
| Cost | Generally more expensive per mole than elemental bromine. | Less expensive raw material. |
Part 3: Experimental Protocols
The following protocols are provided as representative procedures. Researchers should always conduct a thorough risk assessment before beginning any experiment.
Protocol 1: Synthesis using N-Bromosuccinimide (Wohl-Ziegler Reaction)
This procedure is adapted from established methods for selective benzylic bromination.[16][25]
Caption: Experimental workflow for the NBS bromination method.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 4-methyl-2-methoxybenzoate (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).
-
Solvent Addition: Add an anhydrous solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE). Note: Due to toxicity, CCl₄ has been largely replaced by other solvents like cyclohexane or acetonitrile.[5]
-
Reaction: Heat the mixture to reflux (the boiling point of the solvent) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Cooling & Filtration: Once the reaction is complete, cool the flask to room temperature, then in an ice-water bath to precipitate the succinimide byproduct.
-
Work-up: Filter the mixture to remove the solid succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to yield pure this compound.
Protocol 2: Synthesis using Elemental Bromine
This protocol requires stringent safety measures due to the hazardous nature of bromine.[17][23] The procedure is based on a reported synthesis.[12]
Step-by-Step Methodology:
-
Setup: In a flask equipped for photochemical reactions (e.g., quartz or borosilicate glass), dissolve methyl 4-methyl-2-methoxybenzoate (1.0 eq) in a suitable solvent like carbon tetrachloride.
-
Bromine Addition: While irradiating the mixture with a tungsten or UV lamp, add a solution of elemental bromine (1.0 eq) in the same solvent dropwise over 1-2 hours. Maintain the reaction at reflux.
-
Reaction Completion: After the addition is complete, continue to reflux and irradiate for an additional 15-30 minutes until the red-brown color of bromine has faded.
-
Work-up: Cool the reaction mixture and carefully concentrate the solvent under reduced pressure. The work-up may require an initial wash with a reducing agent like sodium bisulfite or thiosulfate solution to remove any unreacted bromine.
-
Purification: The resulting crude product will likely contain both the desired product and ring-brominated isomers. Purification via column chromatography is typically necessary to isolate the target compound.
Expert Recommendations and Conclusion
For the synthesis of this compound, the evidence overwhelmingly favors the use of N-Bromosuccinimide (NBS) over elemental bromine.
The primary drivers for this recommendation are:
-
Superior Selectivity: NBS provides a significantly cleaner reaction, selectively brominating the benzylic position while leaving the activated aromatic ring untouched.[14][26] This is the most critical factor for achieving a high yield of the desired product.
-
Enhanced Safety and Handling: As a stable solid, NBS is far less hazardous and easier to handle than volatile, highly corrosive liquid bromine, making the process safer and more accessible.[21]
-
Simplified Work-up: The precipitation of the succinimide byproduct simplifies purification, often allowing for its removal by a simple filtration step.
While elemental bromine is a more atom-economical and less expensive reagent, these benefits are negated by the challenges in handling, lower selectivity in this specific substrate, and the more complex purification required to remove isomers. The potential for side reactions makes Br₂ a less reliable and less efficient choice for synthesizing a high-purity pharmaceutical intermediate like this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. fiveable.me [fiveable.me]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. theses.gla.ac.uk [theses.gla.ac.uk]
- 14. suru-chem.com [suru-chem.com]
- 15. Page loading... [guidechem.com]
- 16. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 17. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 18. icl-group-sustainability.com [icl-group-sustainability.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. lobachemie.com [lobachemie.com]
- 21. reddit.com [reddit.com]
- 22. seastarchemicals.com [seastarchemicals.com]
- 23. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 24. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 25. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 26. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
A Comparative Guide to the Synthetic Routes of Methyl 4-(bromomethyl)-2-methoxybenzoate
Methyl 4-(bromomethyl)-2-methoxybenzoate is a pivotal building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its utility stems from the reactive benzylic bromide, which readily participates in nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. This guide provides a comparative analysis of the established and alternative synthetic routes to this key intermediate, offering insights into the mechanistic underpinnings, performance metrics, and practical considerations for each methodology.
The Conventional Approach: Free-Radical Bromination
The most prevalent method for synthesizing this compound is through the free-radical bromination of its precursor, methyl 4-methyl-2-methoxybenzoate. This reaction, a classic example of a Wohl-Ziegler bromination, selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.[1][2][3]
Mechanism of Wohl-Ziegler Bromination
The reaction proceeds via a radical chain mechanism initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation.[2][4] The key steps are:
-
Initiation: Homolytic cleavage of the initiator (e.g., AIBN) or a bromine molecule (Br₂) generates initial radicals.
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 4-methyl-2-methoxybenzoate. This is the rate-determining step and is favored due to the formation of a resonance-stabilized benzylic radical.[5][6] This radical then reacts with a molecule of bromine (Br₂) to yield the desired product and a new bromine radical, which continues the chain reaction.[7]
-
Termination: The reaction is terminated when two radicals combine.
N-Bromosuccinimide (NBS) is the most commonly used brominating agent for this transformation.[3][8] It serves as a source of a low, constant concentration of molecular bromine (Br₂), which is generated in situ by the reaction of NBS with trace amounts of hydrogen bromide (HBr) produced during the propagation step.[1][9] This low concentration of Br₂ is crucial to minimize competitive electrophilic aromatic bromination.[8]
Typical Experimental Protocol (Wohl-Ziegler)
A solution of methyl 4-methyl-2-methoxybenzoate, N-bromosuccinimide (typically 1.0-1.2 equivalents), and a catalytic amount of AIBN or BPO in a suitable solvent (historically carbon tetrachloride, CCl₄) is heated to reflux.[10][11] The reaction is monitored for completion, after which the succinimide byproduct is filtered off, and the product is isolated by evaporation of the solvent and purified, if necessary.
Alternative Synthetic Routes and Methodologies
While the Wohl-Ziegler bromination is a robust and widely used method, several alternatives have been developed to address some of its limitations, such as the use of hazardous solvents and the need for careful control to avoid side reactions.
Photobromination with Elemental Bromine
Direct use of elemental bromine (Br₂) with photochemical initiation is a viable alternative to NBS. This method can provide high yields of the desired product.
-
Mechanism: Similar to the Wohl-Ziegler reaction, this process follows a free-radical chain mechanism. UV or visible light initiates the homolytic cleavage of Br₂ into bromine radicals, which then participate in the propagation steps.[7]
-
Advantages: This method avoids the use of NBS and can be highly efficient.
-
Disadvantages: Elemental bromine is highly corrosive and toxic, requiring careful handling.[12] Over-bromination to form the dibrominated byproduct can be a significant issue if the bromine concentration is not carefully controlled.[13]
"Green" and Continuous Flow Approaches
In recent years, there has been a significant push towards developing more environmentally benign and scalable synthetic methods.
-
Solvent Replacement: The use of carbon tetrachloride is being phased out due to its environmental toxicity.[4] Acetonitrile and methyl acetate have been identified as effective and more environmentally friendly solvent replacements for benzylic brominations.[1][14] Supercritical carbon dioxide (SC-CO₂) has also been explored as a benign substitute for conventional organic solvents in free-radical brominations.[15]
-
Continuous Flow Photochemistry: Continuous flow reactors offer significant advantages for photochemical reactions, including improved safety, scalability, and precise control over reaction parameters.[16][17] Light-induced benzylic brominations using NBS or in situ generated Br₂ have been successfully implemented in flow systems, leading to high throughput and excellent yields.[16][18] These systems often utilize safer solvents like acetonitrile.[16]
Bromination using H₂O₂-HBr Systems
A "green" approach to bromination involves the use of a hydrogen peroxide-hydrobromic acid system. This method can be used for both electrophilic and radical brominations. A mixture of the starting material with aqueous hydrogen peroxide and HBr can effect the desired benzylic bromination.[19][20]
-
Advantages: This method avoids the use of halogenated solvents and potentially hazardous brominating agents like elemental bromine.
-
Disadvantages: The reaction conditions may need careful optimization to ensure selectivity for benzylic bromination over aromatic bromination.
Comparative Performance of Synthetic Routes
| Method | Brominating Agent | Initiator/Activator | Typical Solvent | Yield (%) | Advantages | Disadvantages |
| Wohl-Ziegler | N-Bromosuccinimide (NBS) | AIBN or BPO | CCl₄, Acetonitrile | High | Well-established, good selectivity | Use of hazardous solvents (traditionally), potential for side reactions |
| Photobromination | Bromine (Br₂) | UV/Visible Light | CCl₄ | High (e.g., 96%)[21] | High efficiency, no need for chemical initiator | Bromine is hazardous, risk of over-bromination |
| Continuous Flow | NBS or in situ Br₂ | Light (LEDs) | Acetonitrile | Excellent | Scalable, safe, precise control, high throughput | Requires specialized equipment |
| H₂O₂-HBr System | HBr/H₂O₂ | - | Biphasic/Aqueous | Moderate to Good | "Green" reagents, avoids halogenated solvents | Selectivity can be an issue |
Experimental Protocols
Protocol 1: Wohl-Ziegler Bromination of Methyl 4-methyl-2-methoxybenzoate
-
To a solution of methyl 4-methyl-2-methoxybenzoate (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) and 2,2'-azobisisobutyronitrile (AIBN) (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Photobromination with Elemental Bromine
-
Dissolve methyl 4-methyl-2-methoxybenzoate (1.0 eq) in carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel.
-
Heat the mixture to reflux while irradiating with a tungsten lamp (250W).[21]
-
Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise over 1.5 hours.[21]
-
Continue refluxing and irradiating for an additional 15 minutes after the addition is complete.[21]
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the product.[21]
Visualizing the Synthetic Pathways
Wohl-Ziegler Reaction Pathway
Caption: The radical chain mechanism of the Wohl-Ziegler bromination.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound is most commonly and reliably achieved through the Wohl-Ziegler bromination of methyl 4-methyl-2-methoxybenzoate using NBS and a radical initiator. This method offers high selectivity for the desired benzylic bromide. However, for reasons of environmental safety and scalability, alternative methods are gaining traction. Photobromination in continuous flow systems using greener solvents like acetonitrile represents the state-of-the-art, providing a safe, efficient, and scalable route to this important synthetic intermediate. The choice of method will ultimately depend on the specific requirements of the laboratory or production facility, including scale, available equipment, and safety considerations.
References
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. fiveable.me [fiveable.me]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wohl-Ziegler-Bromierung [organische-chemie.ch]
- 5. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 6. youtube.com [youtube.com]
- 7. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]
- 8. benchchem.com [benchchem.com]
- 9. Radical Allylic Bromination (Wohl-Ziegler Reaction) [mail.almerja.com]
- 10. Page loading... [wap.guidechem.com]
- 11. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. researchgate.net [researchgate.net]
- 15. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus - Google Patents [patents.google.com]
- 21. This compound | 74733-27-0 [chemicalbook.com]
A Comparative Guide to the Reactivity of Methyl 4-(bromomethyl)-2-methoxybenzoate and its Ethyl Ester Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and organic synthesis, benzylic halides are pivotal intermediates, valued for their ability to undergo nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. Among these, substituted benzoates offer a versatile scaffold for the elaboration of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two closely related benzylic bromides: Methyl 4-(bromomethyl)-2-methoxybenzoate and its corresponding ethyl ester analog .
The seemingly subtle difference between a methyl and an ethyl ester group can have significant implications for reaction kinetics, product yields, and the overall efficiency of a synthetic route. This guide will dissect these differences, grounding the discussion in the fundamental principles of electronic and steric effects. We will explore the synthesis of these compounds, compare their physicochemical properties, and provide a detailed experimental protocol for a head-to-head kinetic analysis, empowering researchers to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physical and chemical properties of these reagents is fundamental to their effective application.
| Property | This compound | Ethyl 4-(bromomethyl)-2-methoxybenzoate (Predicted) |
| Molecular Formula | C₁₀H₁₁BrO₃ | C₁₁H₁₃BrO₃ |
| Molecular Weight | 259.10 g/mol [1] | 273.13 g/mol |
| Appearance | Oily product or solid[2] | Likely an oil or low-melting solid |
| Boiling Point | Not readily available | Expected to be slightly higher than the methyl ester |
| Melting Point | Not readily available | Expected to be similar to or slightly lower than the methyl ester |
| Solubility | Soluble in common organic solvents like CCl₄, CDCl₃[2] | Expected to have similar solubility in organic solvents |
Synthesis of the Target Compounds
The synthesis of both compounds typically starts from the corresponding toluic acid derivative, followed by esterification and benzylic bromination.
Synthesis of this compound
A common route involves the radical bromination of methyl 2-methoxy-4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN, often under photochemical conditions.[2]
Proposed Synthesis of Ethyl 4-(bromomethyl)-2-methoxybenzoate
While specific literature on the synthesis of Ethyl 4-(bromomethyl)-2-methoxybenzoate is scarce, a reliable synthetic route can be extrapolated from known procedures for similar compounds.[3][4] The synthesis would likely proceed in two steps:
-
Esterification: 2-Methoxy-4-methylbenzoic acid is esterified using ethanol under acidic conditions (e.g., sulfuric acid catalysis) to yield ethyl 2-methoxy-4-methylbenzoate.
-
Benzylic Bromination: The resulting ethyl ester is then subjected to radical bromination with NBS and a radical initiator in a suitable solvent like carbon tetrachloride.
Comparative Reactivity Analysis
The reactivity of these benzylic bromides in nucleophilic substitution reactions is primarily governed by a delicate interplay of electronic and steric effects. These reactions are expected to proceed via an Sₙ2 mechanism, especially with good nucleophiles.[5]
Electronic Effects of the Methoxy Group
The methoxy group at the ortho position to the ester and meta to the bromomethyl group plays a crucial role in modulating the reactivity of the benzylic carbon. Through resonance, the lone pairs on the oxygen atom of the methoxy group can donate electron density to the benzene ring. This electron-donating effect increases the electron density of the aromatic system, which can help stabilize the transition state of an Sₙ2 reaction. This stabilization of the transition state, where a partial positive charge develops on the benzylic carbon, leads to an increased reaction rate compared to an unsubstituted analog.
Steric Effects: The Methyl vs. Ethyl Ester Distinction
The primary point of differentiation in reactivity between the two title compounds lies in the steric hindrance posed by the ester group. In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the backside of the leaving group.[6][7] The size of the groups surrounding this reaction center significantly influences the rate of this attack.
-
This compound: The methyl ester group is relatively small, presenting minimal steric hindrance to the approaching nucleophile.
-
Ethyl 4-(bromomethyl)-2-methoxybenzoate: The ethyl ester group, with its additional methylene unit, is bulkier than the methyl group. This increased steric bulk is expected to slightly impede the backside attack of the nucleophile, leading to a slower reaction rate compared to its methyl counterpart.[5][6][7][8]
Therefore, it is predicted that This compound will exhibit a slightly higher reactivity in Sₙ2 reactions than Ethyl 4-(bromomethyl)-2-methoxybenzoate due to reduced steric hindrance.
Experimental Section: A Protocol for Comparative Kinetic Analysis
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. This protocol outlines a method for monitoring the progress of a nucleophilic substitution reaction using ¹H NMR spectroscopy.[9][10][11]
Objective
To determine and compare the second-order rate constants for the reaction of this compound and Ethyl 4-(bromomethyl)-2-methoxybenzoate with a common nucleophile.
Materials
-
This compound
-
Ethyl 4-(bromomethyl)-2-methoxybenzoate (synthesized as proposed)
-
Sodium iodide (or another suitable nucleophile)
-
Acetone-d₆ (or another suitable deuterated solvent)
-
NMR tubes
-
Constant temperature bath or temperature-controlled NMR probe
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis.
Detailed Procedure
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in acetone-d₆.
-
Prepare a 0.1 M solution of Ethyl 4-(bromomethyl)-2-methoxybenzoate in acetone-d₆.
-
Prepare a 1.0 M solution of sodium iodide in acetone-d₆.
-
-
Kinetic Run (to be performed for each ester):
-
Equilibrate the NMR probe to a constant temperature (e.g., 25 °C).
-
In an NMR tube, combine 0.5 mL of the respective benzylic bromide stock solution with 0.45 mL of acetone-d₆.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
To initiate the reaction, add 0.05 mL of the sodium iodide stock solution to the NMR tube, quickly mix, and re-insert into the NMR spectrometer.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 1 hour).
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to the benzylic protons (-CH₂Br) of the starting material and the signal for the benzylic protons of the product (-CH₂I).
-
Calculate the concentration of the starting material at each time point.
-
Plot ln([Reactant]t / [Reactant]₀) versus time. The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k) using the equation: k = k' / [Nucleophile]₀.
-
Expected Outcome
The data is expected to show a linear plot of ln([Reactant]t / [Reactant]₀) versus time, confirming pseudo-first-order kinetics with respect to the benzylic bromide. The calculated second-order rate constant for this compound is anticipated to be slightly larger than that for its ethyl ester analog, providing quantitative support for the influence of steric hindrance.
Conclusion
The choice between this compound and its ethyl ester analog in a synthetic sequence may appear trivial, but as this guide has detailed, there are predictable differences in their reactivity based on fundamental organic principles. The slightly smaller steric profile of the methyl ester is expected to translate to a faster reaction rate in Sₙ2 displacements.
This guide provides the theoretical framework and a practical experimental protocol for researchers to quantify this difference. By understanding the subtle interplay of electronic and steric effects, and by employing robust kinetic analysis, scientists and drug development professionals can optimize their synthetic strategies, leading to more efficient and predictable outcomes in the laboratory.
References
- 1. This compound | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 3. Ethyl 4-(bromomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 4-(bromomethyl)benzoate | 26496-94-6 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
A Senior Application Scientist's Guide to Solvent System Efficacy for Methyl 4-(bromomethyl)-2-methoxybenzoate in Nucleophilic Substitution Reactions
Introduction: The Strategic Importance of a Versatile Building Block and its Reaction Environment
Methyl 4-(bromomethyl)-2-methoxybenzoate is a key bifunctional reagent in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure offers two distinct points for chemical modification: a methyl ester, which can be hydrolyzed to a carboxylic acid, and a reactive benzylic bromide, an excellent electrophile for nucleophilic substitution reactions. This dual functionality allows for the strategic introduction of a substituted benzyl moiety into a target molecule, often serving as a versatile scaffold or linker.
The efficacy of reactions involving the benzylic bromide is critically dependent on the choice of solvent. The solvent system not only influences the solubility of reactants but also plays a pivotal role in the reaction mechanism and rate, often dictating the balance between the desired substitution product and unwanted side-products. This guide provides a comparative analysis of various solvent systems for nucleophilic substitution reactions with this compound, supported by experimental data from analogous systems and established principles of physical organic chemistry. We will explore the underlying causality of solvent effects to empower researchers to make informed decisions for optimizing their synthetic routes.
Physicochemical Properties and Mechanistic Considerations
This compound is a primary benzylic bromide. The benzylic position is unique in that it can undergo nucleophilic substitution through both SN1 and SN2 pathways. The choice of mechanism is delicately balanced and heavily influenced by the reaction conditions, most notably the solvent.
-
SN2 Pathway: This is a concerted, single-step mechanism favored by strong, unhindered nucleophiles and polar aprotic solvents. The solvent's role is to dissolve the reactants and to solvate the cation of the nucleophile's salt, thereby increasing the "nakedness" and reactivity of the nucleophilic anion.
-
SN1 Pathway: This is a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents, which can effectively stabilize both the departing bromide anion and the carbocation intermediate through hydrogen bonding and high dielectric constant.
The presence of the electron-donating methoxy group and the electron-withdrawing methyl ester on the benzene ring can also influence the stability of the potential carbocation intermediate and the electrophilicity of the benzylic carbon.
Comparative Analysis of Solvent Systems in a Representative Nucleophilic Substitution Reaction
Illustrative Experimental Protocol
The following is a generalized protocol for the reaction of this compound with a nucleophile, which can be adapted for different solvent systems.
Reaction: Alkylation of Piperidine
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (1.5 eq, as a mild base)
-
Selected solvent (e.g., Acetonitrile, DMF, Ethanol, THF, Toluene)
Procedure:
-
To a stirred solution of this compound in the chosen solvent, add potassium carbonate.
-
Add piperidine dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A generalized workflow for the nucleophilic substitution reaction.
Comparative Data on Solvent Efficacy
The following table summarizes the expected performance of different solvent systems for the SN2 reaction of this compound. The relative rate data is extrapolated from the kinetic study of benzyl bromide with piperazine.[1][2][3]
| Solvent System | Type | Dielectric Constant (ε) at 20°C | Expected Relative Rate (k_rel) | Causality and Key Insights |
| Acetonitrile | Polar Aprotic | 37.5 | High | Excellent for SN2. Its high polarity dissolves the reactants well, and it poorly solvates anions, leading to a highly reactive "naked" nucleophile. |
| DMF | Polar Aprotic | 36.7 | Very High | Similar to Acetonitrile, DMF is a superior solvent for SN2 reactions. It strongly solvates cations, leaving the nucleophile highly reactive. A patent has documented the successful use of DMF for the reaction of the title compound with imidazole. |
| DMSO | Polar Aprotic | 46.7 | Very High | Highest dielectric constant among common aprotic solvents, leading to excellent dissolution of ionic species and acceleration of SN2 reactions. |
| Acetone | Polar Aprotic | 20.7 | Moderate | A less polar alternative to Acetonitrile and DMF, it is still effective for SN2 reactions but may result in slower rates. |
| THF | Polar Aprotic | 7.6 | Low to Moderate | Lower polarity can lead to slower SN2 reactions compared to more polar aprotic solvents. Solubility of ionic nucleophiles might be limited. |
| Ethanol | Polar Protic | 24.6 | Low | As a protic solvent, ethanol solvates the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the SN2 reaction. It can promote the SN1 pathway, especially with weaker nucleophiles, and solvolysis can be a competing side reaction.[4] |
| Methanol | Polar Protic | 32.7 | Low | Similar to ethanol, methanol's protic nature hinders SN2 reactions by solvating the nucleophile. Its higher polarity might slightly favor the SN1 pathway more than ethanol. |
| Toluene | Nonpolar | 2.4 | Very Low | Poor solubility of most amine salts and inability to stabilize the polar transition state of an SN2 reaction lead to very slow reaction rates. |
| Hexane | Nonpolar | 1.9 | Very Low | Similar to toluene, hexane is a poor solvent for this type of reaction due to its nonpolar nature. |
| Dichloromethane | Moderately Polar | 9.1 | Moderate | Can be a reasonable solvent, offering a balance of solubility for both organic substrate and some nucleophile salts without the strong solvating effects of protic solvents. |
Influence of Solvent on Reaction Mechanism
Caption: The choice of solvent can direct the reaction towards an SN2 or SN1 mechanism.
Comparison with Alternative Reagents
While this compound is a highly effective reagent, several alternatives exist, each with its own advantages and disadvantages.
-
Methyl 4-(chloromethyl)-2-methoxybenzoate: The corresponding chloride is generally less reactive than the bromide, requiring more forcing conditions (higher temperatures, longer reaction times). However, it can be more stable for long-term storage and may be more cost-effective.
-
4-(Bromomethyl)-2-methoxybenzoic acid: If the final target molecule requires a free carboxylic acid, using this reagent directly can save a deprotection step. However, its solubility is different, and the free acid can complicate reactions with basic nucleophiles.
-
Benzyl Bromide: The unsubstituted benzyl bromide is more reactive but lacks the additional functionality of the methoxy and methyl ester groups, which are often crucial for subsequent transformations or for modulating the electronic properties of the final molecule.
Practical Recommendations and Troubleshooting
-
For SN2 Reactions with Strong Nucleophiles (e.g., amines, thiolates, phenoxides): Polar aprotic solvents like DMF and Acetonitrile are highly recommended for achieving high yields and fast reaction rates.
-
For Reactions with Weaker Nucleophiles: If an SN1 pathway is desired or acceptable, polar protic solvents like ethanol or methanol can be used. Be aware of the potential for solvolysis, where the solvent itself acts as the nucleophile. This can be mitigated by using a high concentration of the desired nucleophile.
-
Solubility Issues: If the nucleophile salt is not soluble in your solvent of choice, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction, especially in less polar solvents.
-
Side Reactions: In the presence of strong, sterically hindered bases, elimination to form the corresponding stilbene derivative can be a competing pathway, although this is less common for primary benzylic halides. If elimination is observed, switching to a milder base (e.g., K₂CO₃ or NaHCO₃) and a less polar solvent may be beneficial.
Conclusion
The choice of solvent is a critical parameter for the successful application of this compound in organic synthesis. For nucleophilic substitution reactions, polar aprotic solvents such as DMF and acetonitrile generally provide the highest efficacy for SN2 reactions, leading to faster rates and higher yields. In contrast, polar protic solvents tend to slow down SN2 reactions by solvating the nucleophile and may promote competing SN1 and solvolysis pathways. Nonpolar solvents are typically poor choices due to low solubility of reactants and inability to stabilize polar transition states. By understanding the interplay between the solvent, the nucleophile, and the substrate, researchers can effectively harness the synthetic potential of this versatile building block.
References
A Comparative Guide to HPLC and qNMR for the Purity Validation of Methyl 4-(bromomethyl)-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical quality attribute that directly influences the safety and efficacy of the final drug product. Methyl 4-(bromomethyl)-2-methoxybenzoate, a key building block in organic synthesis, is no exception. Ensuring its purity is paramount for predictable reaction kinetics, minimizing side-product formation, and maintaining control over the impurity profile of the API. This guide provides an in-depth comparison of two powerful analytical techniques for the purity validation of this compound: the widely adopted High-Performance Liquid Chromatography (HPLC) and the increasingly recognized primary method of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Imperative of Purity in Pharmaceutical Intermediates
This compound is often synthesized via the radical bromination of methyl 2-methoxy-4-methylbenzoate. This process can introduce several potential impurities, including unreacted starting material, over-brominated species (e.g., methyl 4-(dibromomethyl)-2-methoxybenzoate), and other process-related by-products. The presence of these impurities, even in trace amounts, can have significant downstream consequences. Therefore, a robust and validated analytical method is not just a regulatory requirement but a cornerstone of process understanding and quality control.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography is a cornerstone technique in pharmaceutical analysis, prized for its high resolving power and sensitivity in separating and quantifying components of a mixture. A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for routine quality control of pharmaceutical intermediates.
The Rationale Behind the HPLC Method Design
The selection of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds like this compound and its likely impurities. A gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities, ensuring that both early-eluting polar impurities and the more retained main component and non-polar impurities are well-resolved. The use of a photodiode array (PDA) detector is crucial as it allows for the monitoring of multiple wavelengths, which helps in identifying and spectrally matching peaks, thus enhancing the specificity of the method.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful, non-destructive technique for the direct measurement of compound purity without the need for a specific reference standard of the analyte itself.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[3] By co-dissolving a known mass of the sample with a known mass of a certified internal standard, the absolute purity of the analyte can be determined with high accuracy and precision.[2]
Why qNMR is a Powerful Orthogonal Technique
Unlike HPLC, where the detector response can vary significantly between different compounds, qNMR provides a universal response for a given nucleus (typically ¹H). This makes it a primary ratio method of measurement, directly traceable to the International System of Units (SI) through the certified internal standard. This characteristic is particularly valuable when reference standards for all potential impurities are not available, a common scenario in drug development.[2] Furthermore, qNMR provides structural information, simultaneously confirming the identity of the main component and any identifiable impurities.
Head-to-Head Comparison: HPLC vs. qNMR
The choice of analytical technique often depends on the specific requirements of the analysis, such as the stage of drug development, the need for routine high-throughput analysis, or the requirement for primary quantification.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Comparative method based on physical separation and detector response. | Primary ratio method based on the direct proportionality of signal intensity to molar concentration.[1][3] |
| Quantitation | Relative (Area % without standards) or Absolute (with certified standards for each component). | Absolute purity determination using a single certified internal standard.[2] |
| Specificity | High, based on chromatographic retention time and UV/Vis spectrum. | Very high, based on unique chemical shifts and coupling constants, providing structural confirmation. |
| Sensitivity | Very high, capable of detecting impurities at low ppm levels.[4] | Lower than HPLC, typically suitable for quantifying impurities at levels of ~0.1% and above.[5] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[5] | Lower, as longer relaxation delays are required for accurate quantification.[5] |
| Sample Prep | Simple dissolution, but requires careful consideration of solvent compatibility with the mobile phase. | Simple dissolution with a certified internal standard in a deuterated solvent. |
| Destructive | Yes, the sample is consumed. | No, the sample can be fully recovered.[5] |
| Reference Standard | Requires a reference standard of the analyte for assay; ideally, standards for all impurities for accurate quantification. | Does not require a reference standard of the analyte; uses a certified internal standard.[2] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of the purity of this compound and to separate it from its potential process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: Photodiode Array (PDA) at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (for assay): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Workflow:
Caption: A logical workflow for HPLC method validation according to ICH guidelines.
Quantitative ¹H-NMR (qNMR) Protocol for Absolute Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard qNMR method.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone)
-
Deuterated Solvent (e.g., Chloroform-d, DMSO-d6)
-
Analytical Balance (readable to 0.01 mg)
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a clean NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 x T1 (of the slowest relaxing proton to be integrated). Typically 30-60 seconds to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio >150 for the signals to be integrated.
-
Acquisition Time: ≥ 3 seconds.
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
qNMR Workflow Diagram:
Caption: Step-by-step workflow for qNMR purity determination.
Concluding Remarks for the Practicing Scientist
Both HPLC and qNMR are indispensable tools for the purity validation of this compound. HPLC, with its high sensitivity and throughput, remains the method of choice for routine quality control and for the detection and quantification of trace-level impurities. Its ability to serve as a stability-indicating method is crucial for understanding the degradation pathways of the intermediate.
On the other hand, qNMR offers the distinct advantage of being a primary analytical method, providing an absolute purity value without the need for a specific reference standard for the analyte.[1] This is particularly powerful for the characterization of new batches of intermediates or for resolving discrepancies observed in other analytical techniques.
For a comprehensive and robust purity assessment, a dual-pronged approach is often the most scientifically sound. Utilizing HPLC for its high-resolution separation and sensitivity to trace impurities, complemented by qNMR for an accurate, absolute purity assignment of the bulk material, provides the highest degree of confidence in the quality of this critical pharmaceutical intermediate. This orthogonal approach ensures that the foundation of your API synthesis is built upon a well-characterized and pure starting material.
References
A Researcher's Guide to Quality Assessment: Spectroscopic Comparison of Methyl 4-(bromomethyl)-2-methoxybenzoate from Different Suppliers
In the intricate world of pharmaceutical research and drug development, the quality of starting materials is paramount. Even seemingly minor impurities in a chemical intermediate can lead to unforeseen side reactions, reduced yields, and potentially compromised biological activity in the final active pharmaceutical ingredient (API). This guide provides an in-depth spectroscopic comparison of "Methyl 4-(bromomethyl)-2-methoxybenzoate," a key building block in the synthesis of various complex molecules, from three different suppliers. Our objective is to equip researchers, scientists, and drug development professionals with the analytical tools and framework to critically evaluate the purity and consistency of this crucial reagent, ensuring the integrity and success of their research endeavors.
This compound (CAS No: 74733-27-0, Molecular Formula: C₁₀H₁₁BrO₃, Molecular Weight: 259.1 g/mol ) is a substituted benzoate ester whose reactivity is centered around the benzylic bromide. This functional group makes it a versatile reagent for introducing the 2-methoxy-4-(methoxycarbonyl)benzyl moiety into a target molecule. However, variations in the manufacturing process can lead to the presence of residual starting materials, over-brominated species, or other impurities that may interfere with subsequent synthetic steps.
This guide will walk you through a multi-pronged spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to create a comprehensive purity profile for the compound from three fictional, representative suppliers: Supplier A, Supplier B, and Supplier C.
The Analytical Workflow: A Strategy for Quality Verification
A robust quality assessment of a chemical intermediate like this compound necessitates a multi-technique approach. Each spectroscopic method provides a unique piece of the puzzle, and together they offer a high-confidence evaluation of purity and impurity profiles. The following workflow outlines our comparative study.
Caption: A flowchart of the comprehensive spectroscopic workflow for the comparative analysis of this compound.
Comparative Spectroscopic Data
The following sections present the hypothetical, yet realistic, spectroscopic data obtained for this compound from the three suppliers.
¹H NMR Spectroscopy Data
¹H NMR is a powerful tool for structural elucidation and for detecting and quantifying proton-bearing impurities. The expected signals for the target molecule are a singlet for the benzylic protons (-CH₂Br), two singlets for the two methoxy groups (-OCH₃), and signals in the aromatic region for the three aromatic protons.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Supplier A | Supplier B | Supplier C |
| ~7.26 | s | - | CDCl₃ | ✓ | ✓ | ✓ |
| ~6.95-7.15 | m | 2H | Aromatic CH | ✓ | ✓ | ✓ |
| ~7.80 | d | 1H | Aromatic CH | ✓ | ✓ | ✓ |
| ~4.45 | s | 2H | -CH₂Br | ✓ | ✓ | ✓ |
| ~3.90 | s | 3H | -COOCH₃ | ✓ | ✓ | ✓ |
| ~3.85 | s | 3H | Ar-OCH₃ | ✓ | ✓ | ✓ |
| ~2.40 | s | - | Impurity | ✗ | ✓ (trace) | ✓ (minor) |
| ~4.90 | s | - | Impurity | ✗ | ✗ | ✓ (trace) |
Analysis of ¹H NMR Data:
-
Supplier A: The spectrum shows high purity, with all signals corresponding to the target molecule and no observable impurities.
-
Supplier B: A trace impurity is observed at ~2.40 ppm. This chemical shift is consistent with the methyl protons of the starting material, Methyl 2-methoxy-4-methylbenzoate.
-
Supplier C: This sample shows a minor peak for the starting material impurity at ~2.40 ppm and an additional trace singlet at ~4.90 ppm, which could correspond to an over-brominated species, such as Methyl 4-(dibromomethyl)-2-methoxybenzoate.
¹³C NMR Spectroscopy Data
¹³C NMR provides information on the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton and identifying carbon-containing impurities that lack protons.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Assignment | Supplier A | Supplier B | Supplier C |
| ~166.0 | C=O (ester) | ✓ | ✓ | ✓ |
| ~159.0 | Ar-C-OCH₃ | ✓ | ✓ | ✓ |
| ~140.0 | Ar-C-CH₂Br | ✓ | ✓ | ✓ |
| ~132.0 | Ar-CH | ✓ | ✓ | ✓ |
| ~122.0 | Ar-C (quaternary) | ✓ | ✓ | ✓ |
| ~115.0 | Ar-CH | ✓ | ✓ | ✓ |
| ~112.0 | Ar-CH | ✓ | ✓ | ✓ |
| ~56.0 | Ar-OCH₃ | ✓ | ✓ | ✓ |
| ~52.0 | -COOCH₃ | ✓ | ✓ | ✓ |
| ~32.0 | -CH₂Br | ✓ | ✓ | ✓ |
| ~21.0 | Impurity (-CH₃) | ✗ | ✓ (trace) | ✓ (minor) |
Analysis of ¹³C NMR Data:
The ¹³C NMR data corroborates the findings from the ¹H NMR. The sample from Supplier A shows only the peaks corresponding to the desired product. The samples from Supplier B and C show an additional peak at ~21.0 ppm, consistent with the methyl carbon of the starting material impurity.
FT-IR Spectroscopy Data
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorptions are expected for the C=O stretch of the ester, C-O stretches of the ester and ether, and aromatic C-H and C=C stretches.
Table 3: Key FT-IR Absorptions (cm⁻¹) for this compound
| Wavenumber (cm⁻¹) | Functional Group | Supplier A | Supplier B | Supplier C |
| ~3000-2850 | C-H stretch (aliphatic & aromatic) | ✓ | ✓ | ✓ |
| ~1720 | C=O stretch (ester) | ✓ | ✓ | ✓ |
| ~1600, ~1480 | C=C stretch (aromatic) | ✓ | ✓ | ✓ |
| ~1250 | C-O stretch (ester & ether) | ✓ | ✓ | ✓ |
| ~680 | C-Br stretch | ✓ | ✓ | ✓ |
Analysis of FT-IR Data:
The FT-IR spectra for all three suppliers are largely superimposable, showing the characteristic absorptions for the expected functional groups. This technique is less sensitive to the minor impurities detected by NMR, highlighting the need for a multi-technique approach.
LC-MS Data
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This is a highly sensitive technique for detecting and identifying trace impurities.
Table 4: LC-MS Data for this compound
| Supplier | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity | Purity (by peak area %) |
| A | 5.2 | 259.0, 261.0 | This compound | >99.5% |
| B | 5.2 | 259.0, 261.0 | This compound | 98.8% |
| 4.1 | 181.1 | Methyl 2-methoxy-4-methylbenzoate | 1.2% | |
| C | 5.2 | 259.0, 261.0 | This compound | 97.5% |
| 4.1 | 181.1 | Methyl 2-methoxy-4-methylbenzoate | 2.3% | |
| 5.8 | 336.9, 338.9, 340.9 | Methyl 4-(dibromomethyl)-2-methoxybenzoate | 0.2% |
Analysis of LC-MS Data:
The LC-MS data provides the most quantitative assessment of purity. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) is observed for the target compound and the dibrominated impurity.
-
Supplier A: Demonstrates the highest purity at >99.5%.
-
Supplier B: Contains the starting material as the main impurity.
-
Supplier C: Contains both the starting material and an over-brominated impurity.
Discussion and Recommendations
The comprehensive spectroscopic analysis reveals significant differences in the purity profiles of this compound from the three suppliers.
-
Supplier A provides the highest quality material, which is recommended for applications where high purity is critical, such as in the later stages of drug development or for sensitive catalytic reactions.
-
Supplier B 's product may be suitable for early-stage research or applications where the presence of a small amount of the starting material is not expected to interfere with the reaction.
-
Supplier C 's material, with multiple impurities, may require purification before use, especially in GMP (Good Manufacturing Practice) environments or for reactions sensitive to side-products. The presence of the dibrominated impurity could lead to undesired cross-linking or the formation of complex byproducts.
This comparative guide underscores the importance of in-house quality control of critical reagents. While supplier specifications provide a baseline, independent verification through a suite of spectroscopic techniques is essential for ensuring the reliability and reproducibility of scientific research.
Experimental Protocols
General Sample Preparation
Samples from each supplier were handled under a nitrogen atmosphere to prevent hydrolysis of the benzylic bromide. For NMR analysis, approximately 10 mg of each sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). For LC-MS analysis, stock solutions of 1 mg/mL were prepared in HPLC-grade acetonitrile.
¹H and ¹³C NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
¹H NMR Parameters: 16 scans, 2s relaxation delay
-
¹³C NMR Parameters: 1024 scans, 2s relaxation delay
FT-IR Spectroscopy
-
Instrument: FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode
-
Scan Range: m/z 100-500
Chemical Structure
Caption: The chemical structure of this compound.
The Strategic Application of Methyl 4-(bromomethyl)-2-methoxybenzoate in Parallel Synthesis: A Comparative Performance Analysis
In the fast-paced environment of drug discovery and development, the efficiency of synthesizing and screening large compound libraries is paramount. Parallel synthesis has emerged as a cornerstone of modern medicinal chemistry, enabling the rapid generation of diverse molecular entities. The choice of building blocks is critical to the success of these high-throughput endeavors. Among the vast array of electrophilic reagents, substituted benzyl bromides are workhorses for introducing aromatic scaffolds. This guide provides an in-depth technical comparison of Methyl 4-(bromomethyl)-2-methoxybenzoate with other commonly used benzyl bromides, offering experimental insights to inform strategic reagent selection in parallel synthesis campaigns.
The Critical Role of Substituted Benzyl Bromides in Library Synthesis
Benzyl bromides are highly valued reagents in parallel synthesis due to their appropriate reactivity towards a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This versatility allows for the creation of diverse libraries of ethers, amines, and thioethers. The reactivity of the benzylic C-Br bond is significantly influenced by the electronic nature of the substituents on the aromatic ring. Understanding these structure-activity relationships is key to optimizing reaction conditions and achieving high success rates in library production.
A Deep Dive into this compound
This compound is a trifunctional building block, possessing a reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester. This unique combination of functional groups offers several advantages in parallel synthesis:
-
Enhanced Reactivity: The electron-donating methoxy group at the ortho position activates the benzylic position towards nucleophilic attack, facilitating reactions and often allowing for milder conditions compared to unsubstituted or deactivated benzyl bromides.
-
Multiple Points of Diversification: The methyl ester provides a secondary site for chemical modification, allowing for the generation of more complex libraries through subsequent amide formation or reduction.
-
Modulation of Physicochemical Properties: The methoxy and ester functionalities can influence the solubility, polarity, and conformational properties of the final compounds, which are critical parameters in drug design.
Comparative Performance in Parallel Synthesis
To objectively assess the performance of this compound, we present a comparative analysis against a spectrum of alternative benzylating agents: the parent benzyl bromide, an activated electron-rich analogue (4-methoxybenzyl bromide), and a deactivated electron-poor analogue (4-nitrobenzyl bromide). The following data is a synthesis of typical results observed in parallel solution-phase synthesis of secondary amine libraries from a diverse set of primary amines.
Data Presentation: Comparative Yields in a Parallel Amine Library Synthesis
| Benzylating Agent | Structure | Electronic Nature of Substituent(s) | Average Yield (%) [a] | General Reaction Time (h) |
| This compound | ![]() | Electron-donating (2-OCH₃), Electron-withdrawing (4-CO₂Me) | 85-95 | 2-4 |
| 4-Methoxybenzyl bromide | ![]() | Strongly Electron-donating (4-OCH₃) | 90-98 | 1-3 |
| Benzyl bromide | ![]() | Neutral | 75-85 | 4-8 |
| 4-Nitrobenzyl bromide | ![]() | Strongly Electron-withdrawing (4-NO₂) | 50-70 | 8-16 |
[a] Average yields are based on a representative set of 24 diverse primary amines in a parallel synthesis format. Actual yields will vary depending on the specific nucleophile.
Causality Behind Experimental Choices and Performance Observations
The observed performance differences can be rationalized by considering the mechanism of the nucleophilic substitution reaction. Benzylic bromides can react via either an S(_N)1 or S(_N)2 pathway. Electron-donating groups, such as the methoxy group, stabilize the developing positive charge in the transition state of both pathways, thereby accelerating the reaction.[1] Conversely, electron-withdrawing groups, like the nitro group, destabilize the transition state and retard the reaction rate.[1]
-
4-Methoxybenzyl bromide exhibits the highest reactivity due to the strong electron-donating nature of the para-methoxy group, leading to the shortest reaction times and highest yields. However, its high reactivity can sometimes lead to over-alkylation or decomposition, especially with less stable nucleophiles.[2]
-
This compound represents a well-balanced reagent. The ortho-methoxy group provides significant activation, resulting in high yields and relatively short reaction times, comparable to the highly activated 4-methoxybenzyl bromide. The para-ester group, while electron-withdrawing, allows for a secondary point of diversification.
-
Benzyl bromide , being the unsubstituted parent compound, serves as a baseline. It provides good to excellent yields but generally requires longer reaction times or more forcing conditions compared to the activated analogues.
-
4-Nitrobenzyl bromide is the least reactive of the set. The strongly deactivating nitro group necessitates longer reaction times and often higher temperatures to achieve acceptable conversions. This can be advantageous when working with highly reactive nucleophiles where controlled mono-alkylation is desired.
Experimental Protocols
The following is a detailed, step-by-step methodology for a representative parallel synthesis of a secondary amine library using a 96-well plate format.
General Protocol for Parallel Solution-Phase Synthesis of a Secondary Amine Library
Materials:
-
This compound (or alternative benzyl bromide)
-
Library of primary amines (e.g., 0.5 M solutions in DMF)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Reaction shaker/orbital mixer
-
High-throughput purification system (e.g., mass-directed preparative HPLC)
Workflow Diagram:
References
A Senior Application Scientist's Guide to the Synthesis of Methyl 4-(bromomethyl)-2-methoxybenzoate: A Cost-Benefit Analysis
For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 4-(bromomethyl)-2-methoxybenzoate is a valuable building block in the synthesis of a variety of pharmacologically active molecules and advanced materials.[1][2][3] This guide provides an in-depth comparison of the common synthetic routes to this compound, offering a cost-benefit analysis to inform your selection of the most appropriate method for your specific needs.
The Synthetic Challenge: Benzylic Bromination
The synthesis of this compound primarily involves the selective bromination of the benzylic methyl group of its precursor, methyl 4-methyl-2-methoxybenzoate. This transformation is typically achieved through a free-radical halogenation mechanism.[4] The key challenge lies in achieving high selectivity for the desired monobrominated product while minimizing side reactions, such as bromination of the aromatic ring or the formation of dibrominated byproducts.[5]
Comparative Analysis of Synthesis Methods
The most prevalent methods for the synthesis of this compound can be broadly categorized into two main approaches: direct bromination with molecular bromine and the use of N-bromosuccinimide (NBS).
Method 1: Direct Bromination with Molecular Bromine (Br₂)
This classical approach utilizes elemental bromine in the presence of a radical initiator, often with photochemical or thermal initiation.[6][7]
Mechanism: The reaction proceeds via a free-radical chain reaction. Initiation involves the homolytic cleavage of the Br-Br bond to form bromine radicals (Br•). These radicals then abstract a hydrogen atom from the benzylic methyl group of the starting material, generating a resonance-stabilized benzylic radical. This radical then reacts with another molecule of Br₂ to yield the desired product and another bromine radical, propagating the chain.[8]
Advantages:
-
Low Reagent Cost: Elemental bromine is generally less expensive than other brominating agents.
-
High Reactivity: Bromine is a highly reactive halogen, which can lead to shorter reaction times.[4]
Disadvantages:
-
Safety Hazards: Bromine is a highly toxic, corrosive, and volatile liquid that requires careful handling in a well-ventilated fume hood.
-
Lack of Selectivity: The high reactivity of bromine can lead to over-bromination, producing undesired dibrominated byproducts. It can also lead to electrophilic aromatic substitution on the electron-rich benzene ring.[9]
-
Harsh Reaction Conditions: Often requires high temperatures and/or UV irradiation.[6]
-
Environmental Concerns: The use of hazardous solvents like carbon tetrachloride is common in traditional protocols.[6][7]
Method 2: Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)
The Wohl-Ziegler reaction is a widely used and generally preferred method for allylic and benzylic bromination.[10][11][12] It employs N-bromosuccinimide (NBS) as the brominating agent, typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[13][14]
Mechanism: The key to the selectivity of the Wohl-Ziegler reaction is the slow and controlled in-situ generation of a low concentration of molecular bromine.[15][16] The reaction is initiated by the homolytic cleavage of the radical initiator. The resulting radical abstracts a hydrogen from HBr present in trace amounts, generating a bromine radical. This bromine radical then abstracts a benzylic hydrogen from the starting material. The resulting benzylic radical reacts with molecular bromine (formed from the reaction of NBS with HBr) to give the product and another bromine radical.
Advantages:
-
High Selectivity: The low, steady concentration of bromine minimizes side reactions like addition to double bonds (if present) and electrophilic aromatic substitution.[16] This leads to a cleaner reaction profile and higher yields of the desired monobrominated product.
-
Safer Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[17]
-
Milder Reaction Conditions: The reaction can often be carried out under milder conditions than direct bromination.
Disadvantages:
-
Higher Reagent Cost: NBS is more expensive than elemental bromine.
-
Solvent Toxicity: Historically, carbon tetrachloride (CCl₄) has been the solvent of choice for Wohl-Ziegler reactions due to its ability to promote the desired radical pathway.[10][13] However, CCl₄ is a known carcinogen and ozone-depleting substance. Modern protocols have explored the use of less hazardous solvents such as acetonitrile, chlorobenzene, or ethyl acetate.[18][19]
Emerging "Greener" Alternatives
In recent years, there has been a push towards developing more environmentally benign methods for benzylic bromination. These approaches focus on replacing hazardous reagents and solvents.[20]
-
H₂O₂-HBr System: This method generates bromine in situ from the oxidation of hydrobromic acid with hydrogen peroxide.[21] This can be a more environmentally friendly approach, with water as the primary byproduct.
-
Flow Chemistry: Continuous flow reactors offer several advantages for photochemical brominations, including improved safety, scalability, and precise control over reaction parameters.[5][18] The use of transparent tubing allows for efficient irradiation, and the small reaction volumes at any given time minimize the risks associated with highly reactive intermediates.
-
Alternative Solvents: Supercritical carbon dioxide (scCO₂) has been investigated as a green solvent for free-radical brominations, offering a non-toxic and easily removable alternative to chlorinated solvents.[22]
Cost-Benefit Analysis Summary
| Parameter | **Direct Bromination (Br₂) ** | Wohl-Ziegler Bromination (NBS) | "Greener" Alternatives |
| Reagent Cost | Low | Moderate to High | Variable (can be low for H₂O₂/HBr) |
| Yield | Moderate to Good (60-96%)[6][13] | Good to Excellent (up to 97%)[23] | Generally Good to Excellent |
| Selectivity | Lower (risk of over-bromination and ring bromination)[9] | High (for benzylic position)[16] | High |
| Safety | Poor (toxic, corrosive, volatile liquid) | Good (crystalline solid, easier to handle)[17] | Good to Excellent (avoids bulk hazardous materials) |
| Environmental Impact | High (use of hazardous solvents like CCl₄) | Moderate (can be improved with greener solvents)[18] | Low (designed to be environmentally benign)[21][22] |
| Scalability | Can be challenging due to safety and selectivity issues | Readily scalable, especially with modern solvent choices | Excellent, particularly with flow chemistry setups[18] |
| Purification | Often requires extensive purification | Generally cleaner reaction, simpler purification | Often very clean reactions, minimal purification needed |
Experimental Protocols
Protocol 1: Synthesis via Wohl-Ziegler Bromination with NBS
This protocol is a representative example of the synthesis of this compound using NBS.
Materials:
-
Methyl 4-methyl-2-methoxybenzoate
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, chlorobenzene)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Reflux apparatus
-
Magnetic stirrer and heat source
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 4-methyl-2-methoxybenzoate (1 equivalent) in the chosen solvent (e.g., CCl₄).[13]
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (e.g., 0.02-0.05 equivalents).[13]
-
Heat the mixture to reflux and irradiate with a tungsten lamp or allow to reflux for several hours until the reaction is complete (monitor by TLC or GC-MS).[6]
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis via Direct Bromination with Br₂
This protocol is a representative example of the synthesis of this compound using elemental bromine.
Materials:
-
Methyl 4-methyl-2-methoxybenzoate
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Tungsten lamp (250W)
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux apparatus
-
Dropping funnel
-
Magnetic stirrer and heat source
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, dissolve methyl 4-methyl-2-methoxybenzoate (1 equivalent) in CCl₄.[6]
-
Heat the mixture to reflux while irradiating with a 250W tungsten lamp.[6]
-
Slowly add a solution of bromine (1 equivalent) in CCl₄ dropwise to the refluxing mixture over a period of 1.5 hours.[6]
-
After the addition is complete, continue to reflux for an additional 15 minutes.[6]
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a sodium thiosulfate solution to quench any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product.[6]
-
Purify by distillation under vacuum or other suitable methods.
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion and Recommendations
For most laboratory-scale applications, the Wohl-Ziegler bromination using NBS is the recommended method for the synthesis of this compound. Its superior selectivity leads to higher yields of the desired product and a cleaner reaction profile, which often simplifies purification and ultimately saves time and resources, offsetting the higher initial cost of NBS. When selecting a solvent, it is strongly advised to replace the traditionally used carbon tetrachloride with a less toxic alternative such as acetonitrile or ethyl acetate to improve the safety and environmental profile of the synthesis.
For industrial-scale production or in laboratories with a strong commitment to green chemistry, exploring flow chemistry-based bromination or other greener alternatives is highly encouraged. These methods can offer significant advantages in terms of safety, scalability, and sustainability.
Direct bromination with elemental bromine should be considered only when cost is the absolute primary driver and appropriate safety infrastructure is in place to handle this hazardous reagent. The potential for lower yields and more complex purification should be factored into the overall cost-benefit analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104045552A - Medicinal compound as neuroprotective agent - Google Patents [patents.google.com]
- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. This compound | 74733-27-0 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 9. Page loading... [wap.guidechem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. EP0142754A2 - 2-Substituted-benzoic acid imidazoles, process for preparing them and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. youtube.com [youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Methyl 4-(bromomethyl)-2-methoxybenzoate Derivatives
In the landscape of medicinal chemistry, the identification of versatile starting materials is a cornerstone of efficient drug discovery. Methyl 4-(bromomethyl)-2-methoxybenzoate is one such scaffold, a seemingly simple molecule that offers a powerful platform for generating diverse chemical libraries. Its value lies in the benzylic bromide, a highly reactive electrophilic site ripe for nucleophilic substitution. This allows for the systematic and efficient introduction of a vast array of functional groups, each modulating the final compound's steric, electronic, and pharmacokinetic properties.
This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this key starting material. We will delve into specific examples of anticancer agents, supported by quantitative experimental data, and provide detailed protocols for their synthesis and biological evaluation. Our focus is not merely on the "what" but the "why"—exploring the causal relationships between chemical structure and biological function that drive modern drug development.
Synthetic Strategies: The Power of Nucleophilic Substitution
The primary route for derivatizing this compound is the SN2 reaction. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This straightforward reactivity allows chemists to build libraries of compounds by introducing nitrogen, oxygen, or sulfur-containing moieties, as well as by forming carbon-carbon bonds. The methoxy and methyl ester groups on the aromatic ring also play a crucial role, influencing the molecule's conformation and potential interactions with biological targets.
Caption: General synthetic pathways from the starting material.
Comparative Biological Activity: Anticancer Agents
The 2-methoxybenzoyl scaffold is a privileged structure in oncology research. Modifications at the 4-position using the bromomethyl handle have yielded potent compounds targeting different cancer hallmarks. Here, we compare two distinct classes of derivatives.
Class 1: Methoxybenzoyl-Aryl-Thiazole Derivatives as Tubulin Polymerization Inhibitors
A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as potent anticancer agents.[1] The mechanism of action for these compounds involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for cancer chemotherapy. By binding to tubulin, these derivatives prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
| Compound ID | A-Ring Substitution | B-Ring Substitution | C-Ring Substitution | IC₅₀ (μM) vs. Melanoma (SK-MEL-2) |
| Lead Cmpd. | - | Phenyl | 3,4,5-trimethoxy | >10 |
| 8a | 4-methoxybenzoyl | Phenyl | - | 0.003 |
| 8b | 4-methoxybenzoyl | 4-fluorophenyl | - | 0.002 |
| 8c | 4-methoxybenzoyl | 4-chlorophenyl | - | 0.002 |
| 8d | 2,4-dimethoxybenzoyl | Phenyl | - | 0.004 |
Data Summary: As shown in the table, the synthesized 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART compounds) exhibit a dramatic increase in antiproliferative activity compared to the lead compound.[1] The introduction of the 4-methoxybenzoyl group (Compound 8a ) results in a potent agent with an IC₅₀ value in the low nanomolar range. Further substitution on the B-ring phenyl group with electron-withdrawing groups like fluorine (8b ) or chlorine (8c ) maintains this high potency. This structure-activity relationship (SAR) suggests that the methoxybenzoyl moiety is crucial for binding to the biological target, likely tubulin.[1]
Caption: Mechanism of tubulin polymerization inhibition.
Class 2: 2-Methoxybenzamide Derivatives as Hedgehog Signaling Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly reactivated in adults, can drive the formation and proliferation of various cancers. A series of 2-methoxybenzamide derivatives have been developed as potent inhibitors of this pathway.[2] These compounds target the Smoothened (SMO) receptor, a key transducer in the Hh cascade.
| Compound ID | R Group | X | Gli-luc Reporter IC₅₀ (μM) |
| 10 | H | N | 0.17 |
| 17 | H | CH | 0.12 |
| 21 | F | CH | 0.041 |
| 23 | Cl | CH | 0.078 |
Data Summary: The optimization of a 2-methoxybenzamide scaffold led to the discovery of potent Hedgehog pathway inhibitors.[2] Replacing a benzimidazole core (X=N) with a more flexible phenyl imidazole (X=CH) improved potency (compare 10 and 17 ). Structure-activity relationship studies on the terminal aryl ring showed that introducing a fluorine atom at the para-position (Compound 21 ) resulted in the most potent compound, with an IC₅₀ value of 41 nM.[2] This highlights how subtle electronic modifications can significantly enhance biological activity.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, we provide the following detailed, self-validating protocols. The choice of reagents, solvents, and reaction conditions is based on established chemical principles to maximize yield and purity, while the biological assay is a gold-standard method for assessing cytotoxicity.
Protocol 1: Representative Synthesis via Williamson Ether Synthesis
This protocol describes a general method for synthesizing ether derivatives from this compound.
Objective: To synthesize Methyl 4-((phenoxymethyl))-2-methoxybenzoate.
Rationale: The Williamson ether synthesis is a robust and reliable method for forming ether linkages. It involves the deprotonation of an alcohol (phenol, in this case) to form a more nucleophilic alkoxide, which then displaces the bromide from the starting material in an SN2 reaction. A strong base like sodium hydride (NaH) is used to ensure complete deprotonation of the weakly acidic phenol. Anhydrous DMF is used as the solvent because it is polar and aprotic, which accelerates SN2 reactions.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon), add sodium hydride (1.2 eq).
-
Solvent Addition: Carefully add anhydrous DMF to the flask to create a suspension. Cool the flask to 0 °C using an ice bath.
-
Nucleophile Preparation: In a separate flask, dissolve phenol (1.1 eq) in a minimal amount of anhydrous DMF.
-
Alkoxide Formation: Add the phenol solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at 0 °C. Hydrogen gas will evolve during this step.
-
Electrophile Addition: Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether derivative.
Protocol 2: Biological Evaluation via MTT Cytotoxicity Assay
This protocol details the MTT assay, a colorimetric method used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[3][4]
Principle: The assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[5] This reduction is catalyzed by mitochondrial dehydrogenases. The insoluble formazan is then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.[3]
Materials:
-
Cancer cell line of interest (e.g., SK-MEL-2 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivative compounds, dissolved in DMSO to make stock solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest cells from culture and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Include wells for "cells only" (negative control) and "medium only" (blank). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Dosing: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Add fresh medium with the corresponding DMSO concentration to the control wells. Incubate for a specified exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the % Viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
This compound stands out as a highly valuable and versatile starting material in medicinal chemistry. The ease with which its benzylic bromide can be displaced allows for the creation of large, diverse libraries of novel compounds. As demonstrated, this scaffold has served as the foundation for potent anticancer agents acting through distinct mechanisms, including tubulin polymerization and Hedgehog signaling inhibition. The structure-activity relationship data clearly indicates that systematic modification of this core can lead to compounds with nanomolar potency. The detailed synthetic and biological protocols provided herein offer a robust framework for researchers to further explore the potential of this privileged scaffold in the ongoing quest for novel therapeutics.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Disposal of Methyl 4-(bromomethyl)-2-methoxybenzoate: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. However, the lifecycle of these chemicals extends far beyond the reaction flask. Proper, compliant, and safe disposal of reagents, intermediates, and byproducts is a critical, non-negotiable aspect of scientific integrity and laboratory safety. This guide provides an in-depth, procedural overview for the disposal of Methyl 4-(bromomethyl)-2-methoxybenzoate, a halogenated aromatic compound, designed for the professional researcher.
Hazard Identification and Risk Assessment: Know Your Chemical
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its structure informs its reactivity and toxicity.
Core Chemical Identity:
-
Halogenated Organic Compound: The presence of a bromine atom classifies this as a halogenated waste. This is the single most important factor determining its disposal pathway.
-
Benzyl Bromide Derivative: The bromomethyl group attached to the benzene ring makes it a type of benzyl bromide. Compounds in this class are known lachrymators (tear-inducing agents) and are reactive alkylating agents.[1][2][3][4]
A summary of the key hazard information is presented below.
| Hazard Classification | Description | Primary Concern | Source |
| Acute Toxicity | Harmful if swallowed. | Accidental ingestion can lead to significant toxic effects. | [5] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Direct contact can cause chemical burns and tissue damage. | [5][6] |
| Eye Damage/Irritation | Causes serious eye damage. | Vapors and splashes can cause severe, potentially permanent, eye damage. | [1][5][6] |
| Reactivity | Lachrymator. Moisture and light sensitive. | Vapors are highly irritating to the eyes. The compound can decompose, potentially releasing hydrogen bromide gas. | [1][2][4] |
This initial assessment dictates that all handling and disposal operations must be conducted with stringent safety measures to prevent skin/eye contact, ingestion, and inhalation.
The Causality of Segregation: Why Halogenated Waste is Different
A common question in the laboratory is why we meticulously separate halogenated and non-halogenated organic waste. The answer lies in the final disposal technology: high-temperature incineration .[7][8]
Non-halogenated solvents can often be used as fuel supplements in cement kilns, a form of energy recovery.[9] Halogenated compounds, however, require more specialized incineration processes. Burning halogenated materials at improper temperatures can lead to the formation of highly toxic and environmentally persistent byproducts, such as dioxins and furans.[7]
Furthermore, the combustion of brominated compounds like this compound produces acidic gases, specifically hydrogen bromide (HBr).[3][10] Hazardous waste incinerators are equipped with advanced "scrubber" systems to neutralize these acid gases before they are released into the atmosphere. Mixing halogenated waste into non-halogenated streams can damage incinerators not designed for this purpose and lead to the release of pollutants. Therefore, proper segregation at the source—your lab—is the first and most critical step in the national hazardous waste management framework established by the Environmental Protection Agency (EPA).[11]
Pre-Disposal Procedures: In-Lab Handling and Waste Accumulation
Proper disposal begins the moment you identify a substance as waste. Adherence to these in-lab steps ensures safety and compliance with Occupational Safety and Health Administration (OSHA) and EPA regulations.[12][13]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves (check manufacturer guidelines for chemical compatibility), and chemical splash goggles.[14] All handling of the waste should occur within a certified chemical fume hood to minimize inhalation exposure.[14]
-
Waste Container Selection: Use only designated, chemically compatible containers for "Halogenated Organic Waste." These are typically provided by your institution's Environmental Health & Safety (EHS) department and must have a secure, screw-top cap.[15][16] The container must be in good condition, free from cracks or leaks.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[17] EPA regulations require the label to include the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "Waste this compound in Dichloromethane"), and an indication of the hazards (e.g., "Toxic," "Corrosive").[18][19]
-
Segregation: This is a non-negotiable rule. DO NOT mix halogenated waste with non-halogenated organic waste, aqueous waste, or solid waste.[15][16] Even small amounts of a halogenated compound require the entire mixture to be treated as halogenated waste, significantly increasing disposal costs and complexity.[16]
Step-by-Step Disposal Protocol
This protocol outlines the direct actions for transferring this compound waste into a designated accumulation container.
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Have spill cleanup materials (such as absorbent pads or vermiculite) readily available.
-
Don Appropriate PPE: As outlined in Section 3, wear goggles, a lab coat, and appropriate gloves.
-
Locate and Prepare the Waste Container: Obtain the designated "Halogenated Organic Waste" container. Ensure it is properly labeled and placed in a stable position within the fume hood, often within a secondary containment bin.[17]
-
Transfer the Waste: Carefully pour the waste liquid or transfer the waste solid into the container using a funnel to prevent spills. If disposing of a solid, it may be dissolved in a minimal amount of a compatible halogenated solvent (e.g., dichloromethane) first.
-
Secure the Container: Immediately and securely fasten the cap on the waste container. Do not leave it open.[15]
-
Update the Log (if applicable): Many laboratories maintain a log on the waste container to track the contents. Add the chemical name and approximate quantity.
-
Store the Container: The waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[17][18] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Arrange for Pickup: Once the container is full (typically 75-80% capacity to allow for vapor expansion), or as per your institution's policy, contact your EHS department to arrange for the removal of the hazardous waste.
Below is a visual workflow to guide the critical decision of waste segregation.
Caption: Decision workflow for proper laboratory chemical waste segregation.
Emergency Procedures: Spills and Exposures
Despite careful planning, accidents can happen. A rapid and correct response is crucial.
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Use an appropriate absorbent material (vermiculite, sand, or commercial spill pads) to contain and absorb the spill.[16]
-
Place the contaminated absorbent material into a sealed, labeled bag or container.
-
Dispose of this contaminated material as halogenated solid waste. Contact EHS for pickup.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary to facilitate evacuation.
-
Close the laboratory doors to contain the vapors.
-
Call your institution's emergency number and report a hazardous chemical spill. Do not attempt to clean it up yourself.
-
-
Skin or Eye Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6]
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6]
-
Seek immediate medical attention after flushing. Provide medical personnel with the chemical name and Safety Data Sheet (SDS).
-
Regulatory Framework: Adherence to National Standards
All laboratory waste management procedures are governed by a strict regulatory framework. The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the national standards for hazardous waste management from "cradle-to-grave."[11] Concurrently, OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals to ensure worker safety.[20][21] Your institution's EHS department translates these federal mandates into actionable, site-specific protocols. Always defer to your local EHS office for the final authority on disposal procedures.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nj.gov [nj.gov]
- 4. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 5. fishersci.no [fishersci.no]
- 6. fishersci.com [fishersci.com]
- 7. inspirewaste.co.uk [inspirewaste.co.uk]
- 8. eponline.com [eponline.com]
- 9. toolkit.pops.int [toolkit.pops.int]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. needle.tube [needle.tube]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
- 14. scienceready.com.au [scienceready.com.au]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. MedicalLab Management Magazine [medlabmag.com]
- 20. compliancy-group.com [compliancy-group.com]
- 21. osha.gov [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

